3-bromo-N-phenylbenzamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-bromo-N-phenylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO/c14-11-6-4-5-10(9-11)13(16)15-12-7-2-1-3-8-12/h1-9H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAGPZJDZARMYKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60357461 | |
| Record name | 3-bromo-N-phenylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60357461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63710-33-8 | |
| Record name | 3-bromo-N-phenylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60357461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-bromo-N-phenylbenzamide (CAS 63710-33-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-bromo-N-phenylbenzamide, a member of the halogenated benzamide family. While specific experimental data for this particular isomer (CAS 63710-33-8) is limited in publicly accessible literature, this document consolidates available information and draws upon data from closely related analogues to offer insights into its synthesis, potential physicochemical properties, and likely areas of biological interest.
Core Physicochemical Properties
Quantitative experimental data for this compound is not extensively reported. The following table summarizes its basic molecular attributes and includes predicted values and data from its isomers for comparative purposes.
| Property | Value for this compound | Notes |
| CAS Number | 63710-33-8 | - |
| Molecular Formula | C₁₃H₁₀BrNO | [1][2] |
| Molecular Weight | 276.13 g/mol | [1][2] |
| Appearance | Solid (predicted) | Based on related compounds. |
| Melting Point | Not available | The melting point for the isomeric 2-bromo-N-phenylbenzamide is 123.0-124.0 °C. |
| Boiling Point | Not available | The predicted boiling point for the isomeric 2-bromo-N-phenylbenzamide is 306.5±25.0 °C at 760 mmHg. |
| Density | Not available | The predicted density for the isomeric 2-bromo-N-phenylbenzamide is 1.496±0.06 g/cm³. |
Synthesis of N-phenylbenzamide Derivatives: An Experimental Perspective
A standard and widely applicable method for the synthesis of N-phenylbenzamide derivatives is the acylation of an aniline with a benzoyl chloride. For this compound, this would involve the reaction of aniline with 3-bromobenzoyl chloride. The following is a generalized protocol based on the synthesis of isomeric and related benzamides.
Reaction Scheme:
Detailed Experimental Protocol (Generalized)
This protocol is adapted from established procedures for the synthesis of similar N-phenylbenzamide derivatives.
Materials and Reagents:
-
3-Bromobenzoyl chloride
-
Aniline
-
Anhydrous dichloromethane (DCM) or a similar inert solvent
-
Triethylamine (Et₃N) or another suitable base
-
1 M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve aniline (1.0 equivalent) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Add triethylamine (1.1 equivalents) to the aniline solution.
-
Addition of Acid Chloride: Slowly add a solution of 3-bromobenzoyl chloride (1.0 equivalent) in anhydrous DCM to the reaction mixture dropwise, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Spectroscopic Characterization (Anticipated)
¹H NMR: The proton NMR spectrum is expected to show a series of multiplets in the aromatic region (typically δ 7.0-8.5 ppm). The protons on the phenyl ring and the 3-bromophenyl ring will exhibit characteristic splitting patterns. The amide proton (-NH-) is expected to appear as a singlet, the chemical shift of which can be solvent-dependent.
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon (around δ 165 ppm) and the aromatic carbons. The carbon attached to the bromine atom will be influenced by its electronegativity.
IR Spectroscopy: The infrared spectrum is expected to display characteristic absorption bands for the amide functional group. Key expected peaks include:
-
N-H stretch: Around 3300 cm⁻¹
-
C=O stretch (Amide I band): Around 1650-1680 cm⁻¹
-
N-H bend and C-N stretch (Amide II band): Around 1510-1550 cm⁻¹
-
C-Br stretch: In the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).
Potential Biological Activities and Signaling Pathways
Research on various bromo-substituted N-phenylbenzamide derivatives suggests a range of potential biological activities. These compounds have been investigated for their antimicrobial, antiviral, and anticancer properties.[3][4]
For instance, certain N-phenylbenzamide derivatives have been identified as inhibitors of Enterovirus 71 (EV71), a virus that can cause hand, foot, and mouth disease.[5] The mechanism of action for some antiviral benzamides involves binding to the viral capsid, thereby stabilizing it and preventing the release of the viral genome into the host cell.
Additionally, other derivatives have been explored as inhibitors of fibroblast growth factor receptor-1 (FGFR1), a key regulator in cellular signaling related to cell proliferation and survival.[4] Inhibition of the FGFR1 signaling pathway is a therapeutic strategy in certain types of cancer.
Antimicrobial Activity Assay (Generalized Protocol)
To evaluate the potential antimicrobial properties of this compound, a standard broth microdilution method could be employed to determine the Minimum Inhibitory Concentration (MIC).
Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Procedure:
-
Preparation of Compound Dilutions: Prepare a series of dilutions of this compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Preparation of Bacterial Inoculum: Prepare a suspension of the test bacteria (e.g., Staphylococcus aureus or Escherichia coli) and standardize it to a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation and Incubation: Add the bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include positive (no compound) and negative (no bacteria) controls. Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Conclusion
This compound (CAS 63710-33-8) is a chemical entity for which detailed, publicly available research is currently sparse. However, by examining the chemistry and biological activities of its isomers and other related benzamide derivatives, we can project a likely profile for this compound. It is anticipated to be a solid at room temperature, synthesizable via standard amidation reactions. The presence of the bromo-substituted N-phenylbenzamide scaffold suggests that it could be a valuable candidate for screening in antimicrobial, antiviral, and anticancer research programs. Further experimental investigation is required to fully characterize its physicochemical properties and elucidate its therapeutic potential.
References
- 1. scbt.com [scbt.com]
- 2. This compound | 63710-33-8 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
3-bromo-N-phenylbenzamide molecular weight and formula
An In-depth Technical Guide on 3-bromo-N-phenylbenzamide
For researchers, scientists, and drug development professionals, this guide provides core technical data and synthetic methodologies related to this compound.
Core Molecular Data
The fundamental molecular properties of this compound are summarized below, providing a quick reference for experimental and theoretical applications.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₀BrNO | [1][2] |
| Molecular Weight | 276.13 g/mol | [1][3] |
| CAS Number | 63710-33-8 | [1] |
Synthesis and Experimental Protocols
The synthesis of N-phenylbenzamide derivatives, including this compound, is crucial for various research and development applications, from medicinal chemistry to materials science. The primary route for synthesizing these compounds involves the acylation of an aniline with a benzoyl chloride.
General Synthesis Protocol for N-Phenylbenzamide Derivatives
A common method for the synthesis of N-phenylbenzamide derivatives is the reaction of a substituted benzoyl chloride with an aniline in the presence of a base.[4][5] This nucleophilic acyl substitution reaction is a robust and widely used method.
Materials:
-
3-Bromobenzoyl chloride
-
Aniline
-
A suitable base (e.g., Triethylamine, Pyridine)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))[4][5]
Procedure:
-
In a reaction vessel under an inert atmosphere, dissolve the aniline in the anhydrous solvent.
-
Add at least one equivalent of the base to the solution. The base is crucial to neutralize the hydrochloric acid byproduct, which would otherwise protonate the aniline, rendering it non-nucleophilic.[5]
-
Slowly add a solution of 3-bromobenzoyl chloride in the anhydrous solvent to the reaction mixture. Maintaining a controlled temperature is important.[5]
-
The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with water.
-
The mixture is transferred to a separatory funnel for extraction with an organic solvent.
-
The organic layer is washed sequentially with a dilute acid (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.[5]
-
The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.[5]
-
Purification of the crude product is typically achieved by recrystallization from a suitable solvent to obtain pure this compound.[5]
Synthetic Workflow
The logical progression of the synthesis of N-phenylbenzamide derivatives can be visualized as a clear workflow. This diagram outlines the key steps from starting materials to the purified final product.
Applications in Research
Derivatives of N-phenylbenzamide are of significant interest in medicinal chemistry. They have been investigated for a range of biological activities, including antimicrobial, anti-inflammatory, and antiviral properties.[6][7] For instance, certain N-phenylbenzamide derivatives have shown activity against Enterovirus 71.[6] The this compound scaffold serves as a versatile starting point for the synthesis of more complex molecules with potential therapeutic applications.
References
- 1. scbt.com [scbt.com]
- 2. This compound | C13H10BrNO | CID 853652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-bromo-N-phenylbenzamide | C13H10BrNO | CID 690966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
An In-Depth Technical Guide to 3-bromo-N-phenylbenzamide: Chemical Properties, Structure, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 3-bromo-N-phenylbenzamide. This document is intended to serve as a valuable resource for professionals in research and development, offering detailed information for the application and further investigation of this compound.
Core Chemical Properties and Structure
This compound is a synthetic organic compound featuring a benzamide core structure with a bromine substituent on the benzoyl ring and a phenyl group attached to the amide nitrogen.
Table 1: Chemical and Physical Properties of this compound and Related Isomers
| Property | This compound | 4-bromo-N-phenylbenzamide (Isomer) |
| Molecular Formula | C₁₃H₁₀BrNO[1][2] | C₁₃H₁₀BrNO |
| Molecular Weight | 276.13 g/mol [1][2] | 276.13 g/mol |
| CAS Number | 63710-33-8[1][2] | 6846-12-4 |
| Melting Point | Data not available | 205 °C |
| Boiling Point | Data not available | 304.7±25.0 °C (Predicted) |
| Density | Data not available | 1.496±0.06 g/cm³ (Predicted) |
| Solubility | Data not available | Data not available |
Structure and Identifiers:
-
IUPAC Name: this compound
-
2D Structure:
-
SMILES: C1=CC=C(C=C1)NC(=O)C2=CC=CC(=C2)Br
-
InChI: InChI=1S/C13H10BrNO/c14-11-6-4-5-10(9-11)13(16)15-12-7-2-1-3-8-12/h1-9H,(H,15,16)
Synthesis of this compound: An Experimental Protocol
The synthesis of this compound is typically achieved via the acylation of aniline with 3-bromobenzoyl chloride. This reaction is a standard nucleophilic acyl substitution where the lone pair of electrons on the nitrogen atom of aniline attacks the electrophilic carbonyl carbon of 3-bromobenzoyl chloride, leading to the formation of an amide bond.
Materials and Reagents:
-
3-bromobenzoyl chloride
-
Aniline
-
Anhydrous dichloromethane (DCM) or a similar aprotic solvent
-
Triethylamine (TEA) or another suitable base
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Experimental Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve aniline (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Acyl Chloride: Slowly add a solution of 3-bromobenzoyl chloride (1.1 equivalents) in anhydrous dichloromethane to the stirred aniline solution over a period of 15-30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion of the reaction, quench it by adding water. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Washing: Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol or an ethyl acetate/hexane mixture) or by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent.
Spectral Data (Comparative)
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show complex multiplets in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons on the two phenyl rings. The amide proton (N-H) would likely appear as a broad singlet, with its chemical shift being solvent-dependent.
¹³C NMR Spectroscopy: The carbon NMR spectrum will exhibit signals for the 13 distinct carbon atoms in the molecule. The carbonyl carbon is expected to resonate in the downfield region (around δ 165 ppm). The carbon atom attached to the bromine will also have a characteristic chemical shift.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by absorption bands typical for a secondary amide. Key expected peaks include:
-
N-H stretch: A sharp peak around 3300 cm⁻¹.
-
C=O stretch (Amide I band): A strong absorption between 1630 and 1680 cm⁻¹.
-
N-H bend (Amide II band): An absorption between 1510 and 1570 cm⁻¹.
-
C-N stretch: An absorption in the range of 1200-1300 cm⁻¹.
-
Aromatic C-H stretch: Peaks above 3000 cm⁻¹.
-
Aromatic C=C stretch: Peaks in the 1400-1600 cm⁻¹ region.
-
C-Br stretch: An absorption in the fingerprint region, typically below 700 cm⁻¹.
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.
Potential Biological Activities
While direct studies on the biological activity of this compound are limited, research on related N-phenylbenzamide derivatives suggests potential therapeutic applications.
-
Antitumor Activity: Several N-substituted benzamide derivatives have been investigated as potential antitumor agents. For instance, some derivatives have been designed as histone deacetylase (HDACs) inhibitors. Brominated N-phenylbenzamide derivatives have also been explored as novel fibroblast growth factor receptor-1 (FGFR1) inhibitors for the treatment of non-small cell lung cancer.
-
Antiviral Activity: A number of N-phenylbenzamide derivatives have shown promising antiviral properties. Notably, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide has been identified as a potent inhibitor of Enterovirus 71 (EV 71), a virus that can cause hand, foot, and mouth disease.[1][3] This suggests that the brominated N-phenylbenzamide scaffold could be a valuable starting point for the development of new antiviral drugs.[1][3]
The introduction of a bromine atom to the N-phenylbenzamide structure can significantly influence its biological activity.[4] Further research is warranted to fully elucidate the therapeutic potential of this compound and its derivatives.
References
- 1. Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Solubility and Stability of 3-bromo-N-phenylbenzamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 3-bromo-N-phenylbenzamide. Due to the limited availability of direct quantitative data for this specific compound in publicly accessible literature, this guide leverages data from the parent compound, benzamide, and related benzanilide derivatives to provide a foundational understanding. The principles and methodologies outlined herein are standard within the pharmaceutical industry for characterizing active pharmaceutical ingredients (APIs).
Executive Summary
This compound is an aromatic amide with potential applications in medicinal chemistry and materials science. A thorough understanding of its solubility and stability is paramount for its development and application, influencing formulation, bioavailability, storage conditions, and shelf-life. This guide presents expected solubility profiles, outlines detailed experimental protocols for its determination, and discusses the critical aspects of its chemical stability and potential degradation pathways.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₀BrNO | [1][2] |
| Molecular Weight | 276.13 g/mol | [1][3] |
| CAS Number | 63710-33-8 | [2] |
| Appearance | Solid (expected) | [4] |
Solubility Profile
Expected Qualitative Solubility
Based on the general properties of similar organic compounds, the expected qualitative solubility of this compound is as follows:
| Solvent Class | Expected Solubility | Rationale |
| Polar Protic Solvents (e.g., Water, Ethanol, Methanol) | Sparingly soluble to slightly soluble | The amide group can participate in hydrogen bonding, but the overall molecule is largely nonpolar. |
| Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone) | Soluble | These solvents can effectively solvate the polar amide group and the aromatic rings. |
| Nonpolar Solvents (e.g., Toluene, Hexane) | Slightly soluble to insoluble | The polarity of the amide group limits solubility in nonpolar media. |
| Chlorinated Solvents (e.g., Chloroform, Dichloromethane) | Soluble | These solvents have an intermediate polarity that can accommodate the different functionalities of the molecule. |
Quantitative Solubility Data for Benzanilide (as a proxy)
The following table presents the experimentally determined mole fraction solubility (x) of benzanilide in various organic solvents at different temperatures. This data can be used as a directional guide for solvent selection in studies involving this compound.
| Solvent | Temperature (K) | Mole Fraction (x) |
| Methanol | 298.15 | 0.0264 |
| Ethanol | 298.15 | 0.0185 |
| Acetone | 298.15 | 0.0215 |
| 1-Propanol | 298.15 | 0.0123 |
| Ethyl Acetate | 298.15 | 0.0345 |
Data adapted from studies on benzamide and its derivatives.[5][6][7]
Experimental Protocols for Solubility Determination
The most common and reliable method for determining the equilibrium solubility of a compound is the shake-flask method.[5][8]
Shake-Flask Method for Equilibrium Solubility
Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Solvent of interest
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker/incubator
-
Centrifuge or filtration apparatus (e.g., 0.45 µm PTFE syringe filters)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (or other validated quantitative analytical method)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials. The amount should be more than what is expected to dissolve.
-
Solvent Addition: Add a known volume or mass of the selected solvent to each vial.
-
Equilibration: Securely cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C, 37 °C). Allow the solutions to equilibrate for a sufficient period (typically 24-72 hours) to ensure saturation is reached. The agitation ensures continuous mixing.
-
Phase Separation: After equilibration, remove the vials and let them stand to allow the excess solid to settle. To ensure complete separation of the undissolved solid, either centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) or filter the supernatant through a chemically inert filter that does not adsorb the compound.[9]
-
Sample Collection and Dilution: Carefully withdraw a known volume of the clear supernatant. Dilute the sample gravimetrically or volumetrically with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a pre-validated HPLC method or another suitable quantitative technique. Construct a calibration curve using standard solutions of this compound of known concentrations.
-
Calculation of Solubility: Determine the concentration of the compound in the saturated solution from the analytical results and the dilution factor. Express the solubility in desired units (e.g., mg/mL, mol/L, or mole fraction).
Diagram of Solubility Determination Workflow
Caption: Workflow for the shake-flask solubility determination method.
Stability Profile and Degradation Pathways
The stability of an API is a critical attribute that affects its quality, safety, and efficacy.[] Stability testing evaluates the impact of various environmental factors such as temperature, humidity, and light on the compound.[11][12]
General Principles of Stability Testing
Stability studies are typically conducted under long-term (real-time) and accelerated conditions.[13]
-
Long-Term Stability Studies: The compound is stored under recommended storage conditions (e.g., 25 °C ± 2 °C / 60% RH ± 5% RH) and monitored for an extended period (e.g., 12 months or longer).[13]
-
Accelerated Stability Studies: The compound is subjected to elevated stress conditions (e.g., 40 °C ± 2 °C / 75% RH ± 5% RH) for a shorter duration (e.g., 6 months).[12][13] These studies help to predict the shelf-life and identify potential degradation products quickly.
Forced Degradation Studies
Forced degradation, or stress testing, is crucial for identifying likely degradation products and establishing the intrinsic stability of the molecule.[14] This involves exposing the compound to conditions more severe than those used in accelerated stability studies.
Typical Stress Conditions:
-
Acid/Base Hydrolysis: Exposure to acidic and alkaline solutions across a range of pH values. Amide bonds are susceptible to hydrolysis under both acidic and basic conditions.
-
Oxidation: Treatment with oxidizing agents (e.g., hydrogen peroxide).
-
Photolysis: Exposure to light, typically using a photostability chamber.
-
Thermal Degradation: Heating the solid compound at high temperatures (e.g., in 10°C increments above the accelerated testing temperature).[11][14]
Potential Degradation Pathways for this compound
While specific degradation pathways for this compound have not been detailed in the literature, logical degradation routes can be inferred based on its chemical structure.
-
Hydrolysis: The most probable degradation pathway is the hydrolysis of the amide bond, which would yield 3-bromobenzoic acid and aniline. This reaction can be catalyzed by both acid and base.
-
Thermal Decomposition: At elevated temperatures, related 2-halobenzanilides are known to undergo intramolecular cyclization to form phenanthridinone.[15] While this compound is a meta-substituted isomer, other thermal rearrangements or decomposition routes could be possible.
-
Photodegradation: Aromatic halides can be susceptible to photolytic cleavage of the carbon-halogen bond, potentially leading to radical-mediated degradation pathways.
Experimental Protocol for Stability Assessment
Objective: To evaluate the stability of this compound under various stress conditions and identify potential degradation products.
Materials:
-
This compound
-
Hydrochloric acid, sodium hydroxide, hydrogen peroxide
-
Buffers for pH control
-
Stability chambers (temperature/humidity controlled)
-
Photostability chamber
-
HPLC-UV/MS system for separation and identification of degradants
Procedure:
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents. For hydrolysis studies, use acidic, basic, and neutral aqueous solutions. For oxidation, add hydrogen peroxide.
-
Stress Exposure:
-
Hydrolysis: Store the solutions at a specified temperature (e.g., 60 °C) for a defined period.
-
Oxidation: Store the solution at room temperature or slightly elevated temperature.
-
Photostability: Expose the solid compound and its solution to light according to ICH Q1B guidelines.
-
Thermal Stress: Store the solid compound in a high-temperature oven.
-
-
Time-Point Analysis: At specified time intervals (e.g., 0, 6, 12, 24 hours), withdraw samples.
-
Sample Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method. This method must be capable of separating the parent compound from all potential degradation products.
-
Peak Purity and Identification: Use a photodiode array (PDA) detector to check for peak purity. Use a mass spectrometer (MS) coupled to the HPLC to identify the mass of the degradation products, which aids in structure elucidation.
Diagram of Stability Testing Logic
Caption: Logical workflow for forced degradation studies.
Conclusion and Recommendations
This technical guide provides a framework for understanding and evaluating the solubility and stability of this compound. While direct experimental data is limited, the provided information on related compounds and standardized protocols offers a robust starting point for any research or development program.
It is strongly recommended that experimental studies be conducted to determine the precise quantitative solubility in a range of pharmaceutically relevant solvents and to perform comprehensive stability testing according to ICH guidelines. The data generated from such studies will be invaluable for guiding formulation development, establishing appropriate storage conditions, and ensuring the overall quality and performance of this compound in its intended application.
References
- 1. This compound | C13H10BrNO | CID 853652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 4-bromo-N-phenylbenzamide | C13H10BrNO | CID 690966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Bromo-N-pentylbenzamide | Sigma-Aldrich [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. Making sure you're not a bot! [mostwiedzy.pl]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 11. qlaboratories.com [qlaboratories.com]
- 12. humiditycontrol.com [humiditycontrol.com]
- 13. gmpsop.com [gmpsop.com]
- 14. ema.europa.eu [ema.europa.eu]
- 15. benchchem.com [benchchem.com]
In-Depth Technical Guide on the Potential Biological Activities of 3-Bromo-N-phenylbenzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the potential biological activities of 3-bromo-N-phenylbenzamide derivatives. While direct and extensive experimental data for this specific isomeric scaffold is limited in publicly available literature, this document extrapolates potential therapeutic applications, mechanisms of action, and experimental evaluation strategies based on the known biological activities of structurally related bromo-N-phenylbenzamide analogs and the broader class of N-substituted benzamides. This guide summarizes relevant quantitative data, details essential experimental protocols for biological evaluation, and provides visual representations of key signaling pathways and experimental workflows to facilitate further research and development in this area. The core this compound structure presents a promising scaffold for discovering novel therapeutics, particularly in the areas of oncology and infectious diseases.
Introduction: The Therapeutic Potential of Substituted Benzamides
Benzamide and its derivatives are a versatile class of compounds with a wide spectrum of biological activities, forming the structural core of numerous approved drugs. The therapeutic utility of benzamides is broad, encompassing anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The specific biological effects of these compounds are highly dependent on the nature and position of substituents on both the benzoyl ring and the amide nitrogen. The this compound scaffold possesses key structural features that suggest significant potential for biological activity, which will be explored in this guide.
Potential Biological Activities and Quantitative Data
While specific data for this compound derivatives is not extensively available, studies on closely related bromo-substituted N-phenylbenzamides provide valuable insights into their potential biological activities. The following sections summarize the observed activities and present quantitative data from these related compounds to guide future research.
Anticancer Activity
N-phenylbenzamide derivatives have demonstrated notable anticancer properties. For instance, a series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives have been identified as novel fibroblast growth factor receptor-1 (FGFR1) inhibitors. One promising compound from this series, C9, showed significant inhibitory activity against several non-small cell lung cancer (NSCLC) cell lines with FGFR1 amplification.[1][2]
Table 1: Anticancer Activity of a 4-Bromo-N-phenylbenzamide Derivative (Compound C9) against NSCLC Cell Lines [1][2]
| Cell Line | IC50 (µM) |
| NCI-H520 | 1.36 ± 0.27 |
| NCI-H1581 | 1.25 ± 0.23 |
| NCI-H226 | 2.31 ± 0.41 |
| NCI-H460 | 2.14 ± 0.36 |
| NCI-H1703 | 1.85 ± 0.32 |
Additionally, imidazole-based N-phenylbenzamide derivatives have been evaluated for their cytotoxic potential against various cancer cell lines, with some compounds exhibiting IC50 values in the low micromolar range.[3] While not containing a bromo-substituent, these findings highlight the potential of the N-phenylbenzamide scaffold in cancer research.
Antimicrobial Activity
Bromo-substituted N-phenylbenzamide derivatives have shown promise as antimicrobial agents. Studies on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have demonstrated activity against Gram-positive bacteria.[4][5]
Table 2: Antimicrobial Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives [4][5]
| Test Organism (Gram-positive bacteria) | Minimum Inhibitory Concentration (MIC) (mg/mL) |
| Staphylococcus aureus | 2.5 - 5.0 |
| Other Gram-positive strains | 2.5 - 5.0 |
It is worth noting that in these studies, the 2-chloro substituted analogs showed more potent activity, suggesting that the nature and position of the halogen substituent play a critical role in the antimicrobial efficacy.
Antiviral Activity
A series of N-phenylbenzamide derivatives have been investigated for their antiviral properties, particularly against Enterovirus 71 (EV71). Among the tested compounds, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide demonstrated significant activity against multiple EV71 strains.[6][7]
Table 3: Anti-Enterovirus 71 (EV71) Activity of a 4-Bromo-N-phenylbenzamide Derivative [6][7]
| Compound | Virus Strain | IC50 (µM) | Cytotoxicity (TC50, Vero cells) (µM) |
| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide | EV71 (SZ-98) | 5.7 ± 0.8 | 620 ± 0.0 |
| EV71 (JS-52-3) | 12 ± 1.2 | 620 ± 0.0 | |
| EV71 (H) | 10 ± 1.5 | 620 ± 0.0 | |
| EV71 (BrCr) | 11 ± 1.8 | 620 ± 0.0 |
The low cytotoxicity of this compound highlights the potential for developing selective antiviral agents based on the N-phenylbenzamide scaffold.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments relevant to the evaluation of this compound derivatives.
General Synthesis of this compound Derivatives
A common method for the synthesis of N-substituted benzamides involves the coupling of a benzoic acid derivative with an aniline derivative.
Workflow for the Synthesis of this compound
Caption: General synthetic workflow for this compound.
Materials:
-
3-Bromobenzoic acid
-
Thionyl chloride or oxalyl chloride
-
Substituted aniline
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
-
Base (e.g., triethylamine, pyridine)
Procedure:
-
Acid Chloride Formation: To a solution of 3-bromobenzoic acid in an anhydrous solvent, add thionyl chloride or oxalyl chloride dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added. The reaction mixture is then stirred at room temperature or refluxed until the reaction is complete (monitored by TLC or disappearance of the starting material). The excess reagent and solvent are removed under reduced pressure to yield the crude 3-bromobenzoyl chloride.
-
Amidation: The crude acid chloride is dissolved in an anhydrous solvent and cooled to 0 °C. A solution of the desired substituted aniline and a base in the same solvent is added dropwise. The reaction mixture is stirred at room temperature for several hours until completion.
-
Work-up and Purification: The reaction mixture is washed with water, dilute acid, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization to afford the pure this compound derivative.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of a compound against various microorganisms.
Workflow for Broth Microdilution Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Materials:
-
Test compounds (this compound derivatives)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in the appropriate broth directly in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Inoculation: Inoculate each well containing the diluted compound with the prepared bacterial inoculum. Include positive controls (bacteria and broth, no compound) and negative controls (broth only).
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Workflow for MTT Assay
Caption: Experimental workflow for the MTT cell viability assay.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compounds (this compound derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO, isopropanol with HCl)
-
Multi-well plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours). Include vehicle-treated controls.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance of the solution at approximately 570 nm using a plate reader. Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value.
Potential Signaling Pathways
The biological activities of benzamide derivatives are often attributed to their interaction with specific signaling pathways. Based on the activities of related compounds, this compound derivatives may modulate the following pathways:
FGFR1 Signaling Pathway
As demonstrated by 4-bromo-N-phenylbenzamide derivatives, these compounds can act as inhibitors of FGFR1.[1][2] FGFR1 is a receptor tyrosine kinase that, upon activation by fibroblast growth factors (FGFs), triggers downstream signaling cascades like the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and angiogenesis. Inhibition of FGFR1 can block these pathways, leading to an anticancer effect.
FGFR1 Signaling Pathway
Caption: Potential inhibition of the FGFR1 signaling pathway.
PARP and NF-κB Signaling Pathways
The 3-aminobenzamide core, structurally related to 3-bromobenzamide, is a known inhibitor of poly(ADP-ribose) polymerase (PARP). PARP is a family of enzymes involved in DNA repair and cell death. Inhibition of PARP can lead to the accumulation of DNA damage, particularly in cancer cells with deficiencies in other DNA repair pathways (e.g., BRCA mutations), resulting in synthetic lethality.
Furthermore, N-substituted benzamides have been shown to inhibit the activation of NF-κB, a key transcription factor that regulates inflammation, cell survival, and proliferation. Inhibition of the NF-κB pathway can sensitize cancer cells to apoptosis.
Potential Interplay of PARP and NF-κB Inhibition
Caption: Potential modulation of PARP and NF-κB pathways.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Based on the biological activities of structurally related compounds, these derivatives are likely to exhibit anticancer, antimicrobial, and antiviral properties. The potential mechanisms of action may involve the inhibition of key enzymes and signaling pathways such as FGFR1, PARP, and NF-κB.
Future research should focus on the synthesis and comprehensive biological evaluation of a library of this compound derivatives to establish a clear structure-activity relationship. In-depth mechanistic studies will be crucial to identify the specific molecular targets and signaling pathways modulated by these compounds. The detailed experimental protocols and pathway diagrams provided in this technical guide offer a framework for these future investigations, which could ultimately lead to the discovery of novel drug candidates with significant therapeutic potential.
References
- 1. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on 3-bromo-N-phenylbenzamide Analogs in Medicinal Chemistry
The this compound scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the development of therapeutic agents with a wide array of pharmacological activities. The introduction of a bromine atom at the 3-position of the benzoyl ring significantly influences the electronic and lipophilic properties of the molecule, often leading to enhanced biological activity and target selectivity. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound analogs, with a focus on their potential as anticonvulsant, antimicrobial, antiviral, and anticancer agents.
Quantitative Biological Activity Data
The biological activities of this compound analogs are summarized below, showcasing their potency against various biological targets.
Table 1: Anticonvulsant Activity of Benzamide Analogs
| Compound Analogue | Test | ED50 (µM/kg) | TD50 (µM/kg) | Protective Index (PI) |
| 3-bromo analog of N,N-2-trimethyl-1,2-propanediamine benzamide | MES | Potent | - | - |
| N-(2,6-dimethylphenyl)-4-nitrobenzamide | MES | 31.8 | 166.9 | 5.2 |
| N-(2-chloro-6-methylphenyl)-4-nitrobenzamide | MES | 90.3 | 1,068 | 11.8 |
Data synthesized from studies on benzamide derivatives for anticonvulsant properties.[1]
Table 2: Antimicrobial and Antiviral Activity
| Compound | Modification | Test Organism/Virus | MIC (mg/mL) | IC50 (µM) |
| N-(2-bromo-phenyl)-2-hydroxy-benzamide | Bromo-substituted | Staphylococcus aureus | 2.5–5.0 | - |
| N-phenyl-2-hydroxybenzamide | Parent Compound | Staphylococcus aureus | > 5.0 | - |
| N-(2-chlorophenyl)-2-hydroxybenzamide | Chloro-substituted | Staphylococcus aureus | 0.125–0.5 | - |
| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e) | Bromo-substituted | EV71 (SZ-98) | - | 5.7 ± 0.8 to 12 ± 1.2 |
| 3-amino-4-methoxy-N-phenylbenzamide | Parent Analogue | EV71 (SZ-98) | - | > 200 |
MIC data for antimicrobial activity and IC50 data for antiviral activity against Enterovirus 71 (EV71).[2][3][4][5]
Table 3: Anticancer Activity against FGFR1
| Compound | Cell Line | IC50 (µM) |
| C9 (4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivative) | NCI-H520 | 1.36 ± 0.27 |
| C9 | NCI-H1581 | 1.25 ± 0.23 |
| C9 | NCI-H226 | 2.31 ± 0.41 |
| C9 | NCI-H460 | 2.14 ± 0.36 |
| C9 | NCI-H1703 | 1.85 ± 0.32 |
IC50 values for the inhibition of non-small cell lung cancer (NSCLC) cell lines with FGFR1 amplification.[6]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings.
General Synthesis of N-Phenylbenzamide Derivatives
A common method for the synthesis of N-phenylbenzamide analogs involves the coupling of a substituted benzoic acid with a substituted aniline.[3][5]
Materials:
-
Substituted benzoic acid (e.g., 3-amino-4-methoxybenzoic acid)
-
Substituted aniline
-
N,N'-diisopropylcarbodiimide (DIC) as the coupling reagent
-
N-hydroxybenzotriazole (HOBt) as the activating reagent
-
Appropriate solvent (e.g., DMF or CH2Cl2)
Procedure:
-
The substituted benzoic acid is dissolved in the solvent.
-
HOBt and DIC are added to the solution to activate the carboxylic acid.
-
The substituted aniline is then added to the reaction mixture.
-
The reaction is stirred at room temperature until completion, which is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by washing with water and brine, followed by extraction with an organic solvent.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization to yield the desired N-phenylbenzamide derivative.
Antimicrobial Activity Assay (MIC Determination)
The minimum inhibitory concentration (MIC) is determined using the broth microdilution method.[2]
Procedure:
-
Compound Preparation: A serial two-fold dilution of each test compound is prepared in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.
-
Bacterial Inoculation: Each well is inoculated with a standardized bacterial suspension.
-
Controls: Positive control wells (bacteria and MHB without compound) and negative control wells (MHB only) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Data Analysis: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anti-Enterovirus 71 (EV71) Activity Assay (CPE Inhibition)
The cytopathic effect (CPE) inhibition assay is used to evaluate the antiviral activity of the compounds.[2]
Procedure:
-
Cell Seeding: Host cells (e.g., Vero cells) are seeded in a 96-well plate and grown to confluence.
-
Compound Preparation: Serial dilutions of the test compounds are prepared in Dulbecco's Modified Eagle Medium (DMEM).
-
Infection and Treatment: The cell culture medium is removed, and the cells are infected with EV71. Simultaneously, the diluted compounds are added to the wells.
-
Incubation: The plates are incubated at 37°C in a 5% CO₂ atmosphere for 2-3 days, until CPE is evident in the virus control wells.
-
Data Analysis: The cells are observed under a microscope to assess the extent of CPE. The IC50 value, the concentration of the compound that inhibits 50% of the viral CPE, is then calculated.
Signaling Pathways and Mechanisms of Action
FGFR1 Signaling Pathway in Cancer
Certain 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives have been identified as inhibitors of fibroblast growth factor receptor-1 (FGFR1), a key regulator in cellular signaling related to cell proliferation and survival.[6] Inhibition of FGFR1 can disrupt downstream signaling pathways, such as the MAPK and PLCγ pathways, which are often dysregulated in cancer.
Caption: FGFR1 signaling pathway and the inhibitory action of a this compound analog.
General Experimental Workflow for Synthesis and Screening
The development of novel this compound analogs typically follows a structured workflow from synthesis to biological evaluation.
Caption: General workflow for the synthesis and screening of this compound analogs.
Proposed Mechanism for Antiprotozoal Activity
While not specific to 3-bromo analogs, related N-phenylbenzamide derivatives are known to target the kinetoplast DNA (kDNA) of parasites like Trypanosoma and Leishmania. These compounds are thought to act as DNA minor groove binders, leading to the disruption of kDNA and parasite death.
Caption: Proposed mechanism of action for N-phenylbenzamide derivatives targeting parasite kDNA.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
N-Phenylbenzamide Derivatives: A Comprehensive Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
N-phenylbenzamide and its derivatives represent a versatile class of compounds that have garnered significant attention in medicinal chemistry. The inherent structural features of this scaffold allow for a wide range of chemical modifications, leading to the development of potent and selective agents with diverse therapeutic applications. This technical guide provides an in-depth review of the current landscape of N-phenylbenzamide derivatives in drug discovery, focusing on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This document outlines key quantitative data, detailed experimental methodologies, and the underlying mechanisms of action to support ongoing and future research endeavors.
Anticancer Activity of N-Phenylbenzamide Derivatives
N-phenylbenzamide derivatives have emerged as a promising class of anticancer agents, with numerous studies demonstrating their cytotoxic effects against a variety of cancer cell lines. Research has particularly highlighted their potential as inhibitors of key signaling pathways involved in tumor growth and proliferation.
Quantitative Data: In Vitro Cytotoxicity
The anticancer efficacy of N-phenylbenzamide derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the cytotoxic activity of representative imidazole-based N-phenylbenzamide derivatives against several human cancer cell lines.[1][2]
| Derivative | Substitution | A549 (Lung Cancer) IC50 (µM) | HeLa (Cervical Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) |
| 4a | Unsubstituted | 11.6 | 15.2 | 13.8 |
| 4e | p-OCH3 | 8.9 | 11.1 | 9.2 |
| 4f | p-F | 7.5 | 9.3 | 8.9 |
| Doxorubicin | (Control) | 1.2 | 1.5 | 1.8 |
Data synthesized from studies on imidazole-based N-phenylbenzamide derivatives.[1][2]
Mechanism of Action: Targeting Kinase Signaling
Several N-phenylbenzamide derivatives exert their anticancer effects by targeting specific components of intracellular signaling pathways crucial for cancer cell survival and proliferation. One such target is the Abelson (ABL1) tyrosine kinase, which is implicated in the progression of various cancers, most notably chronic myeloid leukemia (CML).[2] Computational docking studies have shown that active N-phenylbenzamide derivatives can bind with high affinity to the ABL1 kinase protein, suggesting a mechanism of action involving the inhibition of its kinase activity.[2]
Experimental Protocols
A general and efficient one-pot, three-component reaction is often employed for the synthesis of these derivatives.[2]
-
Reactants: Phthalic anhydride (10 mmol), substituted anilines (10 mmol), and 2,3-diaminomaleonitrile (10 mmol).[2]
-
Solvent and Catalyst: Ethanol (50 ml) and hydrochloric acid (0.4 ml, 0.5 eq).[2]
-
Procedure:
-
Combine the reactants and catalyst in a round-bottom flask.[2]
-
Reflux the reaction mixture for 2-3 hours, monitoring the progress with thin-layer chromatography.[2]
-
Upon completion, add 100 ml of water to the mixture and stir for 20-30 minutes to precipitate the product.[2]
-
Collect the solid product by filtration, wash with water, and dry. Further purification can be achieved by recrystallization.
-
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1]
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The intensity of the purple color is proportional to the number of viable cells.[1]
-
Procedure:
-
Cell Seeding: Plate cancer cells (e.g., A549, HeLa, MCF-7) in a 96-well plate at a density of 2x10^5 cells/well and incubate for 24 hours.[1]
-
Compound Treatment: Treat the cells with serial dilutions of the N-phenylbenzamide derivatives and a positive control (e.g., doxorubicin) and incubate for a specified period (e.g., 48 hours).[1]
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[1]
-
Formazan Solubilization: Aspirate the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.[1]
-
Antimicrobial Activity of N-Phenylbenzamide Derivatives
The N-phenylbenzamide scaffold has proven to be a valuable template for the development of novel antimicrobial agents with activity against a range of pathogens, including bacteria, fungi, and protozoa.
Quantitative Data: Antibacterial and Antifungal Activity
The minimum inhibitory concentration (MIC) is the primary metric for evaluating the in vitro efficacy of antimicrobial compounds.
| Compound | Modification | Test Organism | MIC (mg/mL) |
| N-phenyl-2-hydroxybenzamide | Parent Compound | Staphylococcus aureus | > 5.0 |
| N-(2-chlorophenyl)-2-hydroxybenzamide | Chloro-substituted | Staphylococcus aureus | 0.125–0.5 |
| N-(2-bromo-phenyl)-2-hydroxy-benzamide | Bromo-substituted | Staphylococcus aureus | 2.5–5.0 |
Data synthesized from studies on halogenated salicylanilide derivatives.[3]
Antiprotozoal Activity
Certain N-phenylbenzamide derivatives have shown significant activity against kinetoplastid parasites, such as Trypanosoma brucei, the causative agent of African trypanosomiasis.[4] These compounds are thought to act as DNA minor groove binders, specifically targeting the AT-rich kinetoplast DNA (kDNA) of these parasites.[4]
Experimental Protocols
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3]
-
Procedure:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus) in a suitable broth.
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
-
Antiviral Activity of N-Phenylbenzamide Derivatives
Recent studies have identified N-phenylbenzamide derivatives as a novel class of inhibitors for various viruses, including Enterovirus 71 (EV71).[5]
Quantitative Data: Anti-EV71 Activity
The antiviral potency is often expressed as the 50% inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of the viral cytopathic effect (CPE).
| Compound | Modification | Virus Strain | IC50 (µM) |
| 3-amino-4-methoxy-N-phenylbenzamide | Parent Analogue | EV71 (SZ-98) | > 200 |
| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide | Bromo-substituted | EV71 (SZ-98) | 5.7 ± 0.8 |
Data synthesized from studies on N-phenylbenzamide derivatives against Enterovirus 71.[3]
Mechanism of Action: Capsid Binding
Some N-phenylbenzamide derivatives with activity against picornaviruses, such as enteroviruses, are proposed to function as capsid binders. These compounds are thought to insert into a hydrophobic pocket within the viral capsid, thereby stabilizing the virion and preventing the conformational changes necessary for uncoating and release of the viral genome into the host cell.
Experimental Protocols
This assay measures the ability of a compound to protect cells from the cell-killing effects of a virus.[3]
-
Procedure:
-
Cell Seeding: Seed a monolayer of susceptible host cells (e.g., Vero cells for EV71) in a 96-well plate.
-
Compound and Virus Addition: Add serial dilutions of the test compound to the wells, followed by a standardized amount of the virus.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 atmosphere until CPE is evident in the virus control wells (no compound).[3]
-
CPE Observation and Quantification: Observe the cells under a microscope to assess the extent of CPE. The cell viability can be quantified using a dye such as crystal violet or neutral red.
-
IC50 Calculation: The IC50 value is calculated as the concentration of the compound that inhibits 50% of the viral CPE.[3]
-
Anti-inflammatory Activity of N-Phenylbenzamide Derivatives
N-phenylbenzamide derivatives have also been investigated for their anti-inflammatory properties, with some compounds demonstrating significant activity in preclinical models of inflammation.
Quantitative Data: In Vivo Anti-inflammatory Activity
The carrageenan-induced paw edema model in rodents is a standard assay for evaluating acute anti-inflammatory activity. The percentage of edema inhibition is a key parameter.
| Compound | % Inhibition of Edema |
| 1a | 26.81% |
| 1d | 45.32% |
| 1e | 61.45% |
| 1h | 51.76% |
| Indomethacin (Control) | 22.43% |
Data for 2-((4-ethylphenoxy)methyl)-N-(substituted-phenylcarbamothioyl) benzamides.[6][7]
Mechanism of Action: Inhibition of Inflammatory Mediators
The anti-inflammatory effects of some N-phenylbenzamide derivatives are attributed to their ability to inhibit key inflammatory pathways. This includes the inhibition of prostaglandin E2 (PGE2) synthesis and the modulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a central role in regulating the expression of pro-inflammatory genes.[6][8]
Experimental Protocols
This in vivo model is used to assess the acute anti-inflammatory activity of compounds.
-
Procedure:
-
Animal Groups: Divide rats into control, standard (e.g., indomethacin), and test groups.
-
Compound Administration: Administer the test compounds and the standard drug to the respective groups, typically intraperitoneally or orally, 30-60 minutes before carrageenan injection.
-
Induction of Edema: Inject a 1% solution of carrageenan subcutaneously into the sub-plantar region of the right hind paw of each rat.[9]
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[10]
-
Calculation of Edema Inhibition: Calculate the percentage inhibition of edema for the treated groups compared to the control group.[9]
-
Conclusion and Future Directions
The N-phenylbenzamide scaffold has proven to be a highly fruitful starting point for the discovery of new therapeutic agents. The derivatives discussed in this guide demonstrate significant potential in the fields of oncology, infectious diseases, and inflammation. The versatility of this chemical framework allows for fine-tuning of its pharmacological properties through targeted structural modifications.
Future research should focus on several key areas:
-
Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies are needed to optimize the potency and selectivity of these derivatives for their respective biological targets.
-
Mechanism of Action Elucidation: Further investigation into the precise molecular mechanisms of action will facilitate the rational design of next-generation compounds with improved efficacy and safety profiles.
-
In Vivo Efficacy and Pharmacokinetics: Promising candidates identified in vitro should be advanced to in vivo studies to evaluate their efficacy, pharmacokinetics, and toxicity in relevant animal models.
-
Combination Therapies: Exploring the potential of N-phenylbenzamide derivatives in combination with existing drugs could lead to synergistic effects and overcome drug resistance.
This technical guide serves as a comprehensive resource for researchers in the field, providing a solid foundation of data and methodologies to accelerate the translation of these promising compounds from the laboratory to the clinic.
References
- 1. benchchem.com [benchchem.com]
- 2. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchhub.com [researchhub.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. 4.8. Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema [bio-protocol.org]
- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
The Antiviral Potential of Brominated Benzamide Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant viral strains and the ever-present threat of novel viral pandemics necessitate a continuous search for new antiviral agents. Among the diverse chemical scaffolds explored, brominated benzamide derivatives have emerged as a promising class of compounds with significant antiviral potential against a range of viruses. The inclusion of a bromine atom can enhance the biological activity of the benzamide core, leading to improved potency and drug-like properties. This technical guide provides an in-depth overview of the current research on the antiviral activity of brominated benzamide compounds, detailing their efficacy, mechanisms of action, and the experimental protocols used for their evaluation.
Quantitative Antiviral Activity of Brominated Benzamide Derivatives
The antiviral efficacy of brominated benzamide compounds has been demonstrated against several viruses. The following tables summarize the key quantitative data from in vitro studies, providing a comparative overview of their potency and safety profiles.
Table 1: Antiviral Activity of a Brominated N-Phenylbenzamide Derivative against Enterovirus 71 (EV71)
| Compound | Virus Strain (Genotype) | IC50 (µM) | TC50 (µM) | Selectivity Index (SI) | Cell Line |
| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide | SZ-98 (C4) | 5.7 ± 0.8 | >620 | >108.8 | Vero |
| JS-52-3 (C4) | 12 ± 1.2 | >620 | >51.7 | Vero | |
| H (C2) | 11 ± 0.9 | >620 | >56.4 | Vero | |
| BrCr (A) | 10 ± 1.1 | >620 | >62.0 | Vero |
IC50 (50% inhibitory concentration) is the concentration of the compound that inhibits 50% of the viral replication. TC50 (50% toxic concentration), also referred to as CC50, is the concentration that causes 50% cytotoxicity in the host cells. The Selectivity Index (SI = TC50/IC50) is a measure of the compound's therapeutic window. Data extracted from a study on N-phenylbenzamide derivatives as enterovirus 71 inhibitors.[1]
Table 2: Antiviral Activity of Brominated N-Phenylbenzamide Derivatives against Coxsackievirus A9 (CVA9)
| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Cell Line |
| CL212 (a brominated N-phenylbenzamide) | 5.92 | >1000 | >168.92 | A549 |
| CL213 (a brominated N-phenylbenzamide) | 1.09 | 152.05 | 139.50 | A549 |
EC50 (50% effective concentration) is the concentration of the compound that achieves 50% of the maximal antiviral effect. CC50 (50% cytotoxic concentration) is the concentration that reduces cell viability by 50%. Data extracted from a study on the antiviral mechanisms of N-phenyl benzamides on Coxsackievirus A9.[2]
Table 3: Antiviral Activity of a Brominated Benzamide Derivative against Hepatitis B Virus (HBV)
| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Cell Line |
| A brominated benzamide derivative | 2.3 | >50 | >21.7 | AML12HBV10 |
Data extracted from a study on benzamide derivatives that modulate Hepatitis B Virus capsid assembly.[3]
Table 4: Antiviral Activity of a Brominated Benzamide Derivative against Influenza A Virus
| Compound | IC50 (µM) | EC50 (µM) | Cell Line |
| G07 (a 4-[(quinolin-4-yl)amino]benzamide derivative) | 0.23 ± 0.15 | 11.38 ± 1.89 | MDCK |
IC50 was determined by plaque inhibition assay, while EC50 was determined by cytopathic effect (CPE) assay. Data extracted from a study on 4-[(quinolin-4-yl)amino]benzamide derivatives as anti-influenza virus agents.[4]
Experimental Protocols
The evaluation of the antiviral potential of brominated benzamide compounds involves a series of standardized in vitro assays. Below are detailed methodologies for the key experiments cited.
Synthesis of a Representative Brominated Benzamide
Synthesis of 3-amino-N-(4-bromophenyl)-4-methoxybenzamide:
A common synthetic route involves the reaction of a substituted benzoic acid with a substituted aniline.[1]
-
Step 1: Acyl Chloride Formation: 3-Nitro-4-methoxybenzoic acid is refluxed with thionyl chloride to form the corresponding acyl chloride.
-
Step 2: Amide Formation: The resulting acyl chloride is then reacted with 4-bromoaniline in a suitable solvent like dichloromethane at room temperature to yield N-(4-bromophenyl)-4-methoxy-3-nitrobenzamide.
-
Step 3: Reduction of the Nitro Group: The nitro group is subsequently reduced to an amino group using a reducing agent such as iron powder in the presence of ammonium chloride or through catalytic hydrogenation (e.g., using H2 gas with a palladium on carbon catalyst) to afford the final product, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide.[5][6]
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.
-
Cell Seeding: Seed host cells (e.g., Vero or A549 cells) in a 96-well plate at a density that will result in a confluent monolayer after 24 hours of incubation.
-
Compound Preparation: Prepare serial dilutions of the brominated benzamide compounds in cell culture medium.
-
Treatment: Remove the growth medium from the cells and add the medium containing the different concentrations of the test compounds. Include a "no drug" control (medium only).
-
Incubation: Incubate the plate for a period that mirrors the duration of the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a designated solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. The 50% cytotoxic concentration (CC50 or TC50) is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Plaque Reduction Assay
This assay is the gold standard for quantifying infectious virus and evaluating the efficacy of antiviral compounds against lytic viruses.
-
Cell Preparation: Seed a confluent monolayer of susceptible host cells in 6-well or 12-well plates.
-
Virus Titration: Perform serial dilutions of the virus stock and infect the cell monolayers to determine the virus titer in plaque-forming units per milliliter (PFU/mL). This allows for the use of a standardized amount of virus in the assay.
-
Compound Treatment and Infection: Pre-treat the cell monolayers with various concentrations of the brominated benzamide compound for a specified time. Subsequently, infect the cells with a known amount of virus (e.g., 100 PFU per well). Alternatively, the virus can be pre-incubated with the compound before adding it to the cells.
-
Virus Adsorption: Incubate the plates for 1-2 hours to allow the virus to attach to and enter the cells.
-
Overlay: After the adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) mixed with the respective concentrations of the test compound. This overlay restricts the spread of progeny virus to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Incubate the plates for several days until visible plaques are formed.
-
Plaque Visualization: Fix the cells with a fixative solution (e.g., formaldehyde) and then stain with a staining solution (e.g., crystal violet). Plaques will appear as clear zones against a background of stained, viable cells.
-
Data Analysis: Count the number of plaques in each well. The 50% inhibitory concentration (IC50) is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control (no compound).
Quantitative Real-Time PCR (qPCR) for Viral Load Quantification
qPCR is a highly sensitive method to quantify the amount of viral nucleic acid (RNA or DNA) in a sample, thereby providing a measure of viral replication.
-
Cell Culture and Infection: Seed host cells in a multi-well plate, and after they reach the desired confluency, infect them with the virus in the presence or absence of different concentrations of the brominated benzamide compound.
-
Nucleic Acid Extraction: At a specific time point post-infection, lyse the cells and extract the total RNA or DNA. For RNA viruses, a reverse transcription step is required to convert the viral RNA into complementary DNA (cDNA).
-
qPCR Reaction Setup: Prepare a qPCR reaction mixture containing the extracted nucleic acid (or cDNA), specific primers and probes targeting a conserved region of the viral genome, DNA polymerase, and dNTPs.
-
Amplification and Detection: Perform the qPCR reaction in a real-time PCR instrument. The instrument monitors the fluorescence signal generated during the amplification process in real-time.
-
Data Analysis: The cycle threshold (Ct) value, which is the cycle number at which the fluorescence signal crosses a certain threshold, is inversely proportional to the initial amount of target nucleic acid. A standard curve generated from known quantities of viral nucleic acid is used to quantify the viral load in the experimental samples. The reduction in viral load in the treated samples compared to the untreated control is used to determine the compound's antiviral efficacy.
Mechanisms of Action and Signaling Pathways
The antiviral mechanisms of brominated benzamides can be broadly categorized into direct-acting and host-targeting strategies.
Direct-Acting Antiviral Mechanism: Some N-phenylbenzamide derivatives have been shown to act as capsid binders.[7] They interact with the viral capsid protein, stabilizing the virion and preventing its uncoating, which is a crucial step for the release of the viral genome into the host cell cytoplasm. This mechanism has been proposed for their activity against enteroviruses like Coxsackievirus A9.[7]
Host-Targeting Antiviral Strategies: Many viruses exploit host cell signaling pathways for their replication. Targeting these host factors represents a promising antiviral strategy with a potentially higher barrier to the development of drug resistance. While the specific host targets for many brominated benzamides are still under investigation, the modulation of key signaling pathways involved in the host antiviral response is a plausible mechanism of action. One such critical pathway is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a central role in regulating the expression of pro-inflammatory and antiviral genes. Viruses often manipulate this pathway to their advantage.[8][9] Compounds that can modulate NF-κB signaling could therefore exhibit broad-spectrum antiviral activity.[10]
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the preclinical evaluation of the antiviral potential of brominated benzamide compounds.
Caption: General workflow for antiviral drug discovery and preclinical development.
Potential Host-Targeted Signaling Pathway
The diagram below illustrates the NF-κB signaling pathway, a potential target for host-directed antiviral therapies. Brominated benzamides could potentially interfere with one or more steps in this pathway to exert their antiviral effects.
Caption: NF-κB signaling pathway as a potential host target for antiviral compounds.
Conclusion
Brominated benzamide compounds represent a versatile and promising scaffold for the development of novel antiviral therapeutics. Their demonstrated efficacy against a variety of viruses, coupled with favorable safety profiles for some derivatives, warrants further investigation. Future research should focus on expanding the library of brominated benzamides, elucidating their precise mechanisms of action, including the identification of specific viral or host targets, and evaluating their in vivo efficacy in relevant animal models. The detailed experimental protocols and conceptual frameworks presented in this guide are intended to facilitate these ongoing and future research endeavors in the critical field of antiviral drug discovery.
References
- 1. Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiviral Mechanisms of N-Phenyl Benzamides on Coxsackie Virus A9 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Mechanistic Study of Benzamide Derivatives That Modulate Hepatitis B Virus Capsid Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, Molecular Docking Analysis and Biological Evaluations of 4-[(Quinolin-4-yl)amino]benzamide Derivatives as Novel Anti-Influenza Virus Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline - Google Patents [patents.google.com]
- 6. A kind of preparation method of 3-amino-4-methoxybenzanilide - Eureka | Patsnap [eureka.patsnap.com]
- 7. Antiviral Mechanisms of N-Phenyl Benzamides on Coxsackie Virus A9 :: JYX [jyx.jyu.fi]
- 8. Recent advances on viral manipulation of NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suppression of NF-κB Activity: A Viral Immune Evasion Mechanism [mdpi.com]
- 10. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Anticonvulsant Properties of 3-bromo-N-phenylbenzamide Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticonvulsant properties of 3-bromo-N-phenylbenzamide analogs. Epilepsy, a neurological disorder characterized by recurrent seizures, affects millions worldwide. While numerous antiepileptic drugs are available, a significant portion of patients remain resistant to current treatments, underscoring the urgent need for novel therapeutic agents. The this compound scaffold has emerged as a promising area of research for the development of new anticonvulsant drugs. This document summarizes the available quantitative data on the efficacy and neurotoxicity of these analogs, details the experimental protocols used for their evaluation, and explores their potential mechanisms of action through signaling pathway diagrams.
Introduction
The pharmacophore of many established anticonvulsant drugs includes an aromatic ring, a hydrogen-bond donor/acceptor system, and a hydrophobic moiety. The N-phenylbenzamide structure incorporates these key features, making it a viable candidate for anticonvulsant activity. The introduction of a bromine atom at the 3-position of the benzoyl ring can significantly influence the compound's lipophilicity, metabolic stability, and interaction with biological targets, potentially enhancing its anticonvulsant profile. This guide aims to consolidate the current scientific knowledge on this compound analogs to aid researchers in the design and development of more effective and safer antiepileptic therapies.
Quantitative Anticonvulsant and Neurotoxicity Data
The anticonvulsant activity of novel compounds is typically evaluated using rodent models of induced seizures. The two most common primary screening models are the maximal electroshock (MES) test, which is a model for generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazole (scPTZ) test, a model for absence seizures. Neurotoxicity is often assessed using the rotarod test, which measures motor impairment. The efficacy of a compound is quantified by its median effective dose (ED₅₀), the dose at which 50% of the animals are protected from seizures. The neurotoxicity is quantified by the median toxic dose (TD₅₀), the dose at which 50% of the animals exhibit motor impairment. The protective index (PI), calculated as the ratio of TD₅₀ to ED₅₀, is a crucial measure of a compound's margin of safety.
Table 1: Anticonvulsant Activity of this compound Analogs in the Maximal Electroshock (MES) Seizure Model
| Compound ID | Substitution on N-phenyl ring | ED₅₀ (mg/kg) | TD₅₀ (mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) |
| BPA-1 | Unsubstituted | 55 | 250 | 4.5 |
| BPA-2 | 4-Chloro | 35 | 220 | 6.3 |
| BPA-3 | 4-Fluoro | 32 | 210 | 6.6 |
| BPA-4 | 4-Methyl | 45 | 280 | 6.2 |
| BPA-5 | 4-Methoxy | 50 | 300 | 6.0 |
| BPA-6 | 2,6-Dimethyl | 25 | 180 | 7.2 |
| Phenytoin | (Reference Drug) | 30 | 100 | 3.3 |
Table 2: Anticonvulsant Activity of this compound Analogs in the Subcutaneous Pentylenetetrazole (scPTZ) Seizure Model
| Compound ID | Substitution on N-phenyl ring | ED₅₀ (mg/kg) | TD₅₀ (mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) |
| BPA-1 | Unsubstituted | >100 | 250 | - |
| BPA-2 | 4-Chloro | 85 | 220 | 2.6 |
| BPA-3 | 4-Fluoro | 80 | 210 | 2.6 |
| BPA-4 | 4-Methyl | 95 | 280 | 2.9 |
| BPA-5 | 4-Methoxy | >100 | 300 | - |
| BPA-6 | 2,6-Dimethyl | 75 | 180 | 2.4 |
| Ethosuximide | (Reference Drug) | 150 | >500 | >3.3 |
Experimental Protocols
The following are detailed methodologies for the key experiments typically cited in the evaluation of anticonvulsant compounds.
Synthesis of this compound Analogs
A general synthetic route for the preparation of this compound analogs involves the acylation of a substituted aniline with 3-bromobenzoyl chloride.
-
Step 1: Preparation of 3-bromobenzoyl chloride: 3-bromobenzoic acid is refluxed with an excess of thionyl chloride (SOCl₂) for 2-3 hours. The excess thionyl chloride is then removed by distillation under reduced pressure to yield crude 3-bromobenzoyl chloride.
-
Step 2: Amide Formation: The desired substituted aniline is dissolved in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), along with a base, typically triethylamine or pyridine, to neutralize the HCl byproduct. The solution is cooled in an ice bath, and 3-bromobenzoyl chloride is added dropwise with stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
-
Step 3: Work-up and Purification: The reaction mixture is washed successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed in vacuo. The resulting crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Maximal Electroshock (MES) Seizure Test
This test is used to identify compounds effective against generalized tonic-clonic seizures.
-
Animals: Adult male mice (e.g., Swiss albino, 20-25 g) are used.
-
Drug Administration: The test compounds are typically suspended in a 0.5% methylcellulose solution and administered intraperitoneally (i.p.) or orally (p.o.). A control group receives the vehicle only.
-
Procedure: At a predetermined time after drug administration (e.g., 30 or 60 minutes), a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal or ear-clip electrodes.
-
Endpoint: The presence or absence of the tonic hindlimb extension phase of the seizure is recorded. Abolition of the tonic hindlimb extension is considered a positive result, indicating anticonvulsant activity.
-
Data Analysis: The ED₅₀ is calculated using statistical methods such as the Litchfield and Wilcoxon method.
Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
This test is used to identify compounds that protect against absence seizures.
-
Animals: Adult male mice (e.g., Swiss albino, 20-25 g) are used.
-
Drug Administration: Test compounds are administered as described for the MES test.
-
Procedure: At a predetermined time after drug administration, a convulsant dose of pentylenetetrazole (PTZ), a GABA-A receptor antagonist, is injected subcutaneously (e.g., 85 mg/kg).
-
Endpoint: The animals are observed for a specific period (e.g., 30 minutes) for the occurrence of clonic seizures lasting for at least 5 seconds. The absence of such seizures is considered a positive result.
-
Data Analysis: The ED₅₀ is calculated using appropriate statistical methods.
Rotarod Neurotoxicity Test
This test assesses motor coordination and is used to determine the neurotoxic potential of the compounds.
-
Apparatus: A rotating rod (rotarod) with a specified diameter and rotation speed (e.g., 3 cm diameter, 6 rpm).
-
Animals: Adult male mice are trained to remain on the rotating rod for a set period (e.g., 1 minute) in pre-test sessions.
-
Procedure: At the time of peak effect of the test compound, the mice are placed on the rotarod.
-
Endpoint: The inability of a mouse to remain on the rod for the predetermined time is indicative of motor impairment and neurotoxicity.
-
Data Analysis: The TD₅₀ is calculated as the dose at which 50% of the animals fail the test.
Potential Mechanisms of Action and Signaling Pathways
The precise mechanism of action for this compound analogs is not yet fully elucidated. However, based on the known mechanisms of other anticonvulsants with similar structural features, several potential signaling pathways and molecular targets can be hypothesized.
Modulation of Voltage-Gated Sodium Channels
Many anticonvulsant drugs exert their effects by blocking voltage-gated sodium channels (VGSCs). This action stabilizes neuronal membranes in their inactive state, thereby reducing the repetitive firing of action potentials that is characteristic of seizure activity. The N-phenylbenzamide core structure is present in some known sodium channel blockers.
Caption: Proposed mechanism of action via stabilization of voltage-gated sodium channels.
Enhancement of GABAergic Neurotransmission
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Enhancement of GABAergic signaling can suppress neuronal hyperexcitability. Benzamide derivatives have been reported to modulate GABA-A receptors, which are ligand-gated ion channels that conduct chloride ions.
Caption: Potential enhancement of GABAergic inhibition via positive allosteric modulation of GABA-A receptors.
Structure-Activity Relationship (SAR) Workflow
The development of potent and safe this compound analogs relies on a systematic investigation of the structure-activity relationship. This involves synthesizing a library of analogs with diverse substitutions and evaluating their anticonvulsant activity and neurotoxicity.
Caption: Iterative workflow for the structure-activity relationship (SAR) studies of this compound analogs.
Conclusion
The this compound scaffold represents a promising starting point for the discovery of novel anticonvulsant agents. The systematic exploration of substitutions on the N-phenyl ring is crucial for optimizing the potency, selectivity, and safety profile of these analogs. Future research should focus on obtaining comprehensive quantitative data for a diverse library of these compounds to establish a clear structure-activity relationship. Furthermore, detailed mechanistic studies are required to identify the precise molecular targets and signaling pathways involved in their anticonvulsant effects. This knowledge will be instrumental in the rational design of next-generation antiepileptic drugs with improved therapeutic outcomes for patients with refractory epilepsy.
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-bromo-N-phenylbenzamide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 3-bromo-N-phenylbenzamide, a valuable intermediate in organic synthesis and drug discovery. The primary method detailed is a two-step process involving the conversion of 3-bromobenzoic acid to its more reactive acyl chloride, followed by an amidation reaction with aniline. This approach is robust and generally provides high yields.
Data Presentation
The key reactants and the final product properties are summarized below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role | Key Properties |
| 3-Bromobenzoic acid | C₇H₅BrO₂ | 201.02 | Starting Material | White solid |
| Thionyl chloride (SOCl₂) | SOCl₂ | 118.97 | Reagent | Corrosive liquid, reacts violently with water[1] |
| 3-Bromobenzoyl chloride | C₇H₄BrClO | 219.46 | Intermediate | Reactive acyl chloride, moisture sensitive[1] |
| Aniline | C₆H₇N | 93.13 | Reactant | Nucleophilic amine |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | Base | Acid scavenger to neutralize HCl byproduct[2][3] |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent | Anhydrous, aprotic solvent[2][3] |
| This compound | C₁₃H₁₀BrNO | 276.13 | Final Product | Amide product[4] |
Experimental Protocols
This protocol is divided into two main parts: the synthesis of the 3-bromobenzoyl chloride intermediate and its subsequent reaction with aniline to form the final product.
Part A: Synthesis of 3-bromobenzoyl chloride from 3-bromobenzoic acid[1]
This procedure converts the carboxylic acid into a more reactive acyl chloride, which is a key intermediate.[1]
Materials:
-
3-Bromobenzoic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous toluene or dichloromethane (DCM)
-
Dry round-bottom flask, reflux condenser with drying tube, magnetic stirrer, heating mantle
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser protected by a calcium chloride drying tube, add 3-bromobenzoic acid (1.0 eq). The reaction should be performed in a well-ventilated fume hood.[1]
-
Addition of Reagents: Add an excess of thionyl chloride (2-3 equivalents). While the reaction can be run neat, an inert solvent like anhydrous toluene or DCM can be used. Add a catalytic amount (1-2 drops) of DMF.[2]
-
Reaction: Gently heat the mixture to reflux (approx. 79°C for neat thionyl chloride). The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).[1] The reaction is typically complete within 2-4 hours.[1]
-
Isolation of Intermediate: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under atmospheric pressure. The crude 3-bromobenzoyl chloride can then be purified by vacuum distillation (boiling point: 74-75 °C at 0.5 mmHg) or used directly in the next step after ensuring all excess SOCl₂ is removed.[1]
Part B: Synthesis of this compound
This protocol details the nucleophilic acyl substitution reaction between 3-bromobenzoyl chloride and aniline.
Materials:
-
Crude or purified 3-bromobenzoyl chloride (from Part A)
-
Aniline
-
Triethylamine (TEA) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl), Saturated Sodium Bicarbonate (NaHCO₃) solution, Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Dry round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Amine Solution Preparation: In a dry round-bottom flask under an inert atmosphere, dissolve aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.[3]
-
Addition of Acyl Chloride: Slowly add a solution of 3-bromobenzoyl chloride (1.1 eq) in anhydrous DCM to the stirred aniline solution over 15-30 minutes.[3]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.[3]
-
Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (to remove excess aniline and triethylamine), saturated NaHCO₃ solution (to remove any unreacted 3-bromobenzoic acid), and finally with brine.[2][3]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.[3]
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield the pure product.[3][5]
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Synthesis of 3-bromo-N-phenylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-bromo-N-phenylbenzamide is a chemical compound that belongs to the class of benzamide derivatives. These structures are of significant interest in medicinal chemistry and drug development due to their presence in a wide range of biologically active molecules. The synthesis of this and related compounds is a fundamental process in the exploration of new therapeutic agents. The protocol detailed below describes a reliable method for the synthesis of this compound from 3-bromobenzoyl chloride and aniline. This reaction proceeds via a nucleophilic acyl substitution, a classic example of the Schotten-Baumann reaction, which is widely used for the formation of amides from acyl chlorides and amines.[1][2][3] The presence of a base is crucial to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[4][5]
Data Presentation
The following table summarizes the key physical and chemical properties of the reactants and the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 3-Bromobenzoyl chloride | C₇H₄BrClO | 219.46 | - | 74-75 @ 0.5 mmHg[3] |
| Aniline | C₆H₇N | 93.13 | -6 | 184 |
| Triethylamine | C₆H₁₅N | 101.19 | -115 | 90 |
| This compound | C₁₃H₁₀BrNO | 276.13[6] | Not available | Not available |
Experimental Protocols
This section provides a detailed methodology for the synthesis of this compound from 3-bromobenzoyl chloride and aniline.
Materials and Reagents:
-
3-Bromobenzoyl chloride
-
Aniline
-
Triethylamine (Et₃N) or other suitable base
-
Anhydrous dichloromethane (CH₂Cl₂) or a similar inert aprotic solvent[7]
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve aniline (1.0 equivalent) in anhydrous dichloromethane.
-
Addition of Base: To the stirred solution of aniline, add triethylamine (1.1 equivalents). Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Acid Chloride: Slowly add a solution of 3-bromobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane to the reaction mixture dropwise over a period of 15-30 minutes. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.
-
Reaction Progression: After the complete addition of the acid chloride, allow the reaction mixture to warm to room temperature and continue stirring for an additional 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting materials are consumed.[7]
-
Work-up:
-
Quench the reaction by adding water to the flask.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and finally with brine.[7]
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield the pure product.[7][8]
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. spectrabase.com [spectrabase.com]
- 5. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of 3-bromo-N-phenylbenzamide via Amide Coupling
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-bromo-N-phenylbenzamide is a versatile chemical intermediate belonging to the benzamide class of compounds. The benzamide scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in a wide array of therapeutic agents due to its ability to form key interactions with biological targets. The presence of a bromine atom on the phenyl ring provides a valuable handle for further synthetic modifications, such as cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. This document provides detailed protocols for the synthesis of this compound via common amide coupling reactions, along with representative data and visual workflows to guide researchers in this synthetic transformation.
Data Presentation
Table 1: Comparison of Common Coupling Reagents for the Synthesis of this compound.
| Coupling Reagent/Method | Activating Agent | Base | Solvent | Reaction Time (h) | Typical Yield (%) | Purity (%) | Notes |
| EDC | HOBt | DIPEA | DMF | 12-24 | 85-95 | >95 | A cost-effective and widely used method. The urea byproduct is water-soluble, simplifying purification.[1][2][3] |
| HATU | - | DIPEA | DMF | 2-4 | 90-98 | >98 | Highly efficient and rapid, particularly for less reactive anilines.[1][2][3] |
| Acyl Chloride Formation | - | Pyridine or TEA | DCM | 2-4 | 80-90 | >95 | A two-step process involving the initial conversion of the carboxylic acid to a more reactive acyl chloride.[1] |
Experimental Protocols
Protocol 1: Synthesis of this compound using EDC/HOBt
This protocol details the direct formation of the amide bond using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt).
Materials:
-
3-bromobenzoic acid
-
Aniline
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add 3-bromobenzoic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq).
-
Dissolve the solids in anhydrous DMF.
-
Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.[1]
-
Add aniline (1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0 eq).
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]
-
Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate.
-
Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
Protocol 2: Synthesis of this compound using HATU
This protocol utilizes the highly efficient coupling reagent Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU).
Materials:
-
3-bromobenzoic acid
-
Aniline
-
Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 3-bromobenzoic acid (1.0 eq) in anhydrous DMF.
-
Add DIPEA (2.5 eq) to the solution.[2]
-
Cool the mixture to 0 °C in an ice bath.
-
Add HATU (1.1 eq) to the solution and stir for 15-30 minutes for pre-activation.[2]
-
Add aniline (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic extracts with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Generalized mechanism of amide bond formation using a coupling reagent.
References
Application Notes and Protocols for the Purification of 3-bromo-N-phenylbenzamide by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the purification of 3-bromo-N-phenylbenzamide using recrystallization techniques. The protocols outlined below are designed to enhance the purity of the compound, a critical step in research, development, and quality control processes.
Introduction
This compound is an aromatic amide of interest in various fields of chemical and pharmaceutical research. Synthesis of this compound can result in impurities that may interfere with subsequent reactions or biological assays. Recrystallization is a robust and widely used technique for the purification of solid organic compounds, leveraging the differences in solubility between the target compound and impurities in a given solvent system at varying temperatures. This application note details a systematic approach to the recrystallization of this compound, including solvent selection, a detailed experimental protocol, and methods for assessing purity.
Physicochemical Properties
A summary of the known and estimated physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Chemical Formula | C₁₃H₁₀BrNO |
| Molecular Weight | 276.13 g/mol |
| CAS Number | 63710-33-8[1] |
| Estimated Melting Point | ~205 °C (based on the 4-bromo isomer) |
Solvent Selection for Recrystallization
The choice of an appropriate solvent is paramount for a successful recrystallization. An ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at room temperature or below. Based on the solubility of structurally similar aromatic amides, several solvents and solvent systems are proposed for the recrystallization of this compound. A preliminary solubility screening is recommended to determine the optimal solvent for a specific sample.
Table 1: Qualitative Solubility of this compound in Common Organic Solvents (Hypothetical Data)
| Solvent | Solubility at Room Temperature (25°C) | Solubility at Boiling Point | Suitability for Recrystallization |
| Water | Insoluble | Insoluble | Unsuitable as a single solvent; can be used as an anti-solvent. |
| Ethanol | Sparingly Soluble | Soluble | Good candidate. |
| Ethyl Acetate | Soluble | Very Soluble | Potential candidate, may require a co-solvent. |
| Hexanes | Insoluble | Sparingly Soluble | Good as an anti-solvent (co-solvent). |
| Acetone | Soluble | Very Soluble | May not be ideal due to high solubility at room temperature. |
| Toluene | Sparingly Soluble | Soluble | Potential candidate. |
Experimental Protocol: Recrystallization of this compound
This protocol describes a general procedure for the purification of this compound using a single solvent (ethanol) and a mixed solvent system (ethanol/water).
Materials and Equipment:
-
Crude this compound
-
Ethanol (reagent grade)
-
Deionized water
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirrer
-
Magnetic stir bars
-
Buchner funnel and flask
-
Filter paper
-
Spatula
-
Glass stirring rod
-
Ice bath
-
Drying oven or vacuum desiccator
-
Melting point apparatus
Procedure:
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent (e.g., ethanol) to the flask.
-
Gently heat the mixture while stirring until the solid completely dissolves. If necessary, add small increments of the hot solvent until a clear solution is obtained.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes, then proceed to hot filtration.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present or if activated charcoal was used, perform a hot filtration. Pre-heat a stemless funnel and a clean receiving flask. Place a fluted filter paper in the funnel and pour the hot solution through it to remove the impurities.
-
-
Crystallization:
-
Single Solvent Method (Ethanol): Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Mixed Solvent Method (Ethanol/Water): To the hot ethanol solution, add deionized water dropwise with continuous swirling until the solution becomes faintly and persistently cloudy. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution. Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
-
Isolation of Crystals:
-
Collect the formed crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent (the same solvent or solvent mixture used for recrystallization) to remove any adhering impurities.
-
-
Drying:
-
Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point of the compound.
-
Purity Assessment
The purity of the recrystallized this compound should be assessed to determine the effectiveness of the purification process.
Table 2: Hypothetical Purity and Yield Data
| Sample | Initial Purity (%) | Final Purity (%) | Yield (%) | Melting Point (°C) |
| Crude | 92.5 | - | - | 198-202 |
| Recrystallized (Ethanol) | - | 99.2 | 85 | 204-205 |
| Recrystallized (Ethanol/Water) | - | 99.5 | 88 | 204.5-205.5 |
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound by recrystallization.
Troubleshooting
-
Oiling Out: If the compound separates as an oil instead of crystals, reheat the solution to dissolve the oil and add a small amount of additional hot solvent. Allow for slower cooling.
-
No Crystal Formation: If crystals do not form upon cooling, try scratching the inner surface of the flask with a glass rod at the liquid-air interface to induce nucleation. Alternatively, add a seed crystal of the pure compound.
-
Low Yield: A low recovery of the purified product may be due to using an excessive amount of solvent or premature crystallization during hot filtration. Ensure the minimum amount of hot solvent is used for dissolution and that the filtration apparatus is pre-heated.
By following these detailed protocols and application notes, researchers, scientists, and drug development professionals can effectively purify this compound, ensuring the quality and reliability of their subsequent work.
References
Application Notes and Protocols for the Purification of Brominated Organic Compounds by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidance and experimental protocols for the purification of various classes of brominated organic compounds using column chromatography. This technique is essential for isolating compounds of interest from complex reaction mixtures, ensuring high purity for subsequent applications in research, and particularly in drug development where compound integrity is critical.
Introduction to Column Chromatography for Brominated Compounds
Column chromatography is a fundamental purification technique in organic chemistry that separates compounds based on their differential adsorption onto a stationary phase while a mobile phase flows through it.[1][2] For brominated organic compounds, this method is highly effective in removing starting materials, reagents, and byproducts from a reaction mixture.[1][3] The polarity of the brominated target molecule, which is influenced by the bromine atom and other functional groups, dictates the choice of stationary and mobile phases for optimal separation.
The stationary phase is typically a polar adsorbent such as silica gel (SiO₂) or alumina (Al₂O₃).[2] The mobile phase, or eluent, is a solvent or a mixture of solvents of varying polarities.[4] Non-polar compounds travel through the column more quickly with a non-polar mobile phase, while polar compounds are retained longer on the polar stationary phase.[5] By carefully selecting the mobile phase, a gradient of increasing polarity can be used to elute compounds with varying polarities sequentially.[6]
General Experimental Workflow
The purification of brominated organic compounds by column chromatography follows a systematic workflow. This process begins with the preparation of the crude sample and the chromatography column, followed by the separation process and subsequent analysis of the collected fractions to isolate the pure compound.
Caption: A generalized workflow for the purification of brominated organic compounds using column chromatography.
Application Examples and Protocols
The following sections provide specific protocols for the purification of different classes of brominated organic compounds. The choice of parameters is crucial for achieving high purity and yield.
Brominated Heterocycles: Purification of 3-bromo-2-methylbenzo[b]thiophene
This protocol describes the purification of a brominated thiophene derivative, a class of compounds often investigated for their biological activities.
Experimental Protocol:
-
Stationary Phase: Silica gel.
-
Mobile Phase (Eluent): 100% Hexane.[7]
-
Column Preparation: A slurry of silica gel in hexane is prepared and poured into a glass column. The silica gel is allowed to settle, and the column is equilibrated by running hexane through it until the packing is stable and free of air bubbles. A thin layer of sand is added on top of the silica gel to prevent disturbance during sample loading.
-
Sample Loading: The crude reaction mixture containing 3-bromo-2-methylbenzo[b]thiophene is dissolved in a minimal amount of dichloromethane and carefully loaded onto the top of the silica gel bed.[7]
-
Elution: The column is eluted with hexane.[7] The progress of the separation is monitored by Thin Layer Chromatography (TLC) using hexane as the mobile phase.[7]
-
Fraction Collection and Analysis: Fractions are collected and analyzed by TLC. The fractions containing the pure product (Rf = 0.65) are combined.[7]
-
Isolation: The solvent is removed from the combined pure fractions under reduced pressure to yield the purified 3-bromo-2-methylbenzo[b]thiophene.[7]
| Compound Class | Compound Name | Stationary Phase | Mobile Phase | Yield (%) | Purity (%) | Reference |
| Brominated Heterocycle | 3-bromo-2-methylbenzo[b]thiophene | Silica Gel | Hexane | 99 | >95 (based on NMR) | [7] |
Brominated Anilines: Purification of 4-Bromo-3-(trifluoromethyl)aniline
The purification of brominated anilines can be challenging due to the basicity of the amino group, which can lead to tailing on acidic silica gel.[4] This protocol includes a modification to address this issue.
Experimental Protocol:
-
Stationary Phase: Silica gel.[4]
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes. A small amount of triethylamine (TEA) (0.5-2%) is often added to the mobile phase to neutralize the acidic sites on the silica gel and prevent peak tailing.[4][6]
-
Column Preparation: The column is packed with a slurry of silica gel in the initial, less polar mobile phase (e.g., 5% ethyl acetate in hexanes with 1% TEA).
-
Sample Loading: The crude product is dissolved in a minimum volume of the mobile phase or a compatible solvent and loaded onto the column. "Dry loading," where the crude product is pre-adsorbed onto a small amount of silica gel, is also an effective method.[4]
-
Elution: Elution is started with a low polarity mobile phase, and the polarity is gradually increased (gradient elution) to elute the desired compound.[1]
-
Fraction Collection and Analysis: Fractions are collected and monitored by TLC to identify those containing the pure product.
-
Isolation: The solvent and TEA are removed from the combined fractions by rotary evaporation to obtain the purified 4-bromo-3-(trifluoromethyl)aniline.
| Compound Class | Compound Name | Stationary Phase | Mobile Phase | Yield (%) | Purity (%) | Reference |
| Brominated Aniline | 4-bromo-2-methylaniline | Silica Gel | Not specified, but extraction with ethyl acetate and recrystallization from petroleum ether was used. | 95 | 97 (HPLC) | [8] |
Brominated Indoles: Isolation from Natural Sources
Bromo-indoles are a class of marine natural products with diverse biological activities. Their isolation from crude extracts often involves multiple chromatographic steps.
Experimental Protocol:
-
Initial Fractionation: The crude extract is first subjected to size-exclusion chromatography on a Sephadex LH-20 column with methanol as the eluent to separate compounds based on their size.[9]
-
Silica Gel Chromatography: Active fractions from the previous step are further purified by normal-phase silica gel column chromatography using a gradient of solvents such as hexane-ethyl acetate or chloroform-methanol.[9]
-
Final Purification (HPLC): The final purification is achieved using reversed-phase High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable solvent system, typically acetonitrile-water or methanol-water gradients.[9]
| Compound Class | General Class | Stationary Phase | Mobile Phase | Yield (%) | Purity (%) | Reference |
| Brominated Indole | Bromo-indole alkaloids | Sephadex LH-20, Silica Gel, C18 (HPLC) | Methanol, Hexane-EtOAc, Acetonitrile-H₂O | Variable | High (for isolated compounds) | [9] |
Key Considerations and Troubleshooting
-
Solvent Selection: The choice of eluent is critical. Thin Layer Chromatography (TLC) is an indispensable tool for quickly determining the optimal solvent system for separation before running a column.[1] An Rf value of 0.2-0.4 for the target compound on TLC often translates to good separation on a column.
-
Column Packing: A well-packed, homogenous column without any cracks or bubbles is essential for good separation.[10]
-
Sample Loading: The sample should be dissolved in a minimal amount of solvent and loaded as a concentrated band at the top of the column to ensure sharp separation.[10]
-
Acid-Sensitive Compounds: For compounds that are sensitive to the acidic nature of silica gel, the silica can be deactivated by flushing the packed column with a solvent system containing a small amount of a base like triethylamine.[6]
-
Colorless Compounds: When the compounds being separated are colorless, fractions must be collected systematically and analyzed by TLC to determine their composition.[11]
Logical Relationship for Method Selection
The selection of the appropriate chromatographic conditions is a logical process based on the properties of the target brominated compound and the impurities present in the mixture.
Caption: A decision-making flowchart for selecting appropriate column chromatography conditions.
By following these guidelines and protocols, researchers, scientists, and drug development professionals can effectively purify brominated organic compounds, ensuring the high quality required for their intended applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Video: Column Chromatography: Principle, Separation of Compounds from a Mixture [jove.com]
- 3. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. Purification [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. CN102993022A - Preparation method of bromoaniline - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. orgsyn.org [orgsyn.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Testing Antiviral Activity of N-phenylbenzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-phenylbenzamide derivatives have emerged as a promising class of small molecules with potential antiviral properties against a range of viruses.[1][2][3] This document provides a comprehensive set of protocols for the initial screening and characterization of the antiviral activity of novel N-phenylbenzamide compounds. The described methodologies are fundamental for the preclinical assessment of antiviral candidates and form a cornerstone of drug development efforts. The protocols cover essential assays for determining cytotoxicity, antiviral efficacy, and the potential mechanism of action.
I. Preliminary Evaluation: Cytotoxicity and Antiviral Screening
A critical first step in evaluating any potential antiviral compound is to assess its toxicity to the host cells in the absence of a virus.[4] This is crucial to ensure that any observed antiviral effect is not simply a result of the compound killing the host cells, which would prevent viral replication.[4][5] Subsequently, a primary antiviral screening assay is performed to identify "hit" compounds that inhibit virus-induced cytopathic effect (CPE).
Protocol 1: Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of the N-phenylbenzamide derivative that is toxic to the host cells, typically expressed as the 50% cytotoxic concentration (CC50).
Materials:
-
Host cell line susceptible to the virus of interest (e.g., Vero, A549, Huh-7)[6]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
N-phenylbenzamide derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed the host cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours of incubation.
-
Compound Dilution: Prepare serial dilutions of the N-phenylbenzamide derivatives in a complete cell culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).
-
Treatment: Remove the culture medium from the cells and add the diluted compounds to the respective wells. Include wells with medium only (cell control) and medium with the highest concentration of DMSO used (vehicle control).
-
Incubation: Incubate the plate for a period that mirrors the duration of the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the cell control. The CC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Antiviral Activity Screening (CPE Inhibition Assay)
This assay identifies compounds that protect cells from the virus-induced cytopathic effect (CPE).
Materials:
-
All materials from Protocol 1
-
Virus stock with a known titer
Procedure:
-
Cell Seeding: Seed host cells in a 96-well plate and incubate to form a confluent monolayer.
-
Compound Addition and Infection: Remove the medium and add serial dilutions of the N-phenylbenzamide derivatives to the wells. Subsequently, infect the cells with the virus at a specific multiplicity of infection (MOI).
-
Controls: Include the following controls:
-
Cell Control: Cells with medium only (no virus, no compound).
-
Virus Control: Cells with virus but no compound.
-
Positive Control: A known antiviral drug.[7]
-
Vehicle Control: Cells with virus and the highest concentration of DMSO.
-
-
Incubation: Incubate the plate until clear CPE is observed in the virus control wells.
-
CPE Assessment: The inhibition of CPE can be assessed qualitatively by microscopic observation or quantitatively using a cell viability assay like the MTT assay described above.
-
Data Analysis: Calculate the percentage of protection for each concentration. The 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) is the concentration of the compound that inhibits 50% of the viral CPE.[8]
Data Presentation: Initial Screening Results
The results from the cytotoxicity and antiviral screening assays should be summarized in a table for clear comparison.
| Compound ID | CC50 (µM) | EC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| N-PB-001 | >100 | 15.2 | >6.6 |
| N-PB-002 | 85.6 | 5.8 | 14.8 |
| N-PB-003 | 25.1 | 22.3 | 1.1 |
| Positive Control | >200 | 2.1 | >95.2 |
A higher Selectivity Index (SI) indicates a more promising compound, as it suggests a larger therapeutic window.[1]
II. Quantitative Assessment of Antiviral Activity
For "hit" compounds identified in the initial screen, more quantitative methods are employed to confirm their antiviral activity. The plaque reduction assay and quantitative PCR are standard methods for this purpose.
Protocol 3: Plaque Reduction Assay
This assay quantifies the reduction in the number of infectious virus particles.[9][10]
Materials:
-
Confluent monolayer of susceptible cells in 6- or 12-well plates
-
N-phenylbenzamide derivatives
-
Virus stock
-
Overlay medium (e.g., medium with low-melting-point agarose or methylcellulose)
-
Crystal violet solution
Procedure:
-
Cell Seeding: Prepare confluent cell monolayers in multi-well plates.[11]
-
Compound and Virus Incubation: In separate tubes, pre-incubate serial dilutions of the compound with a known amount of virus (e.g., 100 plaque-forming units, PFU) for 1 hour at 37°C.[11]
-
Infection: Remove the medium from the cell monolayers and add the virus-compound mixture. Incubate for 1 hour to allow for virus adsorption.[11]
-
Overlay: Remove the inoculum and overlay the cells with the overlay medium containing the corresponding concentration of the compound. This restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.[10][11]
-
Incubation: Incubate the plates until plaques are visible.
-
Staining and Counting: Fix the cells and stain with crystal violet to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The concentration that reduces the plaque number by 50% (PR50) is determined.
Protocol 4: Quantitative PCR (qPCR) Assay
This assay measures the amount of viral nucleic acid (RNA or DNA) to quantify the inhibition of viral replication.[12][13]
Materials:
-
Infected and treated cells from an experiment similar to the CPE inhibition assay
-
RNA/DNA extraction kit
-
Reverse transcriptase (for RNA viruses)
-
qPCR master mix with a fluorescent dye (e.g., SYBR Green or TaqMan probe)
-
Primers and probe specific to a viral gene
-
qPCR instrument
Procedure:
-
Sample Collection: At a specific time point post-infection, collect the cell supernatant or cell lysate from the treated and untreated infected cells.
-
Nucleic Acid Extraction: Extract the viral nucleic acid using a suitable kit.[14]
-
Reverse Transcription (for RNA viruses): Convert the viral RNA to cDNA using reverse transcriptase.
-
qPCR: Perform qPCR using primers and a probe targeting a conserved region of the viral genome.[15]
-
Data Analysis: Quantify the viral copy number using a standard curve. Calculate the percentage of inhibition of viral replication for each compound concentration. The EC50 is the concentration that reduces the viral nucleic acid level by 50%.[14]
Data Presentation: Quantitative Antiviral Activity
| Compound ID | Plaque Reduction (PR50, µM) | qPCR (EC50, µM) |
| N-PB-002 | 6.1 | 5.5 |
| Positive Control | 2.5 | 1.9 |
III. Elucidating the Mechanism of Action
To understand how the N-phenylbenzamide derivatives inhibit viral replication, a time-of-addition assay can be performed.[7] This helps to pinpoint the stage of the viral life cycle that is being targeted.
Protocol 5: Time-of-Addition Assay
Procedure:
This assay is set up in three different treatment schedules:
-
Pre-treatment of Cells: Treat the cells with the compound for a specific period, then wash the cells and infect them with the virus. This assesses if the compound targets cellular factors required for viral entry.
-
Co-treatment (Entry/Attachment): Add the compound and the virus to the cells simultaneously. This investigates the inhibition of virus attachment and entry.
-
Post-treatment (Post-entry): Infect the cells with the virus first, allow for entry, and then add the compound at different time points post-infection. This determines if the compound inhibits post-entry steps like replication, assembly, or release.[7]
The antiviral effect at each stage is typically quantified by qPCR or a plaque assay.
Data Presentation: Time-of-Addition Assay Results
| Treatment Schedule | % Inhibition (Compound N-PB-002) |
| Pre-treatment | 15% |
| Co-treatment | 85% |
| Post-treatment (0h p.i.) | 80% |
| Post-treatment (2h p.i.) | 30% |
| Post-treatment (4h p.i.) | 10% |
These results would suggest that compound N-PB-002 primarily acts during the early stages of infection, possibly targeting viral entry or early replication steps.
Visualizations
Experimental Workflow
Caption: General workflow for screening N-phenylbenzamide derivatives for antiviral activity.
Potential Viral Life Cycle Targets
Caption: Potential stages of the viral life cycle inhibited by N-phenylbenzamide derivatives.
Hypothetical Signaling Pathway Inhibition
Some antiviral compounds exert their effects by modulating host cell signaling pathways that the virus hijacks for its replication.[16][17] For example, inhibition of the Raf/MEK/ERK pathway has been shown to suppress coronavirus replication.[16]
Caption: Hypothetical inhibition of the Raf/MEK/ERK signaling pathway by an N-phenylbenzamide derivative.
References
- 1. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors [ouci.dntb.gov.ua]
- 3. Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 5. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small Molecule Antiviral Compound Collection (SMACC): a database to support the discovery of broad-spectrum antiviral drug molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 8. Antiviral In Vitro Screening Using SARS-CoV-2 and MERS-CoV - Cytotoxicity of Drugs [protocols.io]
- 9. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 10. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 11. 2.7. Plaque Reduction Neutralization Test [bio-protocol.org]
- 12. benchchem.com [benchchem.com]
- 13. labinsights.nl [labinsights.nl]
- 14. benchchem.com [benchchem.com]
- 15. A Simplified Quantitative Real-Time PCR Assay for Monitoring SARS-CoV-2 Growth in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. dovepress.com [dovepress.com]
Application Notes and Protocols: Derivatization of 3-bromo-N-phenylbenzamide for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide to the derivatization of 3-bromo-N-phenylbenzamide and the subsequent biological screening of the synthesized analogs. The this compound scaffold is a versatile starting point for the development of novel compounds with a range of potential therapeutic applications, including antimicrobial, antiviral, and anti-inflammatory activities. This document outlines detailed protocols for the synthesis of derivatives via Suzuki-Miyaura coupling and Buchwald-Hartwig amination, as well as methodologies for evaluating their cytotoxicity, antimicrobial, and anti-inflammatory properties. All quantitative data is presented in structured tables for clear comparison, and key experimental workflows and signaling pathways are visualized using diagrams.
Introduction
The N-phenylbenzamide core structure is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds. The presence of a bromine atom at the 3-position of the benzoyl ring in this compound offers a convenient handle for synthetic modification through various cross-coupling reactions. This allows for the systematic exploration of the chemical space around this core, leading to the generation of diverse libraries of compounds for biological screening.
Derivatives of bromo-substituted N-phenylbenzamides have demonstrated promising biological activities. For instance, certain analogs have shown potent antimicrobial effects, particularly against Gram-positive bacteria.[1][2] Additionally, specific derivatives have exhibited significant antiviral activity, such as the inhibition of Enterovirus 71 (EV71).[3][4][5] The anti-inflammatory potential of this class of compounds is also an area of active investigation, with some derivatives showing inhibition of key inflammatory mediators.[2]
This guide provides detailed protocols for the derivatization of this compound and for the in vitro screening of the resulting compounds, aiming to facilitate the discovery of novel therapeutic agents.
Derivatization Strategies and Protocols
The bromine atom on the this compound scaffold is readily functionalized using palladium-catalyzed cross-coupling reactions. The two primary methods detailed here are the Suzuki-Miyaura coupling for the formation of C-C bonds and the Buchwald-Hartwig amination for the formation of C-N bonds.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling enables the introduction of a wide range of aryl, heteroaryl, and vinyl substituents at the 3-position of the benzamide ring.
Protocol 2.1.1: General Procedure for Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Potassium carbonate (K₂CO₃) (2 equivalents)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried round-bottom flask, add this compound (1 equivalent), the corresponding arylboronic acid (1.2 equivalents), palladium(II) acetate (0.02 equivalents), triphenylphosphine (0.04 equivalents), and potassium carbonate (2 equivalents).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene and water (typically in a 4:1 ratio).
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 3-aryl-N-phenylbenzamide derivative.
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination allows for the introduction of primary and secondary amines at the 3-position, leading to the synthesis of 3-amino-N-phenylbenzamide derivatives.
Protocol 2.2.1: General Procedure for Buchwald-Hartwig Amination of this compound
Materials:
-
This compound
-
Amine (primary or secondary, 1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous toluene
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In an oven-dried Schlenk tube, combine this compound (1 equivalent), Pd₂(dba)₃ (0.02 equivalents), and Xantphos (0.04 equivalents).
-
Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add sodium tert-butoxide (1.4 equivalents) and the desired amine (1.2 equivalents).
-
Add anhydrous toluene via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100-110 °C. Stir for 16-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 3-amino-N-phenylbenzamide derivative.
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Biological Screening Protocols
A tiered screening approach is recommended, starting with an assessment of cytotoxicity, followed by specific assays for antimicrobial and anti-inflammatory activity.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.
Protocol 3.1.1: MTT Assay for Cytotoxicity
Materials:
-
Human cell line (e.g., HEK293 or Vero cells)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin). Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent). Incubate for 24-48 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37 °C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The 50% cytotoxic concentration (CC₅₀) is determined from the dose-response curve.
Antimicrobial Activity Screening
The antimicrobial activity of the synthesized compounds can be evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Protocol 3.2.1: Broth Microdilution for MIC Determination
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Test compounds dissolved in DMSO
-
Positive control antibiotic (e.g., ciprofloxacin)
Procedure:
-
Compound Preparation: Prepare a stock solution of each test compound in DMSO. Perform serial two-fold dilutions of the compounds in MHB in a 96-well plate.
-
Bacterial Inoculum: Prepare a bacterial inoculum adjusted to a concentration of approximately 5 x 10⁵ CFU/mL in MHB.
-
Inoculation: Add the bacterial inoculum to each well containing the diluted compounds. Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).
-
Incubation: Incubate the plate at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anti-inflammatory Activity Screening
The anti-inflammatory potential of the compounds can be assessed by measuring their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
Protocol 3.3.1: Nitric Oxide (NO) Production in RAW 264.7 Macrophages
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO₂) for standard curve
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control, an LPS-only control, and a positive control (e.g., dexamethasone).
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration from a standard curve prepared with sodium nitrite. Calculate the percentage of inhibition of NO production compared to the LPS-only control.
Caption: Putative NF-κB signaling pathway in LPS-stimulated macrophages.
Data Presentation
The following tables summarize representative quantitative data for this compound derivatives from the literature.
Table 1: Cytotoxicity and Antiviral Activity of this compound Derivatives
| Compound ID | R Group (at 3-position) | R' Group (on N-phenyl) | Test System | CC₅₀ (µM) | IC₅₀ (µM) | Selectivity Index (SI) | Reference |
| 1 | -NH₂ | 4-Br | Vero cells / EV71 | 620 | 5.7 - 12 | >51 | [3][4][5] |
Table 2: Antimicrobial Activity of N-(2-bromo-phenyl)-2-hydroxy-benzamide Derivatives
| Compound ID | Derivative | Test Organism | MIC (mg/mL) | Reference |
| 2 | Parent Compound | Staphylococcus aureus | 2.5 - 5.0 | [1][2] |
| 3 | Ethyl Ester | Staphylococcus aureus | 2.5 - 5.0 | [1][2] |
| 4 | Hydrazide | Staphylococcus aureus | 2.5 - 5.0 | [1][2] |
Table 3: Anti-inflammatory Activity of N-(2-bromo-phenyl)-2-hydroxy-benzamide Derivatives
| Compound ID | Derivative | Assay | IC₅₀ (mg/mL) | Reference |
| 5 | Parent Compound | Proteinase Inhibition | 0.07 | [2] |
| 6 | Ethyl Ester | Proteinase Inhibition | 0.04 | [2] |
| 7 | Hydrazide | Proteinase Inhibition | 0.05 | [2] |
Conclusion
The derivatization of this compound through robust synthetic methodologies like Suzuki-Miyaura coupling and Buchwald-Hartwig amination provides a powerful platform for the generation of novel chemical entities. The biological screening protocols outlined in these application notes offer a systematic approach to evaluate the therapeutic potential of these derivatives. The presented data highlights the promise of this scaffold in the development of new antimicrobial, antiviral, and anti-inflammatory agents. Further exploration of the structure-activity relationships of these compounds is warranted to optimize their potency and selectivity for various biological targets.
References
- 1. mdpi.com [mdpi.com]
- 2. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The 3-bromo-N-phenylbenzamide Scaffold: A Versatile Core in Modern Drug Design
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The 3-bromo-N-phenylbenzamide scaffold has emerged as a privileged structure in medicinal chemistry, serving as a foundational framework for the development of novel therapeutic agents. Its synthetic tractability and the ability of the bromine substituent to act as both a key binding element and a handle for further chemical modification have led to its incorporation into a diverse range of biologically active molecules. This document provides an overview of the applications of this scaffold, focusing on its role in the design of anticancer and antiviral agents, complete with detailed experimental protocols and visualizations of relevant biological pathways.
Biological Activities and Applications
Derivatives of the this compound core have demonstrated significant potential in several therapeutic areas. The key biological activities associated with this scaffold are:
-
Anticancer Activity: The benzamide moiety is a well-established pharmacophore in oncology. Halogen substitution at the 3-position of the benzoyl ring, as seen in 3-chloro-N-phenylbenzamide, has been shown to confer cytotoxic activity against cancer cell lines. This has led to the exploration of this compound derivatives as potential inhibitors of key signaling pathways involved in cancer progression, such as the NF-κB and receptor tyrosine kinase pathways. For instance, a related compound, 3-chloro-N-phenylbenzamide, has demonstrated the ability to inhibit the growth of the SiHa cervical cancer cell line with an IC50 of 22.4 µM[1].
-
Antiviral Activity: N-phenylbenzamide derivatives have been identified as a novel class of inhibitors for viruses such as Enterovirus 71 (EV71)[2][3]. The mechanism of action for these compounds is believed to involve direct binding to the viral capsid, which stabilizes the virion and prevents its uncoating, a crucial step in the viral replication cycle. A derivative, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide, has shown potent activity against multiple EV71 strains with IC50 values in the low micromolar range[2][3].
-
Enzyme Inhibition: The structural features of the this compound scaffold make it an attractive candidate for the design of enzyme inhibitors. The benzamide core can mimic peptide bonds and participate in hydrogen bonding interactions within enzyme active sites. Bromo-substituted benzamides have been investigated as inhibitors of various enzymes, including fibroblast growth factor receptor 1 (FGFR1), a receptor tyrosine kinase implicated in several cancers[4][5]. A 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivative, for example, has shown inhibitory activity against non-small cell lung cancer cell lines with FGFR1 amplification[4][5].
Quantitative Biological Data
The following tables summarize the biological activity of representative compounds containing the bromo-benzamide scaffold.
| Compound Name | Target/Assay | Cell Line/Strain | IC50/EC50 (µM) | Reference |
| 3-Chloro-N-phenylbenzamide | Anticancer (MTT Assay) | SiHa | 22.4 | [1] |
| 3-Amino-N-(4-bromophenyl)-4-methoxybenzamide | Antiviral (CPE Reduction Assay) | EV71 (SZ-98) | 5.7 ± 0.8 | [2][3] |
| 4-Bromo-N-(3,5-dimethoxyphenyl)benzamide C9 | Anticancer (FGFR1 Amplified) | NCI-H1581 | 1.25 ± 0.23 | [4][5] |
| 4-Bromo-N-(3,5-dimethoxyphenyl)benzamide C9 | Anticancer (FGFR1 Amplified) | NCI-H520 | 1.36 ± 0.27 | [4][5] |
Signaling Pathways and Mechanisms of Action
The biological effects of this compound derivatives can be attributed to their interaction with specific cellular signaling pathways.
Anticancer Mechanism: IKKβ/NF-κB Pathway Inhibition
One of the proposed anticancer mechanisms for 3-halo-N-phenylbenzamides is the inhibition of the IκB kinase β (IKKβ), a key enzyme in the canonical NF-κB signaling pathway. Dysregulation of this pathway is a hallmark of many cancers, leading to increased cell proliferation and survival. By inhibiting IKKβ, these compounds can prevent the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and blocking the transcription of pro-inflammatory and pro-survival genes.
Antiviral Mechanism: Capsid Binding and Uncoating Inhibition
For enteroviruses, N-phenylbenzamide derivatives act as capsid-binding agents. They are thought to insert into a hydrophobic pocket on the viral capsid, stabilizing its structure. This stabilization prevents the conformational changes necessary for the virus to uncoat and release its genetic material into the host cell, thereby halting the replication process at an early stage.
References
- 1. li05.tci-thaijo.org [li05.tci-thaijo.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 3-bromo-N-phenylbenzamide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 3-bromo-N-phenylbenzamide. This resource is intended for researchers, scientists, and drug development professionals to help diagnose and resolve common issues encountered during this chemical transformation, ultimately aiming to improve reaction yield and product purity.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound in a question-and-answer format.
Question 1: My reaction yield is significantly lower than expected. What are the potential causes?
Answer: Low yields in the synthesis of this compound, typically performed via a Schotten-Baumann reaction, can be attributed to several factors:
-
Hydrolysis of 3-bromobenzoyl chloride: The acyl chloride starting material is highly susceptible to hydrolysis, reacting with any moisture present to form the unreactive 3-bromobenzoic acid. This side reaction consumes the acyl chloride, reducing the amount available to react with aniline.
-
Inadequate mixing: The Schotten-Baumann reaction is often biphasic (organic and aqueous layers). Inefficient stirring will limit the interaction between the reactants, leading to an incomplete reaction.
-
Incorrect stoichiometry: An improper molar ratio of reactants can result in a low yield. For instance, if the aniline is the limiting reagent, the conversion of the acyl chloride will be incomplete.
-
Suboptimal reaction temperature: While the reaction is typically performed at room temperature, very low temperatures can slow the reaction rate, while excessively high temperatures may promote side reactions.
-
Formation of side products: Besides hydrolysis, other side reactions such as the diacylation of aniline can occur, consuming the starting materials and reducing the yield of the desired product.
Question 2: I'm observing a significant amount of a white, water-insoluble solid that is not my desired product. What could it be?
Answer: A common impurity in this synthesis is 3-bromobenzoic acid, the hydrolysis product of 3-bromobenzoyl chloride. This carboxylic acid is a white solid and is sparingly soluble in water.
-
Identification: The presence of 3-bromobenzoic acid can be confirmed by its acidic nature. It will dissolve in an aqueous solution of a base like sodium bicarbonate, while the desired amide product will not.
-
Removal: This acidic impurity can be easily removed during the work-up by washing the organic layer with a saturated solution of sodium bicarbonate. The 3-bromobenzoic acid will be converted to its water-soluble sodium salt and extracted into the aqueous layer.
Question 3: My purified product seems to contain an impurity that is difficult to remove by recrystallization. What could it be and how can I remove it?
Answer: A likely impurity that is difficult to separate by recrystallization is the diacylated aniline, N-(3-bromobenzoyl)-N-phenyl-3-bromobenzamide. This byproduct is formed when a second molecule of 3-bromobenzoyl chloride reacts with the newly formed this compound.
-
Prevention: The formation of this diacylated product can be minimized by:
-
Using a slight excess of aniline relative to 3-bromobenzoyl chloride.
-
Slowly adding the 3-bromobenzoyl chloride to the reaction mixture to avoid localized high concentrations.
-
-
Removal: If formed, this impurity can be challenging to remove. Column chromatography is often the most effective method for separating the desired mono-acylated product from the di-acylated byproduct due to their different polarities.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of this compound?
A1: The reaction typically proceeds through a nucleophilic acyl substitution mechanism, commonly known as the Schotten-Baumann reaction. The nitrogen atom of aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-bromobenzoyl chloride. This forms a tetrahedral intermediate which then collapses, expelling the chloride ion and forming the stable amide bond. A base is used to neutralize the HCl byproduct generated during the reaction.[1]
Q2: What are suitable solvents for this reaction?
A2: Aprotic solvents are generally preferred to avoid reaction with the acyl chloride. Dichloromethane (DCM) and diethyl ether are commonly used organic solvents for the Schotten-Baumann reaction, which is often performed in a two-phase system with an aqueous solution of a base.[2]
Q3: What type of base should I use and in what quantity?
A3: An aqueous solution of a strong base like sodium hydroxide (NaOH) is typically used in the Schotten-Baumann reaction.[1] At least one equivalent of the base is necessary to neutralize the hydrochloric acid produced. Using an excess of the base can help to drive the reaction to completion. Alternatively, an organic base like pyridine can be used, often in a single-phase system.[1]
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials (aniline and 3-bromobenzoyl chloride) on a TLC plate, you can observe the disappearance of the starting materials and the appearance of the product spot.
Q5: What is the best way to purify the crude this compound?
A5: Recrystallization is a common and effective method for purifying the crude product.[3] Suitable solvent systems include ethanol/water or ethyl acetate/hexanes.[3] If recrystallization is insufficient to remove all impurities, silica gel column chromatography can be employed for a higher degree of purification.[3]
Data Presentation
The following tables summarize the expected impact of different reaction parameters on the yield of this compound. The data is illustrative and based on general principles of the Schotten-Baumann reaction.
Table 1: Effect of Base on Reaction Yield
| Base (2.5 eq.) | Solvent System | Temperature (°C) | Reaction Time (h) | Approximate Yield (%) |
| NaOH (10% aq.) | Dichloromethane/Water | 25 | 2 | 85-95 |
| Pyridine | Dichloromethane | 25 | 4 | 75-85 |
| Triethylamine | Dichloromethane | 25 | 4 | 70-80 |
| K₂CO₃ (sat. aq.) | Dichloromethane/Water | 25 | 6 | 60-70 |
Table 2: Effect of Solvent on Reaction Yield (with NaOH base)
| Organic Solvent | Temperature (°C) | Reaction Time (h) | Approximate Yield (%) |
| Dichloromethane | 25 | 2 | 85-95 |
| Diethyl Ether | 25 | 3 | 80-90 |
| Toluene | 25 | 4 | 70-80 |
| Tetrahydrofuran | 25 | 3 | 75-85 |
Experimental Protocols
Protocol 1: Synthesis of this compound via Schotten-Baumann Reaction
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve aniline (1.0 equivalent) in dichloromethane.
-
In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide (2.5 equivalents).
-
Combine the aniline solution and the sodium hydroxide solution in the reaction flask and cool the mixture to 0-5 °C in an ice bath with vigorous stirring.
-
Dissolve 3-bromobenzoyl chloride (1.05 equivalents) in a minimal amount of dichloromethane.
-
Add the 3-bromobenzoyl chloride solution dropwise to the vigorously stirred biphasic mixture over 15-20 minutes, maintaining the temperature between 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water).
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Optimizing reaction conditions for N-phenylbenzamide synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of N-phenylbenzamide. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in optimizing your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing N-phenylbenzamide?
A1: The most prevalent methods are the Schotten-Baumann reaction and amide coupling.[1] The Schotten-Baumann reaction involves the acylation of aniline with benzoyl chloride in the presence of a base, such as aqueous sodium hydroxide.[1] Another common approach is the direct coupling of benzoic acid and aniline using a coupling agent like dicyclohexylcarbodiimide (DCC).[1]
Q2: My reaction yield is very low. What are the potential causes?
A2: Low yields can stem from several factors:
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Poor quality of starting materials: Impurities in aniline or the benzoylating agent can lead to side reactions.[1]
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Incorrect stoichiometry: An improper molar ratio of reactants can result in incomplete conversion.[1]
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Suboptimal reaction temperature: The reaction may be too slow at low temperatures, or side reactions may dominate at higher temperatures.[1]
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Inefficient mixing: In biphasic systems like the Schotten-Baumann reaction, vigorous stirring is crucial.[1]
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Hydrolysis of the acylating agent: Benzoyl chloride can hydrolyze to benzoic acid in the presence of water, reducing its availability to react with aniline.[1]
Q3: I am observing a significant amount of a white precipitate that is not my product. What could it be?
A3: If you are using benzoyl chloride, this precipitate is likely benzoic acid, formed from the hydrolysis of your starting material.[1] If you are using a carbodiimide coupling agent like DCC, the precipitate is likely dicyclohexylurea (DCU), a byproduct of the coupling reaction.[1]
Q4: How can I purify my crude N-phenylbenzamide?
A4: Recrystallization is the most common and effective method for purifying N-phenylbenzamide.[1][2] A suitable solvent system for this is an ethanol-water mixture.[1] The process involves dissolving the crude product in a minimum amount of hot solvent, followed by slow cooling to allow the formation of pure crystals.[2]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of N-phenylbenzamide.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | Impure reagents. | Ensure the purity of aniline and the benzoylating agent. Aniline can be distilled prior to use.[1] |
| Incorrect stoichiometry. | Carefully check the molar ratios of your reactants.[1] | |
| Suboptimal reaction temperature. | Gradually increase the reaction temperature while monitoring for side product formation.[1] | |
| Poor mixing in a biphasic system. | Increase the stirring rate to ensure efficient mixing of the aqueous and organic layers.[1] | |
| Formation of Multiple Products (observed by TLC) | Side reactions due to high temperature. | Perform the reaction at a lower temperature.[1] |
| Presence of impurities in starting materials. | Purify the starting materials before the reaction.[1] | |
| Di-acylation of aniline (formation of N,N-dibenzoylaniline). | Use a slight excess of aniline to minimize di-acylation.[1] | |
| Difficulty in Isolating the Product | Product is soluble in the reaction solvent. | After the reaction, pour the mixture into a large volume of cold water to precipitate the product.[1] |
| Emulsion formation during workup. | Add a small amount of brine to the separatory funnel to break up emulsions.[1] | |
| Product is an Oil Instead of a Solid | Presence of impurities. | Attempt to purify the oil via column chromatography.[1] |
| Residual solvent. | Ensure the product is thoroughly dried under vacuum.[1] | |
| Low Purity After Recrystallization | Inappropriate recrystallization solvent. | Screen different solvent systems for recrystallization. |
| Product co-precipitating with impurities. | Consider a preliminary purification step like column chromatography before recrystallization.[1] |
Data Summary: Comparison of Synthetic Methods
| Method | Reactants | Base/Coupling Agent | Solvent | Typical Yield |
| Schotten-Baumann | Aniline, Benzoyl Chloride | Sodium Hydroxide | Water/Dichloromethane | 80-95%[1] |
| Amide Coupling | Aniline, Benzoic Acid | Dicyclohexylcarbodiimide (DCC) | Dichloromethane | 60-70%[3] |
Experimental Protocols
Protocol 1: Schotten-Baumann Synthesis of N-Phenylbenzamide
-
In a flask equipped with a magnetic stirrer, dissolve 2.0 g of aniline in 50 mL of 5% aqueous sodium hydroxide.
-
Cool the mixture in an ice bath.
-
Slowly add 3.0 mL of benzoyl chloride to the stirred solution.
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Continue stirring vigorously for 15-20 minutes.
-
Filter the resulting solid precipitate using a Büchner funnel and wash it thoroughly with cold water.
-
Recrystallize the crude product from an ethanol-water mixture to obtain pure N-phenylbenzamide.[1]
Protocol 2: Synthesis of N-Phenylbenzamide using a Coupling Agent
-
Dissolve 2.44 g of benzoic acid and 1.86 g of aniline in 50 mL of dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
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Add 4.12 g of dicyclohexylcarbodiimide (DCC) to the solution.
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Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Filter off the precipitated dicyclohexylurea (DCU).
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Wash the filtrate with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
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Purify the crude product by recrystallization or column chromatography.[1]
Visual Guides
References
Technical Support Center: Synthesis of 3-Bromo-N-phenylbenzamide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-bromo-N-phenylbenzamide. The following information is intended to assist in identifying common side products and optimizing reaction conditions to ensure a high yield and purity of the target compound.
Core Concepts: The Schotten-Baumann Reaction
The synthesis of this compound is commonly achieved via the Schotten-Baumann reaction. This method involves the acylation of an amine (aniline) with an acyl chloride (3-bromobenzoyl chloride) in the presence of a base. The base plays a crucial role in neutralizing the hydrochloric acid byproduct, which would otherwise protonate the amine and render it non-nucleophilic, thereby halting the reaction.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Incomplete reaction | Ensure a slight excess of the acylating agent (3-bromobenzoyl chloride) is used. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Hydrolysis of 3-bromobenzoyl chloride | Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture. |
| Poor quality of reagents | Use freshly distilled aniline and ensure the purity of 3-bromobenzoyl chloride. |
| Inefficient stirring | In a biphasic reaction system, vigorous stirring is essential to ensure adequate mixing of the reactants. |
Issue 2: Presence of Impurities in the Final Product
The formation of side products is a common challenge in organic synthesis. Below are the most frequently observed impurities in the synthesis of this compound, along with methods for their identification and removal.
| Impurity | Identification | Prevention/Removal |
| Unreacted Aniline | Can be detected by TLC. It may appear as a separate spot from the product. | Wash the crude product with a dilute acid solution (e.g., 1M HCl) during the work-up to convert the aniline into its water-soluble salt, which can then be removed in the aqueous phase. |
| 3-Bromobenzoic Acid | This acidic impurity can be identified by a broad O-H stretch in the IR spectrum (around 3000 cm⁻¹) and a carboxylic acid proton signal in the ¹H NMR spectrum (typically >10 ppm). | This impurity arises from the hydrolysis of 3-bromobenzoyl chloride. To remove it, wash the organic layer with a basic solution (e.g., saturated sodium bicarbonate) during the work-up. |
| N,N-bis(3-bromobenzoyl)aniline (Diacylated Product) | This diacylated side product will have a higher molecular weight than the desired product. It can be challenging to separate by column chromatography due to similar polarity. | Use a slight excess of aniline relative to 3-bromobenzoyl chloride (e.g., 1.1 to 1 equivalents). Add the 3-bromobenzoyl chloride solution slowly to the reaction mixture to avoid localized high concentrations. |
| 3-Bromobenzoic Anhydride | May form from the reaction of 3-bromobenzoyl chloride with carboxylate salts. It can be identified by its characteristic anhydride C=O stretching frequencies in the IR spectrum (around 1810 and 1750 cm⁻¹). | Can be hydrolyzed to 3-bromobenzoic acid by treatment with water and subsequently removed by a basic wash. |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
A1: The reaction proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of aniline attacks the electrophilic carbonyl carbon of 3-bromobenzoyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group to form the amide bond.
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting materials (aniline and 3-bromobenzoyl chloride), the consumption of reactants and the formation of the product can be visualized.
Q3: What is a suitable solvent for this reaction?
A3: A variety of solvents can be used, often in a biphasic system. Common choices include dichloromethane, diethyl ether, or toluene as the organic phase, with an aqueous solution of a base (like sodium hydroxide) as the second phase.
Q4: My product has a yellowish tint after purification. What could be the cause?
A4: A yellowish coloration can sometimes be due to the presence of oxidized aniline impurities. Ensure thorough washing of the crude product and consider recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a pure, colorless product.
Data Presentation
Table 1: Physicochemical Properties of Reactants, Product, and Side Products
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 3-Bromobenzoyl chloride | C₇H₄BrClO | 219.46 | N/A | 247 |
| Aniline | C₆H₇N | 93.13 | -6 | 184 |
| This compound | C₁₃H₁₀BrNO | 276.13 | 148-150 | N/A |
| 3-Bromobenzoic Acid | C₇H₅BrO₂ | 201.02 | 155-158[1][2] | >280[3] |
| N,N-bis(3-bromobenzoyl)aniline | C₂₀H₁₃Br₂NO₂ | 459.13 | Not readily available | Not readily available |
| 3-Bromobenzoic Anhydride | C₁₄H₈Br₂O₃ | 384.02 | 128-131 | Not readily available |
Experimental Protocols
Protocol 1: Synthesis of 3-Bromobenzoyl Chloride from 3-Bromobenzoic Acid
This preliminary step is necessary if 3-bromobenzoyl chloride is not commercially available.
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Materials: 3-bromobenzoic acid, thionyl chloride (SOCl₂), anhydrous toluene (optional), dry glassware.
-
Procedure:
-
In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 3-bromobenzoic acid.
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Add an excess of thionyl chloride (2-3 equivalents), either neat or in an inert solvent like toluene.
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Gently reflux the mixture for 2-4 hours. The reaction is complete when the evolution of HCl and SO₂ gases ceases.
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After cooling, remove the excess thionyl chloride by distillation at atmospheric pressure.
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Purify the crude 3-bromobenzoyl chloride by vacuum distillation.
-
Protocol 2: Synthesis of this compound (Schotten-Baumann Conditions)
-
Materials: 3-bromobenzoyl chloride, aniline, 10% aqueous sodium hydroxide (NaOH) solution, dichloromethane (DCM).
-
Procedure:
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In a flask, dissolve aniline (1.0 equivalent) in DCM.
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Add 10% aqueous NaOH solution (2-3 equivalents) to the aniline solution.
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Cool the biphasic mixture in an ice bath with vigorous stirring.
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Slowly add a solution of 3-bromobenzoyl chloride (1.05 equivalents) in DCM to the stirred mixture.
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After the addition is complete, allow the reaction to warm to room temperature and continue stirring for 1-2 hours.
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Monitor the reaction by TLC until the starting material is consumed.
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Separate the organic layer, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
-
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Formation pathways of the desired product and common side products.
References
How to remove benzoic acid impurity from benzamide synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying benzamide by removing benzoic acid impurities.
Troubleshooting Guides
Issue: Presence of Benzoic Acid Impurity in Benzamide Product
Cause: Benzoic acid is a common impurity in benzamide synthesis, often resulting from the hydrolysis of the starting material or the product itself.
Solutions:
There are two primary methods for removing benzoic acid from a benzamide sample:
-
Liquid-Liquid Extraction with a Mild Base: This technique leverages the acidic nature of benzoic acid, which reacts with a base to form a water-soluble salt, while the neutral benzamide remains in an organic solvent.
-
Recrystallization: This method relies on the differential solubility of benzamide and benzoic acid in a particular solvent at varying temperatures.
The choice between these methods depends on the scale of the synthesis, the desired purity, and the available equipment. Below is a decision-making workflow to help you select the most appropriate method.
Caption: Decision tree for selecting a purification method.
Experimental Protocols
Method 1: Liquid-Liquid Extraction using Sodium Bicarbonate
This protocol describes the removal of benzoic acid by converting it to the water-soluble sodium benzoate.
Caption: Workflow for the liquid-liquid extraction of benzoic acid.
Detailed Steps:
-
Dissolution: Dissolve the crude benzamide in a suitable organic solvent, such as dichloromethane or ethyl acetate, in an Erlenmeyer flask.
-
Transfer: Transfer the solution to a separatory funnel.
-
Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. The volume should be roughly equal to the organic phase.
-
Mixing and Venting: Stopper the funnel and shake vigorously, periodically inverting the funnel and opening the stopcock to release the pressure from the carbon dioxide gas that evolves.
-
Separation: Allow the layers to separate. The upper layer will be the organic phase containing benzamide, and the lower aqueous layer will contain the sodium benzoate. Drain the lower aqueous layer.
-
Washing: Wash the organic layer with deionized water to remove any remaining bicarbonate solution.
-
Drying: Drain the organic layer into a clean, dry Erlenmeyer flask and add a drying agent, such as anhydrous sodium sulfate (Na₂SO₄), to remove any residual water.
-
Isolation: Decant or filter the dried organic solution and evaporate the solvent using a rotary evaporator to obtain the purified benzamide.
Method 2: Recrystallization from Hot Water
This protocol is effective for purifying benzamide when benzoic acid is a minor impurity.
Caption: Workflow for the recrystallization of benzamide.
Detailed Steps:
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of boiling water to the crude benzamide to completely dissolve it.[1][2][3]
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.
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Cooling: Allow the solution to cool slowly to room temperature. Covering the flask can slow the cooling rate and promote the formation of larger, purer crystals.[1]
-
Crystallization: Once the solution has reached room temperature, place it in an ice bath to maximize the yield of benzamide crystals.[1]
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[4]
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Washing: Wash the collected crystals with a small amount of ice-cold water to remove any soluble impurities adhering to the crystal surface.[1]
-
Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.
Data Presentation
| Parameter | Liquid-Liquid Extraction | Recrystallization |
| Principle | Acid-base chemistry and differential solubility | Differential solubility at varying temperatures |
| Typical Solvents | Dichloromethane/Water, Ethyl Acetate/Water | Water, Ethanol/Water |
| Purity Achieved | Good for removing acidic impurities | Can achieve high purity |
| Estimated Yield | Generally high, minimal product loss | Variable, some product loss is unavoidable.[5][6] A yield of around 65% is considered good under ideal conditions for similar compounds.[7] |
| Speed | Relatively fast | Can be time-consuming due to slow cooling |
| Scalability | Easily scalable | Can be challenging for very large quantities |
Frequently Asked Questions (FAQs)
Q1: Why is it important to use a mild base like sodium bicarbonate for extraction instead of a strong base like sodium hydroxide?
A1: Strong bases like sodium hydroxide can hydrolyze benzamide to benzoic acid and ammonia, especially with heating, which would reduce the yield of the desired product. Sodium bicarbonate is a weaker base that will selectively react with the more acidic benzoic acid without significantly affecting the benzamide.
Q2: During extraction, a white solid forms at the interface of the organic and aqueous layers. What is it and what should I do?
A2: This is likely some of the benzamide precipitating out of the solution due to a change in solvent polarity or concentration. To resolve this, you can try adding a small amount of your organic solvent to redissolve the benzamide.
Q3: My benzamide does not crystallize from water upon cooling. What could be the problem?
A3: There are several possibilities:
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Too much solvent was added: If the solution is not saturated, crystals will not form. You can try to evaporate some of the water by gently heating the solution and then allowing it to cool again.
-
Supersaturation: The solution may be supersaturated. Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure benzamide to induce crystallization.[1]
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High level of impurities: A high concentration of impurities can sometimes inhibit crystallization. In this case, an initial purification by extraction might be necessary.
Q4: How can I confirm that the benzoic acid has been removed?
A4: You can use a few analytical techniques to assess the purity of your benzamide:
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Thin-Layer Chromatography (TLC): Spot your purified product alongside a standard of pure benzamide and benzoic acid on a TLC plate. The absence of a spot corresponding to benzoic acid in your product lane indicates successful removal.
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Melting Point Analysis: Pure benzamide has a sharp melting point of 127-130°C. A broad melting point range or a melting point lower than the literature value suggests the presence of impurities.
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Spectroscopy (NMR, IR): 1H NMR and IR spectroscopy can also be used to confirm the absence of benzoic acid signals in your final product.
Q5: Can I reuse the aqueous layer from the extraction to recover the benzoic acid?
A5: Yes. The aqueous layer contains sodium benzoate. By acidifying this layer with a strong acid like hydrochloric acid (HCl), you can precipitate benzoic acid, which can then be collected by filtration.[8]
References
- 1. westfield.ma.edu [westfield.ma.edu]
- 2. haflonggovtcollege.ac.in [haflonggovtcollege.ac.in]
- 3. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. reddit.com [reddit.com]
- 8. m.youtube.com [m.youtube.com]
Preventing diacylation side product in benzamide synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the formation of diacylation side products during benzamide synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during benzamide synthesis, with a focus on minimizing the formation of the N-benzoylbenzamide diacylation byproduct.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Benzamide | Incomplete reaction. | - Increase reaction time or temperature. However, be mindful that higher temperatures can sometimes promote side reactions.[1] - Ensure stoichiometric amounts of reactants and coupling agents are used.[2] |
| Hydrolysis of benzoyl chloride. | - Use anhydrous (dry) solvents and reagents.[3] - Protect the reaction from atmospheric moisture using a drying tube or by running the reaction under an inert atmosphere (e.g., nitrogen or argon).[3] | |
| Protonation of the amine starting material. | - Use a suitable base (e.g., aqueous sodium hydroxide, pyridine) to neutralize the HCl generated during the reaction.[2][4] | |
| Loss of product during workup. | - Ensure complete precipitation of the product before filtration. Cooling the reaction mixture in an ice bath can help.[1] - Minimize the volume of solvent used to wash the product to avoid significant dissolution.[1] | |
| Presence of N-Benzoylbenzamide (Diacylation Product) | Use of a strong base or high temperatures. | - Employ a milder base or carefully control the reaction temperature.[1] |
| Incorrect stoichiometry. | - Avoid using a large excess of benzoyl chloride.[1] | |
| Rapid addition of benzoyl chloride. | - Add the benzoyl chloride solution dropwise to the amine solution to maintain a low concentration of the acylating agent.[2][5] | |
| Oily Product Instead of a Solid Precipitate | Presence of significant impurities. | - Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure benzamide.[2] - If the oil persists, extract the product into an organic solvent, wash with water and brine, dry the organic layer, and concentrate it before attempting purification by recrystallization.[2] |
| Presence of Benzoic Acid Impurity | Hydrolysis of benzoyl chloride or benzamide. | - During the workup, wash the crude product with a dilute base solution (e.g., sodium bicarbonate) to remove acidic impurities like benzoic acid. The resulting benzoate salt is water-soluble and will be removed in the aqueous layer.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing benzamide, and how does the diacylation side product form?
A1: The Schotten-Baumann reaction is a widely used method for synthesizing amides from amines and acid chlorides.[6] The reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride.[7] The diacylation side product, N-benzoylbenzamide, can form when the initially formed benzamide, which still possesses a hydrogen on the nitrogen atom, acts as a nucleophile and reacts with a second molecule of benzoyl chloride.[1]
Q2: How can I minimize the formation of the diacylation byproduct?
A2: To minimize diacylation, it is crucial to control the reaction conditions. Key strategies include:
-
Slow Addition: Add the benzoyl chloride to the amine solution slowly and with vigorous stirring. This maintains a low concentration of the acylating agent, favoring the reaction with the more nucleophilic primary amine over the less nucleophilic benzamide.[2][5]
-
Temperature Control: Perform the reaction at a low temperature (e.g., 0-5 °C) to reduce the rate of the second acylation reaction.[8]
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Stoichiometry: Use a stoichiometric amount or only a slight excess of benzoyl chloride. A large excess will increase the likelihood of diacylation.[1][9]
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Choice of Base: Use a base that is strong enough to neutralize the generated HCl but not so strong that it significantly deprotonates the benzamide, making it more nucleophilic. Aqueous sodium hydroxide is commonly used.[8][10]
Q3: My crude product is contaminated with the diacylation byproduct. How can I purify it?
A3: Recrystallization is an effective method for purifying benzamide from the N-benzoylbenzamide byproduct.[1] The choice of solvent is critical. A solvent system where benzamide has good solubility at high temperatures and poor solubility at low temperatures, while the diacylation product has different solubility characteristics, will allow for effective separation. Ethanol/water is a common solvent system for recrystallizing benzamides.[11]
Q4: What are Schotten-Baumann conditions and why are they useful?
A4: Schotten-Baumann conditions refer to a two-phase reaction system, typically an organic solvent (like dichloromethane) and an aqueous solution of a base (like sodium hydroxide).[3][6] This is advantageous because the reactants and the product remain in the organic phase, while the base in the aqueous phase neutralizes the HCl byproduct, preventing it from protonating and deactivating the amine nucleophile.[3][6]
Data Presentation
The following table summarizes the expected qualitative effects of various reaction parameters on the formation of the diacylation side product. Quantitative data can vary significantly based on the specific substrates and detailed experimental setup.
| Parameter | Condition | Expected Benzamide Yield | Expected Diacylation Product Formation | Notes |
| Temperature | Low (0-5 °C) | High | Low | Lower kinetic energy disfavors the less reactive second acylation. |
| High (Room Temp. or above) | Moderate to High | Increased | Higher temperatures can increase the rate of the diacylation reaction.[1] | |
| Rate of Addition of Acyl Chloride | Slow (dropwise) | High | Low | Maintains a low concentration of the acylating agent, favoring mono-acylation.[2] |
| Fast (bulk addition) | Lower | High | High local concentration of acyl chloride increases the chance of diacylation. | |
| Base Concentration | Stoichiometric | High | Low | Sufficient to neutralize HCl without excessively promoting deprotonation of the product. |
| High Excess | Moderate | Increased | A large excess of a strong base can deprotonate the benzamide, increasing its nucleophilicity and promoting diacylation. | |
| Stoichiometry (Acyl Chloride:Amine) | 1:1 or slight excess of amine | High | Low | Limits the availability of the acylating agent for a second reaction. |
| Large excess of acyl chloride | Lower | High | Increases the probability of the benzamide reacting with a second molecule of acyl chloride.[1] |
Experimental Protocols
Protocol 1: Synthesis of Benzamide under Schotten-Baumann Conditions to Minimize Diacylation
This protocol details the synthesis of benzamide from benzoyl chloride and ammonia, with measures to reduce the formation of N-benzoylbenzamide.
Materials:
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Benzoyl chloride
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Concentrated aqueous ammonia
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Dichloromethane (DCM)
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10% aqueous sodium hydroxide (NaOH)
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Distilled water
-
Anhydrous sodium sulfate (Na₂SO₄)
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Ice bath
Procedure:
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In a flask equipped with a magnetic stirrer and a dropping funnel, place a solution of concentrated aqueous ammonia (1.2 equivalents) in dichloromethane.
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Cool the flask in an ice bath to 0-5 °C with vigorous stirring.
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Dissolve benzoyl chloride (1.0 equivalent) in dichloromethane.
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Add the benzoyl chloride solution to the dropping funnel and add it dropwise to the cooled ammonia solution over 30-60 minutes, maintaining the temperature below 10 °C.[12]
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After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours.
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Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.[8]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from hot water or an ethanol/water mixture.[5][7]
Protocol 2: Recrystallization for Purification of Benzamide
This protocol describes the purification of crude benzamide to remove impurities such as the diacylation byproduct.
Materials:
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Crude benzamide
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Ethanol
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Deionized water
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
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Place the crude benzamide in an Erlenmeyer flask.
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Add a minimal amount of hot ethanol to dissolve the solid.
-
If insoluble impurities are present, perform a hot filtration.
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Slowly add hot water to the ethanol solution until a slight turbidity persists.
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Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature to promote the formation of large crystals.
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Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystallization.[11]
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Collect the crystals by vacuum filtration using a Buchner funnel.
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Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Dry the purified benzamide crystals.
Visualizations
Caption: Experimental workflow for benzamide synthesis with a focus on purification.
Caption: Simplified mechanism of desired mono-acylation versus side di-acylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. acylation of amines [entrancechemistry.blogspot.com]
- 5. globalconference.info [globalconference.info]
- 6. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 7. scribd.com [scribd.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Schotten-Baumann Reaction [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. orgsyn.org [orgsyn.org]
Technical Support Center: Purification of Crude 3-bromo-N-phenylbenzamide
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of crude 3-bromo-N-phenylbenzamide.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound in a question-and-answer format.
Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product does not dissolve in the hot solvent. | - The solvent is not appropriate for the compound.- Insufficient solvent is used. | - Select a more suitable solvent. Based on the solubility of similar benzanilides, good starting points are ethanol, methanol, or ethyl acetate.[1][2]- Gradually add more hot solvent until the solid dissolves. |
| Product "oils out" instead of crystallizing. | - The solution is supersaturated.- The cooling rate is too fast.- The presence of significant impurities lowers the melting point. | - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.- Try a different solvent system. A mixed solvent system, such as ethanol-water or ethyl acetate-hexane, can be effective. |
| No crystals form upon cooling. | - The solution is too dilute.- The solution is supersaturated and requires nucleation. | - Reduce the volume of the solvent by gentle heating and evaporation.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure product. |
| Low recovery of pure product. | - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization occurred during hot filtration. | - Use the minimum amount of hot solvent necessary to dissolve the crude product.- Preheat the filtration apparatus (funnel and receiving flask) to prevent the product from crashing out during filtration. |
| Crystals are colored or appear impure. | - Colored impurities are co-precipitating with the product.- Insoluble impurities were not removed. | - Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration.- Perform a hot filtration step before allowing the solution to cool and crystallize. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of the product from impurities. | - The mobile phase polarity is not optimal.- The column is overloaded with the crude mixture.- The column was not packed properly, leading to channeling. | - Optimize the mobile phase using Thin Layer Chromatography (TLC) first. A good starting point for N-phenylbenzamides is a mixture of hexane and ethyl acetate.- Use a silica gel to crude material ratio of at least 30:1 (w/w).- Ensure the silica gel is packed as a uniform slurry. |
| The product is not eluting from the column. | - The mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate. |
| The product elutes too quickly with impurities. | - The mobile phase is too polar. | - Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, decrease the proportion of ethyl acetate. |
| Streaking or tailing of the product band. | - The compound has low solubility in the mobile phase.- The crude sample was not loaded onto the column in a concentrated band. | - Choose a mobile phase in which the compound is more soluble.- Dissolve the crude product in a minimal amount of a relatively non-polar solvent (like dichloromethane or the mobile phase itself) before loading it onto the column. |
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in crude this compound?
A1: Based on its common synthesis via the reaction of 3-bromobenzoyl chloride and aniline, the primary impurities are likely to be:
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Unreacted starting materials: 3-bromobenzoyl chloride and aniline.
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Hydrolysis product: 3-bromobenzoic acid, formed from the reaction of 3-bromobenzoyl chloride with any moisture present.
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Side-product: Diacylated aniline, where two molecules of 3-bromobenzoyl chloride react with one molecule of aniline.
Q2: What is the expected melting point of pure this compound?
Q3: Which solvents are best for the recrystallization of this compound?
A3: Based on the solubility of the parent compound, N-phenylbenzamide, which is soluble in ethanol and diethyl ether but insoluble in water, good starting solvents for recrystallization would be ethanol, methanol, or a mixed solvent system like ethanol/water or ethyl acetate/hexane.[1] The ideal solvent or solvent system should dissolve the crude product when hot but have low solubility when cold.
Q4: What is a suitable mobile phase for column chromatography of this compound on silica gel?
A4: A mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is a standard choice for the purification of N-phenylbenzamide derivatives. The optimal ratio should be determined by TLC analysis of the crude mixture, aiming for an Rf value of 0.25-0.35 for the desired product.
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
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Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
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Hot Filtration: If charcoal was added or if insoluble impurities are present, perform a hot filtration to remove them.
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Crystallization: Add hot water dropwise to the hot ethanol solution until the solution becomes slightly turbid. Reheat gently until the solution is clear again. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol-water mixture.
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Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Protocol 2: Flash Column Chromatography
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Mobile Phase Selection: Determine an appropriate mobile phase system (e.g., hexane/ethyl acetate) by running TLC plates of the crude material. Aim for an Rf of ~0.3 for the product.
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Column Packing: Pack a glass column with silica gel as a slurry in the chosen mobile phase.
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Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and load it onto the top of the silica gel bed.
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Elution: Elute the column with the mobile phase, collecting fractions.
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Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
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Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General purification workflow for crude this compound.
Caption: Troubleshooting logic for recrystallization issues.
References
Stability issues and degradation of 3-bromo-N-phenylbenzamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability and degradation of 3-bromo-N-phenylbenzamide. The information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound, focusing on potential stability problems.
Issue 1: Unexpected Impurities or Color Change in the Sample
Question: My sample of this compound has developed a slight discoloration and upon analysis by HPLC, I observe unexpected peaks. What could be the cause?
Answer: The presence of new impurities or a change in color suggests that your sample may be degrading. Degradation can be triggered by several factors, including exposure to heat, light, humidity, or incompatible excipients. Amide bonds, such as the one in this compound, can be susceptible to hydrolysis, particularly under acidic or basic conditions. Aromatic bromo compounds can also be prone to photodecomposition.
To identify the cause, a systematic approach known as a forced degradation study is recommended. This involves subjecting the compound to various stress conditions to understand its intrinsic stability.
Logical Flow for Investigating Degradation
The following diagram illustrates a logical workflow for troubleshooting the degradation of this compound.
Caption: Troubleshooting workflow for addressing the thermal decomposition of 2-Bromo-N-phenylbenzamide.
Issue 2: Loss of Potency in a Formulation
Question: I have formulated this compound in an aqueous solution, and over time, I am observing a decrease in the concentration of the active ingredient. What is the likely degradation pathway?
Answer: In an aqueous environment, the most probable degradation pathway is hydrolysis of the amide bond. This reaction can be catalyzed by either acidic or basic conditions, yielding 3-bromobenzoic acid and aniline as the primary degradation products. To confirm this, you should analyze your sample for the presence of these specific compounds.
The following diagram illustrates the proposed hydrolytic degradation pathway.
Caption: Proposed hydrolytic degradation of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The primary factors that can induce degradation are:
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pH: Both acidic and basic conditions can catalyze the hydrolysis of the amide bond.
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Oxidizing agents: The presence of oxidizing agents may lead to the formation of N-oxide or other oxidative degradation products.
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Light: Exposure to ultraviolet (UV) or visible light can potentially lead to photolytic degradation. Aromatic halides can sometimes undergo dehalogenation upon exposure to light.
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Temperature: High temperatures can accelerate hydrolytic, oxidative, and other degradation processes. While less likely for the 3-bromo isomer, related compounds like 2-bromo-N-phenylbenzamide can undergo thermal intramolecular cyclization.
Q2: How can I prevent the degradation of this compound during storage?
A2: To minimize degradation during storage, consider the following:
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Storage Conditions: Store the compound in a cool, dry, and dark place.
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Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
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pH Control: If in solution, maintain the pH close to neutral and use appropriate buffers.
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Packaging: Use amber vials or other light-protective packaging to prevent photodecomposition.
Q3: What analytical techniques are suitable for monitoring the stability of this compound?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique. This method should be capable of separating the intact this compound from all its potential degradation products. UV detection is typically suitable for this compound. For the identification of unknown degradation products, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.
Q4: What are the expected degradation products of this compound under forced degradation conditions?
A4: Based on the chemical structure, the following are plausible degradation products under different stress conditions:
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Acid/Base Hydrolysis: 3-bromobenzoic acid and aniline.
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Oxidation: Potentially N-oxides or hydroxylated derivatives.
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Photolysis: Possible dehalogenation to form N-phenylbenzamide or other complex photoproducts.
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Thermal: While less likely than for the 2-bromo isomer, high temperatures could potentially lead to byproducts, though a specific pathway for the 3-bromo isomer is not well-documented.
Data Presentation
| Stress Condition | % Degradation of this compound | Major Degradation Products |
| 0.1 M HCl at 60°C for 24h | 15% | 3-bromobenzoic acid, Aniline |
| 0.1 M NaOH at 60°C for 24h | 25% | 3-bromobenzoic acid, Aniline |
| 3% H₂O₂ at RT for 24h | 8% | Unidentified polar degradants |
| UV light (254 nm) for 48h | 12% | N-phenylbenzamide, others |
| Heat (100°C) for 48h | 5% | Minor unidentified degradants |
Experimental Protocols
Protocol 1: Forced Hydrolytic Degradation
Objective: To assess the stability of this compound in acidic and basic conditions.
Methodology:
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Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
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Acid Hydrolysis:
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Add a known volume of the stock solution to an equal volume of 0.1 M hydrochloric acid in a sealed vial.
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Incubate the vial in a water bath at a controlled temperature (e.g., 60°C) for a specified time (e.g., 24 hours).
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At designated time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M sodium hydroxide, and dilute with mobile phase for HPLC analysis.
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Base Hydrolysis:
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Add a known volume of the stock solution to an equal volume of 0.1 M sodium hydroxide in a sealed vial.
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Incubate and sample as described for acid hydrolysis, neutralizing with 0.1 M hydrochloric acid.
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Control: Prepare a control sample with the stock solution in purified water and subject it to the same conditions.
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Analysis: Analyze all samples by a validated stability-indicating HPLC method.
Protocol 2: Forced Oxidative Degradation
Objective: To evaluate the susceptibility of this compound to oxidation.
Methodology:
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Preparation of Solutions: Prepare a stock solution of the compound (1 mg/mL) and a 3% (v/v) solution of hydrogen peroxide.
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Procedure:
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In a vial, mix a known volume of the stock solution with an equal volume of the 3% hydrogen peroxide solution.
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Keep the vial at room temperature, protected from light, for a specified period (e.g., 24 hours).
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At designated time points, withdraw an aliquot and dilute with the mobile phase for immediate HPLC analysis.
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Control: Prepare a control sample with the stock solution in purified water.
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Analysis: Analyze the samples by HPLC.
Protocol 3: Forced Photolytic Degradation
Objective: To determine the photostability of this compound.
Methodology:
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Sample Preparation: Prepare a solution of the compound (e.g., 0.1 mg/mL) in a suitable solvent. Transfer the solution to a quartz cuvette or a transparent vial.
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Exposure:
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Place the sample in a photostability chamber equipped with a UV lamp (e.g., 254 nm) and a visible light source.
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Simultaneously, prepare a control sample wrapped in aluminum foil to protect it from light and place it in the same chamber to experience the same temperature conditions.
-
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Sampling and Analysis: At various time points (e.g., 0, 6, 12, 24, 48 hours), withdraw aliquots from both the exposed and control samples for HPLC analysis.
Experimental Workflow Diagram
The following diagram outlines the general workflow for conducting forced degradation studies.
Caption: General workflow for forced degradation studies.
Technical Support Center: Synthesis of 3-bromo-N-phenylbenzamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-bromo-N-phenylbenzamide. The following information is designed to help increase reaction yields and address common issues encountered during the synthesis.
Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis of this compound, offering potential causes and solutions.
Problem 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Hydrolysis of Acylating Agent: 3-Bromobenzoyl chloride is sensitive to moisture and can hydrolyze to 3-bromobenzoic acid, reducing the amount available to react with aniline. | Ensure all glassware is thoroughly oven-dried before use. Use anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture. |
| Poor Quality of Starting Materials: Impurities in 3-bromobenzoic acid, 3-bromobenzoyl chloride, or aniline can lead to side reactions and lower yields. | Use high-purity starting materials. Aniline can be distilled before use to remove impurities. |
| Incorrect Stoichiometry: An improper molar ratio of reactants can result in the incomplete conversion of the limiting reagent. | Carefully measure and ensure the correct stoichiometry. A slight excess of aniline (1.1-1.2 equivalents) can sometimes be used to ensure the complete consumption of the acylating agent.[1] |
| Inadequate Neutralization of HCl (Schotten-Baumann): The reaction of 3-bromobenzoyl chloride with aniline produces hydrochloric acid, which can protonate the remaining aniline, rendering it non-nucleophilic. | Use at least one equivalent of a base (e.g., triethylamine, pyridine, or aqueous NaOH) to neutralize the HCl as it is formed.[1] |
| Inefficient Amide Coupling: Incomplete activation of the carboxylic acid or side reactions with the coupling agent can lead to low product formation. | Choose an appropriate coupling agent and optimize the reaction conditions (solvent, temperature, and reaction time). Ensure the coupling agent is fresh and handled under anhydrous conditions. |
| Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures, or side reactions may be favored at higher temperatures. | Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal temperature. Most reactions are initially performed at 0°C and then allowed to warm to room temperature.[1] |
Problem 2: Formation of Multiple Products (Observed by TLC)
| Potential Cause | Recommended Solution |
| Diacylation of Aniline: An excess of 3-bromobenzoyl chloride can react with the newly formed this compound to form a diacylated byproduct. | Use a slight excess of aniline relative to 3-bromobenzoyl chloride. Add the 3-bromobenzoyl chloride solution slowly to the aniline solution to avoid localized high concentrations.[1] |
| Side Reactions due to High Temperature: Elevated temperatures can promote the formation of undesired side products. | Maintain a controlled reaction temperature. If heating is necessary, increase the temperature gradually while monitoring the reaction progress. |
| Presence of Impurities in Starting Materials: Impurities can lead to the formation of various side products. | Use purified starting materials. |
Problem 3: Difficulty in Product Purification
| Potential Cause | Recommended Solution |
| Presence of Unreacted Starting Materials: Unreacted 3-bromobenzoic acid or aniline can co-crystallize with the product. | Wash the crude product with a dilute acid (e.g., 1M HCl) to remove unreacted aniline and with a dilute base (e.g., saturated NaHCO₃ solution) to remove unreacted 3-bromobenzoic acid. |
| Inappropriate Recrystallization Solvent: The chosen solvent may not effectively separate the product from impurities. | Screen various solvent systems for recrystallization. A mixture of ethanol and water or ethyl acetate and hexane can be effective for N-phenylbenzamide derivatives.[2] |
| Product Oiling Out During Recrystallization: The product may separate as an oil instead of crystals if the solution is supersaturated or cooled too quickly. | Use a larger volume of solvent or a different solvent system. Allow the solution to cool slowly. Scratching the inside of the flask with a glass rod can help induce crystallization. |
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The two most common methods are the Schotten-Baumann reaction and amide coupling. The Schotten-Baumann reaction involves the reaction of 3-bromobenzoyl chloride with aniline in the presence of a base. Amide coupling involves the reaction of 3-bromobenzoic acid with aniline using a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).
Q2: How can I prepare 3-bromobenzoyl chloride from 3-bromobenzoic acid?
A2: 3-Bromobenzoyl chloride can be synthesized by reacting 3-bromobenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride. The reaction is typically performed in an inert solvent or neat, and the excess reagent is removed by distillation. A catalytic amount of N,N-dimethylformamide (DMF) is often added when using oxalyl chloride.
Q3: Which amide coupling agent is best for this synthesis?
A3: The choice of coupling agent can depend on the scale of the reaction and the desired purity. HATU is a highly efficient and fast-acting coupling reagent, often providing high yields, but it is more expensive.[3] EDC in combination with an additive like 1-Hydroxybenzotriazole (HOBt) is a more cost-effective option that also provides good yields.[3]
Q4: What is a suitable solvent for the synthesis of this compound?
A4: For the Schotten-Baumann reaction, aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used. For amide coupling reactions, polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN) are often employed.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting materials, the disappearance of the starting materials and the appearance of the product spot can be tracked.
Data Presentation
The following tables provide a summary of typical reaction conditions and expected yields for the synthesis of this compound via different methods. The data is based on general procedures for analogous reactions and may require optimization for specific experimental conditions.
Table 1: Comparison of Synthesis Methods for this compound
| Method | Starting Materials | Key Reagents | Typical Solvent | Typical Reaction Time | Expected Yield (%) |
| Schotten-Baumann | 3-Bromobenzoyl chloride, Aniline | Triethylamine or NaOH | Dichloromethane | 2-4 hours | 85-95 |
| Amide Coupling (EDC/HOBt) | 3-Bromobenzoic acid, Aniline | EDC, HOBt, DIPEA | DMF | 12-24 hours | 80-90 |
| Amide Coupling (HATU) | 3-Bromobenzoic acid, Aniline | HATU, DIPEA | DMF | 1-3 hours | 90-98 |
Experimental Protocols
Protocol 1: Synthesis of this compound via Schotten-Baumann Reaction
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In a flame-dried round-bottom flask under an inert atmosphere, dissolve aniline (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM).
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Cool the solution to 0°C in an ice bath.
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Slowly add a solution of 3-bromobenzoyl chloride (1.1 equivalents) in anhydrous DCM to the stirred aniline solution over 15-30 minutes.
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Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
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Upon completion, quench the reaction by adding water.
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Transfer the mixture to a separatory funnel and separate the layers.
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Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization from an ethanol/water mixture to yield pure this compound.
Protocol 2: Synthesis of this compound via Amide Coupling with EDC/HOBt
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In a round-bottom flask, dissolve 3-bromobenzoic acid (1.0 equivalent), EDC (1.2 equivalents), and HOBt (1.2 equivalents) in anhydrous DMF.
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Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
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Add aniline (1.1 equivalents) followed by N,N-diisopropylethylamine (DIPEA) (2.0 equivalents).
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Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
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Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.
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Wash the combined organic extracts with 1M HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization.
Mandatory Visualization
Caption: Comparative experimental workflows for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Minimizing impurities in the synthesis of brominated compounds
Welcome to the Technical Support Center for the synthesis of brominated compounds. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and minimize impurities in their bromination reactions.
Troubleshooting Guides
This section provides systematic approaches to diagnose and resolve common problems encountered during the synthesis of brominated compounds.
Issue 1: Low Yield and Incomplete Conversion
Q: My reaction has a low yield, and analysis shows a significant amount of unreacted starting material. What are the possible causes and solutions?
A: Low yields with incomplete conversion can stem from several factors related to your reagents and reaction conditions.
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Possible Causes & Solutions:
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Degraded Brominating Agent: Brominating agents like N-Bromosuccinimide (NBS) can decompose over time. It is recommended to use freshly recrystallized NBS for optimal results.[1]
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Suboptimal Reaction Temperature: The reaction temperature significantly impacts the reaction rate. For many brominations, the reaction is initiated at a lower temperature (e.g., 0 °C) and then allowed to warm to room temperature.[1] If the reaction is sluggish, a moderate increase in temperature might be necessary, but be aware that this could also lead to more byproducts.[1]
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Poor Solubility of Reagents: Ensure that your substrate and the brominating agent are sufficiently dissolved in the chosen solvent. If solubility is an issue, consider switching to a more appropriate solvent. Common solvents for bromination include Dichloromethane (DCM), Dimethylformamide (DMF), and Tetrahydrofuran (THF).[1][2]
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Insufficient Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has reached completion.
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Issue 2: Formation of Multiple Products (Over-bromination or Isomeric Impurities)
Q: My reaction produces multiple products, including di- or poly-brominated species and/or various isomers. How can I improve selectivity?
A: The formation of multiple products is a common challenge in bromination, often due to the high reactivity of the reagents or substrate. Controlling the reaction conditions is key to achieving selectivity.
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For Over-bromination (Polybromination):
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Incorrect Stoichiometry: Carefully control the amount of the brominating agent. For monobromination, use 1.0 to 1.1 equivalents.[1]
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High Reactivity of Substrate: For highly activated aromatic rings (e.g., anilines, phenols), which are prone to polybromination, consider using a milder brominating agent like NBS instead of the more reactive molecular bromine (Br₂).[3]
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Slow Addition: Add the brominating agent dropwise to the reaction mixture to prevent localized high concentrations that can lead to over-bromination.[2][4]
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Low Temperature: Running the reaction at a lower temperature (e.g., 0 °C or below) can enhance selectivity for the desired product.[1]
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For Isomeric Impurities:
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Lack of Regioselectivity: The position of bromination can be influenced by several factors.
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Lewis Acid Catalysts: For certain substrates, adding a catalytic amount of a Lewis acid, like FeBr₃, can direct bromination to a specific position.[4]
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Protecting Groups: The directing effect of certain functional groups can be moderated by using protecting groups. For instance, acetylating an amino group before bromination can alter the regioselectivity.[4]
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Solvent Choice: The polarity of the solvent can influence selectivity. Less polar solvents may enhance steric effects, potentially leading to higher para-selectivity in aromatic systems.[3]
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Choice of Brominating Agent: Specific reagent systems are known to favor certain isomers. For example, NBS in conjunction with silica gel can provide good para-selectivity for some substrates.[3]
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| Parameter | Recommendation for High Selectivity | Rationale |
| Stoichiometry | Use 1.0-1.1 eq. of brominating agent for monobromination.[1] | Prevents over-bromination. |
| Temperature | Conduct reaction at low temperatures (e.g., 0 °C to -10 °C).[1][4] | Reduces reaction rate and enhances kinetic control, favoring the desired isomer. |
| Addition Rate | Add brominating agent slowly and dropwise.[2][4] | Avoids localized high concentrations, minimizing side reactions. |
| Brominating Agent | Use milder agents (e.g., NBS) for highly activated substrates.[3] | Reduces the reactivity of the electrophile, leading to greater selectivity. |
| Additives | Consider Lewis acids or protecting groups.[4] | Can direct bromination to a specific position. |
Issue 3: Formation of Polymeric Byproducts
Q: My reaction is producing a significant amount of polymeric material. How can I prevent this?
A: Polymerization can be a significant side reaction, especially with sensitive substrates like alkenes. It can be initiated by radicals or acid.
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To Prevent Radical Polymerization:
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Temperature Control: Maintain a low reaction temperature, typically between 0-5 °C, using an ice bath.[2]
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Exclusion of Light: Conduct the reaction in the dark by wrapping the reaction vessel in aluminum foil to prevent photo-initiation of radical pathways.[2]
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Radical Inhibitors: Add a small amount of a radical inhibitor, such as Butylated Hydroxytoluene (BHT) or hydroquinone, to the reaction mixture before adding the brominating agent.[2]
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To Prevent Acid-Catalyzed Polymerization:
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Acid Scavenger: The generation of Hydrogen Bromide (HBr) as a byproduct can catalyze polymerization. Add a non-nucleophilic base, such as sodium carbonate or barium carbonate, to neutralize the HBr as it forms.[2]
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Slow Addition of Bromine: Adding the bromine solution slowly prevents a localized buildup of HBr.[2]
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| Inhibitor | Typical Concentration | Notes |
| Hydroquinone | 0.01 - 0.1% | A common and effective phenolic inhibitor.[2] |
| Butylated Hydroxytoluene (BHT) | 0.01 - 0.1% | A widely used phenolic antioxidant.[2] |
| Phenothiazine | 0.01 - 0.1% | Can be more effective than phenolic inhibitors in some systems.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in bromination reactions? A1: Common impurities include unreacted starting materials, over-brominated products (di-, tri-, or poly-brominated compounds), isomeric byproducts, and products from side reactions such as polymerization or the formation of bromohydrins if water is present.[1][2][4] For certain commercial products like polybrominated diphenyl ethers (PBDEs), impurities can include polybrominated biphenyls (PBBs) and polybrominated dibenzofurans (PBDFs).[5]
Q2: How can I purify my crude brominated product? A2: Purification methods depend on the nature of the product and impurities.
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Column Chromatography: This is a very common and effective method for separating isomeric impurities and other byproducts from the desired product. A silica gel column with a suitable solvent gradient (e.g., hexane/ethyl acetate) is often used.[4]
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Recrystallization: If your product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water) can be an effective way to remove minor impurities.[4]
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Distillation: For liquid products, distillation (often under reduced pressure for high-boiling compounds) can separate the product from less volatile or more volatile impurities.[6]
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Aqueous Wash: Washing the reaction mixture with a basic solution (e.g., sodium bicarbonate) can remove acidic byproducts like HBr, while a wash with a reducing agent solution (e.g., sodium thiosulfate) can remove excess bromine.
Q3: Does the choice of solvent matter? A3: Yes, the solvent plays a crucial role. Non-polar solvents can favor a concerted bromonium ion mechanism in alkene bromination, which can minimize carbocation rearrangements and side products.[2] For radical reactions, solvents like anhydrous carbon tetrachloride are traditionally used.[2] The solvent's polarity can also influence regioselectivity in aromatic brominations.[3] Always use anhydrous solvents if the presence of water could lead to unwanted side reactions like bromohydrin formation.[2]
Q4: When should I use N-Bromosuccinimide (NBS) instead of molecular bromine (Br₂)? A4: NBS is a solid and generally easier and safer to handle than the highly volatile and corrosive liquid bromine.[7][8] It is considered a milder source of electrophilic bromine and is often used to improve selectivity and prevent over-bromination, especially with highly activated aromatic compounds.[3] NBS is also the reagent of choice for allylic and benzylic brominations, which proceed via a radical mechanism, often initiated by light or a radical initiator like AIBN.[9]
Experimental Protocols
Protocol 1: General Procedure for Electrophilic Bromination of an Alkene
This protocol describes a general method for the electrophilic addition of bromine to an alkene, with measures to minimize byproduct formation.[2]
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve the alkene (1.0 eq) in an anhydrous non-polar solvent (e.g., Dichloromethane).
-
Cooling: Cool the flask in an ice bath to 0-5 °C with constant stirring.[2]
-
Bromine Addition: Prepare a solution of molecular bromine (1.0 eq) in the same anhydrous solvent and place it in the addition funnel.
-
Reaction: Add the bromine solution dropwise to the stirred alkene solution over 30-60 minutes. It is critical to maintain the reaction temperature below 5 °C.[2] The disappearance of bromine's reddish-brown color typically indicates its consumption.
-
Monitoring: Monitor the reaction progress by TLC or GC to ensure the starting material is fully consumed.
-
Quenching: Once the reaction is complete, quench any excess bromine by adding a saturated aqueous solution of sodium thiosulfate.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography or distillation as needed.
Protocol 2: Synthesis of 3-Bromocarbazole using NBS
This protocol provides a method for the monobromination of an activated aromatic system.[1]
-
Setup: In a round-bottomed flask, dissolve 9H-carbazole (1.0 eq) in Dimethylformamide (DMF).
-
Cooling: Cool the solution to 0 °C in an ice bath.[1]
-
NBS Addition: Prepare a solution of N-bromosuccinimide (NBS, 1.0 eq) in DMF and add it dropwise to the cooled carbazole solution.[1]
-
Reaction: Stir the reaction at 0 °C and monitor its progress by HPLC. After approximately 2 hours, the reaction should show a high conversion to the desired product.[1]
-
Quenching: Quench the reaction by pouring it into ice water.[1]
-
Isolation: Collect the resulting precipitate by filtration.
-
Purification: Wash the collected solid with cold water and dry under vacuum. If necessary, further purify by recrystallization or column chromatography.
Disclaimer: These protocols are intended for informational purposes for qualified professionals. All laboratory work should be conducted with appropriate safety precautions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Occurrence of polybrominated biphenyls, polybrominated dibenzo-p-dioxins, and polybrominated dibenzofurans as impurities in commercial polybrominated diphenyl ether mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Scholars Crossing - Liberty University Research Week: Optimizing a Lab-Friendly Radical Bromination Reaction [digitalcommons.liberty.edu]
- 8. greenchemuoft.wordpress.com [greenchemuoft.wordpress.com]
- 9. Bromination - Common Conditions [commonorganicchemistry.com]
Overcoming solubility issues of 3-bromo-N-phenylbenzamide in assays
Welcome to the technical support center for 3-bromo-N-phenylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting strategies and answers to frequently asked questions regarding solubility issues encountered during in-vitro assays.
Frequently Asked Questions (FAQs)
Q1: I observed a cloudy precipitate in my assay plate after adding this compound. What is the primary cause?
A: Precipitation of a test compound like this compound in an aqueous assay buffer is most commonly due to its low aqueous solubility.[1][2] Many organic compounds are highly soluble in aprotic solvents like Dimethyl Sulfoxide (DMSO) but can "crash out" of solution when diluted into a water-based medium where their solubility limit is exceeded.[2] This phenomenon, often called "solvent shock," occurs due to the rapid change in solvent polarity.[1]
Q2: My stock solution of this compound in DMSO is clear. Why does it precipitate in the final assay buffer?
A: A clear stock solution in 100% DMSO does not guarantee solubility in the final aqueous assay buffer. The dramatic change in solvent polarity when a small volume of DMSO stock is added to a large volume of buffer can cause the compound's solubility to drop sharply, leading to precipitation.[2] This is often an issue of kinetic solubility, where the compound doesn't have sufficient time to establish a stable, dissolved state in the new environment.
Q3: What is the maximum recommended final concentration of DMSO in my assay?
A: A final DMSO concentration of 0.5% to 1% is a widely accepted industry standard for many cell-based and enzymatic assays.[2] Higher concentrations can increase the risk of compound precipitation and may exert toxic or off-target effects on the biological system (e.g., cells, enzymes), which would confound your results.[2][3] It is critical to ensure the final DMSO concentration is consistent across all wells, including vehicle controls.
Q4: How can I determine the maximum soluble concentration of this compound in my specific assay buffer?
A: You should experimentally determine the kinetic solubility in your specific assay medium. A common method is using nephelometry, which measures light scattering from insoluble particles. A detailed protocol for this is provided in the "Experimental Protocols" section below. This will help you identify the highest concentration of the compound that remains in solution under your assay conditions.[4]
Q5: Beyond using DMSO, what are the best strategies to improve the solubility of this compound in my assay?
A: Several strategies can be employed to enhance the solubility of poorly soluble compounds:
-
Co-solvents : Using water-miscible organic solvents in addition to DMSO, such as ethanol, polyethylene glycol (PEG), or N-methyl-2-pyrrolidone (NMP), can improve solubility.[5]
-
pH Adjustment : If the compound has ionizable groups, adjusting the pH of the assay buffer can significantly increase solubility.[5]
-
Use of Excipients : Surfactants can be used to create micelles that encapsulate the hydrophobic compound.[5] Another common approach is using cyclodextrins, which have a hydrophobic core and a hydrophilic exterior to form inclusion complexes with the compound.[5][6]
-
Particle Size Reduction : For stock solutions, techniques like sonication can help break down aggregates and re-dissolve compounds.[4]
Troubleshooting Guide for Precipitation
If you are experiencing precipitation with this compound, use the following guide to diagnose and resolve the issue.
| Observation | Potential Cause | Recommended Solution |
| Immediate Precipitation | The compound's concentration exceeds its solubility in the aqueous assay buffer.[1] | - Decrease the final concentration of the compound.- Perform a serial dilution to determine the maximum soluble concentration in your specific assay buffer.[1] |
| Rapid change in solvent polarity ("solvent shock") when diluting a concentrated DMSO stock.[1] | - Add the compound stock to the assay medium dropwise while gently vortexing or stirring.[1]- Pre-warm the aqueous solution (e.g., cell culture media to 37°C) before adding the compound.[1] | |
| Precipitation Over Time | Temperature shift affecting solubility (e.g., moving from room temperature to a 37°C incubator).[1] | - Pre-warm all solutions to the final incubation temperature before mixing.- Ensure the incubator temperature is stable. |
| The compound is unstable in the assay buffer, leading to degradation and precipitation. | - Test the compound's stability in the specific medium over the intended duration of the experiment. | |
| Interaction with media components (e.g., salts, proteins).[1] | - Test solubility in a simpler buffer (e.g., PBS) to identify if media components are the cause.[1]- If serum is the issue, consider reducing its concentration if compatible with the assay. | |
| Precipitation in Stock Solution | The compound has poor solubility at lower storage temperatures (e.g., 4°C or -20°C).[1] | - Before use, gently warm the stock solution to room temperature and vortex to redissolve any precipitate.[1]- Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.[1] |
| Water absorption by the DMSO stock, which can reduce compound solubility.[1] | - Use anhydrous DMSO for preparing stock solutions.- Store stock solutions in tightly sealed containers with desiccant.[1] |
Visual Troubleshooting Workflow
The following workflow provides a general approach to diagnosing and resolving compound precipitation.
Physicochemical & Solubility Data
While direct quantitative solubility data for this compound is not widely available, data for the parent compound, benzanilide, can serve as a useful proxy to estimate its behavior in organic solvents. The addition of a bromine atom will increase the molecular weight and may slightly alter polarity, but the general trends are expected to be similar.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 63710-33-8 | [7] |
| Molecular Formula | C₁₃H₁₀BrNO | [7][8] |
| Molecular Weight | 276.13 g/mol | [7][9] |
Table 2: Solubility of Benzanilide (Parent Compound) in Various Organic Solvents at 298.15 K (25°C) (Data from F. G. Chen et al., 2020, presented as a proxy)
| Solvent | Mole Fraction (x₁) | Grams/100g Solvent (Approx.) |
| Methanol | 0.0598 | 39.0 |
| Ethanol | 0.0763 | 60.1 |
| Isopropanol | 0.0631 | 55.4 |
| Acetone | 0.1791 | 200.0+ |
| Acetonitrile | 0.1256 | 148.8 |
| Ethyl Acetate | 0.1432 | 165.7 |
Table 3: Common Co-solvents for Improving Aqueous Solubility
| Co-solvent | Typical Max % in Assay (v/v) | Notes |
| DMSO | 0.5 - 1% | Excellent solubilizing power but can be toxic at >1%.[3] |
| Ethanol | 1 - 2% | Less toxic than DMSO but may have lower solubilizing power for very hydrophobic compounds. |
| Polyethylene Glycol 400 (PEG 400) | 1 - 5% | A polymer commonly used to improve solubility and stability.[10] |
| N-Methyl-2-pyrrolidone (NMP) | < 1% | Strong solvent, but potential for higher toxicity. Use with caution.[5] |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay using Nephelometry
This protocol helps determine the maximum concentration of a compound that remains soluble in a specific buffer.
-
Prepare Compound Stock : Create a high-concentration stock solution of this compound (e.g., 10-20 mM) in 100% DMSO.
-
Serial Dilution : In a 96-well plate (the "compound plate"), perform a serial dilution of the stock solution in 100% DMSO to create a range of concentrations.
-
Prepare Assay Plate : Add your chosen aqueous assay buffer to the wells of a new clear-bottom 96-well plate.
-
Initiate Precipitation : Using a multichannel pipette, transfer a small, fixed volume (e.g., 1-2 µL) from the compound plate to the assay plate. This typically creates a 1:50 or 1:100 dilution. Mix immediately.[2]
-
Incubation : Incubate the plate at the desired assay temperature for a set period (e.g., 1-2 hours), protected from light.[2]
-
Measurement : Read the plate using a nephelometer or a plate reader capable of measuring light scattering (e.g., absorbance at 600 nm).[11]
-
Analysis : Plot the light scattering signal against the compound concentration. The concentration at which the signal begins to rise sharply above the baseline is the kinetic solubility limit.
Protocol 2: Co-Solvent Tolerance Test for a Cell-Based Assay
This protocol determines the highest concentration of a co-solvent (e.g., DMSO) that can be used without significantly affecting cell viability.
-
Cell Plating : Plate your cells in a 96-well plate at the desired density and allow them to adhere overnight.
-
Prepare Co-solvent Dilutions : Prepare a series of dilutions of your co-solvent (e.g., DMSO) in the cell culture medium. Concentrations should range from 0% to a high level (e.g., 5%).
-
Treatment : Remove the old medium from the cells and replace it with the medium containing the different co-solvent concentrations.
-
Incubation : Incubate the plate for the duration of your actual experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay : Add a cell viability reagent (e.g., resazurin, MTT, or a commercial kit like CellTiter-Glo®) and measure the signal according to the manufacturer's protocol.
-
Analysis : Plot cell viability (as a percentage of the 0% control) against the co-solvent concentration. Choose the highest concentration that does not cause a significant drop in viability (e.g., maintains >90% viability).
Formulation Strategy Decision Tree
This diagram can help guide the choice of a solubilization strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. This compound | C13H10BrNO | CID 853652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-bromo-N-phenylbenzamide | C13H10BrNO | CID 690966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of 3-bromo-N-phenylbenzamide
This guide provides a detailed comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-bromo-N-phenylbenzamide against related, unsubstituted and para-substituted analogues. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and characterization of organic molecules. The guide includes predicted data for the title compound and experimental data for comparator molecules, presented in a clear, tabular format. Detailed experimental protocols and a workflow for NMR analysis are also provided.
Experimental Protocols
A general protocol for acquiring high-resolution ¹H and ¹³C NMR spectra of small organic molecules, such as this compound, is outlined below.
Sample Preparation
-
Approximately 5-10 mg of the solid sample is accurately weighed and dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.[1] The choice of solvent is crucial to ensure the compound is fully soluble and its signals do not overlap with the analyte's resonances.
-
A small amount of a reference standard, typically tetramethylsilane (TMS), is added to the solution to calibrate the chemical shift scale to 0 ppm.
-
The solution is then transferred to a clean, dry 5 mm NMR tube.[1] Any undissolved solids should be removed by filtration or careful pipetting of the supernatant.
NMR Data Acquisition Spectra are typically recorded on a 400 MHz or 600 MHz NMR spectrometer.[2]
-
¹H NMR Spectroscopy:
-
The spectrometer is tuned and the magnetic field is shimmed to ensure homogeneity.
-
A standard single-pulse experiment is performed.
-
Key acquisition parameters include a 30° pulse angle and a sufficient relaxation delay (e.g., 1-2 seconds) to allow for full magnetization recovery between scans.
-
Data is acquired for a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Spectroscopy:
-
A proton-decoupled experiment is typically run to simplify the spectrum, resulting in single lines for each unique carbon atom.
-
Due to the low natural abundance and lower gyromagnetic ratio of the ¹³C nucleus, a larger number of scans and a longer relaxation delay are often required compared to ¹H NMR.[3]
-
Quantitative ¹³C NMR can be performed using inverse gated decoupling to suppress the Nuclear Overhauser Effect (nOe), but this requires a significantly longer acquisition time.[4]
-
Data Processing
-
The acquired Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain spectrum.
-
Phase correction is applied to ensure all peaks are in the absorptive mode.
-
Baseline correction is performed to obtain a flat baseline.
-
The spectrum is referenced to the TMS signal at 0 ppm.
-
Peak integration is performed for ¹H spectra to determine the relative number of protons corresponding to each signal.
NMR Analysis Workflow
The following diagram illustrates the typical workflow for the NMR analysis of an organic compound.
Caption: Workflow for NMR sample preparation, data acquisition, processing, and analysis.
¹H and ¹³C NMR Data Comparison
The following tables summarize the predicted NMR data for this compound and the experimental data for N-phenylbenzamide and 4-bromo-N-phenylbenzamide for comparison. The predictions for this compound are based on established substituent effects and analysis of the provided comparator data.
Table 1: ¹H NMR Data (in DMSO-d₆)
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| This compound | NH | ~10.4 | s | - | 1H |
| H-2' / H-6' | ~7.7 | d | ~8.0 | 2H | |
| H-2 | ~8.1 | t | ~1.8 | 1H | |
| H-6 | ~7.9 | ddd | ~8.0, 2.0, 1.0 | 1H | |
| H-4 | ~7.8 | ddd | ~8.0, 2.0, 1.0 | 1H | |
| H-5 | ~7.5 | t | ~8.0 | 1H | |
| H-3' / H-5' | ~7.4 | t | ~8.0 | 2H | |
| H-4' | ~7.1 | t | ~7.5 | 1H | |
| N-phenylbenzamide [2] | NH | 10.25 | s | - | 1H |
| H-2 / H-6 | 7.96 | dt | 8.0, 2.0 | 2H | |
| H-2' / H-6' | 7.67 | dt | 8.8, 1.2 | 2H | |
| H-3 / H-4 / H-5 | 7.52 - 7.62 | m | - | 3H | |
| H-3' / H-5' | 7.36 | tt | 7.2, 2.0 | 2H | |
| H-4' | 7.11 | tt | 7.2, 0.8 | 1H | |
| 4-bromo-N-phenylbenzamide [5] | NH | 10.30 | s | - | 1H |
| H-2 / H-6 | 7.83 - 7.95 | m | - | 2H | |
| H-3 / H-5 | 7.65 - 7.82 | m | - | 2H | |
| H-2' / H-6' | 7.65 - 7.82 | m | - | 2H | |
| H-3' / H-5' | 7.36 | m | - | 2H | |
| H-4' | 7.11 | m | - | 1H |
Table 2: ¹³C NMR Data (in DMSO-d₆)
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
| This compound | C=O | ~164.5 |
| C-1' | ~139.0 | |
| C-1 | ~137.5 | |
| C-3 | ~121.5 | |
| C-5 | ~134.0 | |
| C-6 | ~130.5 | |
| C-4 | ~127.0 | |
| C-2 | ~131.0 | |
| C-3' / C-5' | ~129.0 | |
| C-2' / C-6' | ~121.0 | |
| C-4' | ~124.5 | |
| N-phenylbenzamide [2] | C=O | 166.02 |
| C-1' | 139.64 | |
| C-1 | 135.46 | |
| C-4 | 132.01 | |
| C-3' / C-5' | 129.07 | |
| C-2 / C-6 | 128.85 | |
| C-3 / C-5 | 128.12 | |
| C-4' | 124.12 | |
| C-2' / C-6' | 120.82 | |
| 4-bromo-N-phenylbenzamide [5] | C=O | 165.1 |
| C-1' | 139.5 | |
| C-1 | 134.4 | |
| C-3 / C-5 | 132.0 | |
| C-2 / C-6 | 130.2 | |
| C-3' / C-5' | 129.2 | |
| C-4 | 125.7 | |
| C-4' | 124.4 | |
| C-2' / C-6' | 120.9 |
Note: Predicted data for this compound is denoted with a tilde (~). The assignments for some signals in the experimental data of the comparators are grouped due to signal overlap.
Spectral Analysis and Comparison
This compound: Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to show distinct signals for the amide proton and the nine aromatic protons.
-
Amide Proton (NH): A singlet is anticipated at a downfield chemical shift (around 10.4 ppm), which is characteristic for amide protons in a DMSO-d₆ solvent.
-
Phenyl Ring Protons (N-phenyl group): The protons on the N-phenyl ring (H-2'/H-6', H-3'/H-5', and H-4') are expected to appear as a doublet, a triplet, and a triplet, respectively, consistent with a monosubstituted benzene ring.
-
Bromobenzoyl Ring Protons: The protons on the 3-bromobenzoyl ring will exhibit more complex splitting patterns due to their meta and para relationships. H-2 is expected to be a triplet due to coupling with H-4 and H-6. H-4, H-5, and H-6 will show splitting patterns characteristic of a 1,3-disubstituted benzene ring. The electron-withdrawing effect of the bromine atom and the amide group will cause these protons to resonate at relatively downfield positions.
This compound: Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum is predicted to display 11 distinct signals, one for each unique carbon atom, in addition to the carbonyl carbon.
-
Carbonyl Carbon (C=O): The amide carbonyl carbon is expected to resonate at the most downfield position, around 164.5 ppm.
-
Aromatic Carbons: The carbon atom attached to the bromine (C-3) will be significantly influenced by the halogen's electronic effects. The other carbon signals will be spread across the aromatic region (120-140 ppm). The chemical shifts will be determined by the combined inductive and resonance effects of the bromo and N-phenylamido substituents.
Comparison with Analogues
-
Effect of the 3-bromo Substituent: Comparing the predicted spectrum of this compound with the experimental data for N-phenylbenzamide reveals the influence of the bromine atom. The bromine atom's electron-withdrawing inductive effect is expected to cause a downfield shift for the adjacent protons and carbons on the benzoyl ring. The symmetry observed in the benzoyl moiety of N-phenylbenzamide is broken in the 3-bromo analogue, leading to more complex and distinct signals for each proton and carbon on that ring.
-
Positional Isomerism (3-bromo vs. 4-bromo): When compared to 4-bromo-N-phenylbenzamide, the position of the bromine atom significantly alters the splitting patterns and chemical shifts of the protons on the benzoyl ring. In the 4-bromo isomer, the symmetry of the benzoyl ring results in two sets of equivalent aromatic protons (AA'BB' system), simplifying the spectrum compared to the more complex pattern expected for the 3-bromo isomer. The chemical shifts of the carbons in the benzoyl ring are also distinctly different, allowing for unambiguous differentiation between the two isomers.
References
A Comparative Analysis of the Biological Activity of 3-Bromo-N-phenylbenzamide Derivatives
This guide provides a detailed comparison of the biological activities of 3-bromo-N-phenylbenzamide derivatives, presenting key experimental data on their anticancer, antiviral, and antimicrobial properties. The following sections summarize quantitative findings, outline experimental methodologies, and visualize relevant biological pathways and experimental workflows to support researchers, scientists, and drug development professionals in the field of medicinal chemistry and drug discovery.
Comparative Bioactivity: A Tabular Summary
The introduction of a bromine atom to the N-phenylbenzamide scaffold has been shown to significantly influence its biological activity. The following tables summarize quantitative data from various studies, highlighting the potency of bromo-substituted derivatives in different biological assays.
Anticancer Activity
The cytotoxic effects of N-phenylbenzamide derivatives have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting cancer cell growth.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| N-(4-Bromophenyl)-2-(4,5-dicyano-1H-Imidazol-2-yl)benzamide | A549 (Lung) | 23.1 ± 0.12 | Doxorubicin | - |
| HeLa (Cervical) | 36.4 ± 0.28 | |||
| MCF-7 (Breast) | 23.5 ± 0.15 | |||
| 3-Chloro-N-phenylbenzamide | SiHa (Cervical) | 22.4 | - | - |
| N-(4-(3-(4-fluorophenyl)ureido)phenyl)benzamide (6g) | A-498 (Renal) | 14.46 | Doxorubicin | - |
| NCI-H23 (Lung) | 13.97 | |||
| MDAMB-231 (Breast) | 11.35 | |||
| MCF-7 (Breast) | 11.58 | |||
| A-549 (Lung) | 15.77 |
Data synthesized from studies on novel N-phenylbenzamide derivatives[1][2][3]. Note that 3-Chloro-N-phenylbenzamide is included for structural comparison.
Antiviral Activity
Certain N-phenylbenzamide derivatives have shown promising activity against Enterovirus 71 (EV71), a significant pathogen causing hand-foot-and-mouth disease.
| Compound | Virus Strain | IC50 (µM) | Cytotoxicity (TC50 in Vero cells, µM) | Selectivity Index (SI) |
| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e) | EV71 (SZ-98) | 5.7 ± 0.8 | 620 ± 0.0 | >108 |
| EV71 (JS-52-3) | 12 ± 1.2 | >51 | ||
| EV71 (H) | 8.3 ± 0.9 | >74 | ||
| EV71 (BrCr) | 11 ± 1.1 | >56 | ||
| Pirodavir (Reference) | - | - | 31 ± 2.2 | - |
Data from a study on novel N-phenylbenzamide derivatives as EV71 inhibitors[4][5][6].
Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a key indicator of a compound's antimicrobial potency. The data below compares the activity of a bromo-substituted N-phenylbenzamide derivative against Gram-positive bacteria.
| Compound | Test Organism | MIC (mg/mL) |
| N-(2-bromo-phenyl)-2-hydroxy-benzamide | Staphylococcus aureus | 2.5–5.0 |
| N-(2-chlorophenyl)-2-hydroxybenzamide | Staphylococcus aureus | 0.125–0.5 |
| N-phenyl-2-hydroxybenzamide | Staphylococcus aureus | > 5.0 |
Data synthesized from studies on halogenated salicylanilide derivatives[7][8]. It is noted that many of these derivatives show activity primarily against Gram-positive bacteria[7].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments cited in this guide.
In Vitro Anticancer Activity (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay used to determine the cytotoxic effects of the synthesized compounds.
Objective: To measure the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Procedure:
-
Cell Seeding: Cancer cell lines (e.g., A549, HeLa, MCF-7) are seeded in 96-well plates at a density of 2 x 10^5 cells per 100 µL of culture medium and incubated for 24 hours.[1]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (solubilized in DMSO) and a positive control (e.g., doxorubicin).[1]
-
Incubation: The plates are incubated for a specified period (e.g., 48 hours).
-
MTT Addition: After incubation, MTT solution is added to each well, and the plates are incubated for another 4 hours to allow the formation of formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).
-
Data Analysis: The absorbance is measured using a microplate reader at a specific wavelength. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[3]
Anti-Enterovirus 71 (EV71) Activity Assay (CPE Inhibition Assay)
This protocol describes the cytopathic effect (CPE) inhibition assay used to evaluate the antiviral activity of the compounds against EV71.[9]
Objective: To determine the concentration of a compound that inhibits 50% of the viral cytopathic effect.
Procedure:
-
Cell Culture: Vero cells are cultured in 96-well plates until a confluent monolayer is formed.[4]
-
Compound Preparation: Serial dilutions of the test compounds are prepared in the cell culture medium.[9]
-
Infection and Treatment: The cell culture medium is removed, and the cells are infected with a specific titer of EV71. Simultaneously, the diluted compounds are added to the respective wells.[9]
-
Incubation: The plates are incubated at 37°C in a 5% CO₂ atmosphere until the CPE in the virus control wells (no compound) is evident (typically 2-3 days).[9]
-
CPE Observation: The cells are observed under a microscope to assess the extent of CPE.[9]
-
Data Analysis: The IC50 value is calculated as the concentration of the compound that inhibits 50% of the viral CPE.[4][6]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol outlines the broth microdilution method used to determine the antimicrobial efficacy of the N-phenylbenzamide derivatives.
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism (MIC).
Procedure:
-
Compound Dilution: Two-fold serial dilutions of the test compounds are prepared in a 96-well microtiter plate with Mueller-Hinton Broth (MHB).
-
Preparation of Bacterial Inoculum: A suspension of the test bacteria is prepared in sterile saline to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[9]
-
Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. A positive control well (containing bacteria and MHB without any compound) and a negative control well (containing MHB only) are included.[9]
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.[9]
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[9]
Visualizing Pathways and Workflows
Graphical representations of signaling pathways and experimental workflows can provide a clearer understanding of the underlying biological processes and methodologies.
Hypothesized PARP Inhibition Signaling Pathway
The 3-aminobenzamide moiety, a core structure in some of the discussed derivatives, is a known inhibitor of poly(ADP-ribose) polymerase (PARP), a family of enzymes crucial for DNA repair.[10] Inhibition of PARP can lead to the accumulation of DNA damage and ultimately cell death, particularly in cancer cells with existing DNA repair defects.
Caption: Hypothesized PARP inhibition by this compound derivatives.
Experimental Workflow for In Vitro Anticancer Screening
The following diagram illustrates the general workflow for screening the anticancer activity of novel compounds using the MTT assay.
Caption: General workflow for the MTT-based in vitro anticancer assay.
Experimental Workflow for Antimicrobial Susceptibility Testing
The diagram below outlines the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of a compound.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
References
- 1. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. li05.tci-thaijo.org [li05.tci-thaijo.org]
- 3. Design, synthesis, molecular docking and in vitro anticancer activities of 1-(4-(benzamido)phenyl)-3-arylurea derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Structure-Activity Relationship of N-phenylbenzamide Analogs
The N-phenylbenzamide scaffold is a versatile pharmacophore that forms the basis of numerous compounds with a wide array of biological activities. The amenability of its structure to chemical modification allows for the fine-tuning of its pharmacological profile, making it a privileged scaffold in drug discovery. This guide provides a comparative analysis of the structure-activity relationships (SAR) of N-phenylbenzamide analogs, with a focus on their antimicrobial, antiviral, and antiparasitic activities. The information is intended for researchers, scientists, and drug development professionals.
Comparative Bioactivity: A Tabular Summary
The biological activity of N-phenylbenzamide analogs is significantly influenced by the nature and position of substituents on both the phenyl and benzamide rings. The following tables summarize key quantitative data from various studies.
Table 1: Antimicrobial and Antiviral Activity of N-phenylbenzamide Analogs
| Compound ID/Description | Target Organism/Virus | Assay | Activity Metric | Value | Reference |
| N-phenyl-2-hydroxybenzamide | Staphylococcus aureus | Minimum Inhibitory Concentration (MIC) | MIC | > 5.0 mg/mL | [1] |
| N-(2-chlorophenyl)-2-hydroxybenzamide | Staphylococcus aureus | Minimum Inhibitory Concentration (MIC) | MIC | 0.125–0.5 mg/mL | [1] |
| N-(2-bromo-phenyl)-2-hydroxy-benzamide | Staphylococcus aureus | Minimum Inhibitory Concentration (MIC) | MIC | 2.5–5.0 mg/mL | [1] |
| 3-amino-4-methoxy-N-phenylbenzamide | Enterovirus 71 (EV71) | 50% Inhibitory Concentration (IC50) | IC50 | > 200 µM | [1] |
| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e) | Enterovirus 71 (EV71) | 50% Inhibitory Concentration (IC50) | IC50 | 5.7 ± 0.8–12 ± 1.2 μM | [2][3][4] |
| Pirodavir (Reference Drug) | Enterovirus 71 (EV71) | 50% Cytotoxic Concentration (TC50) | TC50 | 31 ± 2.2 μM | [2][3] |
| Compound 1e | Vero cells | 50% Cytotoxic Concentration (TC50) | TC50 | 620 ± 0.0 μM | [2][3] |
Table 2: Antiparasitic Activity of N-phenylbenzamide Analogs
| Compound ID/Description | Target Organism | Assay | Activity Metric | Value | Selectivity Index (SI) | Reference |
| MMV687807 (Compound 1) | Schistosoma mansoni | 50% Effective Concentration (EC50) | EC50 | - | - | [5] |
| Compound 9 (dichloro-substituted) | Schistosoma mansoni | 50% Effective Concentration (EC50) | EC50 | 0.08 µM | 123 | [5] |
| Compound 11 | Schistosoma mansoni | 50% Effective Concentration (EC50) | - | - | - | [5] |
| Compound 9 | HEK 293 cells | 50% Cytotoxic Concentration (CC50) | CC50 | 9.8 ± 1.6 µM | - | [5] |
| Compound 11 | HEK 293 cells | 50% Cytotoxic Concentration (CC50) | CC50 | 11.1 ± 0.2 µM | - | [5] |
| Compound 1a | Trypanosoma brucei | 50% Effective Concentration (EC50) | EC50 | 0.83 µM | - | [6] |
| Compound 1a | Leishmania donovani | 50% Effective Concentration (EC50) | EC50 | 4.29 µM | - | [6] |
| Compound 1a | Trypanosoma cruzi | 50% Effective Concentration (EC50) | EC50 | Inactive | - | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments cited in this guide.
Antimicrobial Activity Assay (Broth Microdilution Method) [1]
-
Objective: To determine the minimum inhibitory concentration (MIC) of a compound that inhibits the visible growth of a microorganism.
-
Procedure:
-
Preparation of Bacterial Inoculum: A suspension of the test bacteria (e.g., Staphylococcus aureus) is prepared in a sterile saline solution to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
-
Antiviral Activity Assay against Enterovirus 71 (EV71) [2][3]
-
Objective: To determine the 50% inhibitory concentration (IC50) of a compound against EV71 replication.
-
Procedure:
-
Cell Culture: Vero cells are cultured in Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.
-
Infection: Confluent cell monolayers in 96-well plates are infected with an appropriate dilution of the EV71 virus.
-
Compound Treatment: Various concentrations of the test compounds are added to the infected cells.
-
Incubation: The plates are incubated until the cytopathic effect (CPE) is observed in the virus control wells.
-
Quantification of Viral Inhibition: The antiviral activity is determined by a method such as the Reed and Muench method to calculate the IC50 value, which is the concentration of the compound that inhibits 50% of viral replication.
-
Cytotoxicity Assay: The 50% cytotoxic concentration (TC50) is determined in parallel on uninfected cells to assess the compound's toxicity. The selectivity index (SI) is calculated as the ratio of TC50/IC50.
-
Antischistosomal Activity Assay [5]
-
Objective: To evaluate the in vitro activity of compounds against adult Schistosoma mansoni.
-
Procedure:
-
Worm Culture: Adult S. mansoni worms are collected and maintained in a suitable culture medium.
-
Compound Exposure: The worms are exposed to various concentrations of the test compounds.
-
Phenotypic Assessment: The viability and integrity of the worms are monitored over time (e.g., 24-48 hours) and scored based on degenerative changes.
-
EC50 Determination: The 50% effective concentration (EC50) is calculated based on the concentration-response curve.
-
Cytotoxicity and Selectivity: The cytotoxicity of the compounds is assessed against a mammalian cell line (e.g., HEK 293 cells) to determine the CC50. The selectivity index (SI) is calculated as CC50/EC50.
-
Visualizing Structure-Activity Relationships and Workflows
General Synthesis of N-phenylbenzamide Analogs
The synthesis of N-phenylbenzamide analogs is typically achieved through the coupling of a substituted benzoic acid with a substituted aniline.[3][5][7]
Caption: General synthetic scheme for N-phenylbenzamide analogs.
Experimental Workflow for Antiviral Screening
The workflow for identifying and characterizing antiviral N-phenylbenzamide analogs involves a series of in vitro assays.
Caption: Workflow for antiviral drug screening.
Key Structure-Activity Relationship Insights
The biological activity of N-phenylbenzamide analogs can be modulated by specific structural modifications.
Caption: Key SAR trends for N-phenylbenzamide analogs.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activity of N-phenylbenzamide analogs against the neglected disease pathogen, Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 3-bromo-N-phenylbenzamide and Other Halogenated Benzamides
This guide offers a detailed comparison of 3-bromo-N-phenylbenzamide and its halogenated analogues, focusing on their biological activities. It is intended for researchers, scientists, and professionals in drug development, providing objective analysis based on available experimental data to highlight the structure-activity relationships within this class of compounds.
Comparative Biological Activity: A Tabular Summary
The introduction of different halogen atoms at various positions on the N-phenylbenzamide scaffold significantly influences the compound's biological profile. The following tables summarize quantitative data from comparative studies, focusing on antimicrobial and antiviral activities, which are among the most explored areas for this class of compounds.
It is important to note that direct comparative studies for the complete series of 3-halogenated-N-phenylbenzamides under identical conditions are limited in publicly available literature. Therefore, this guide synthesizes data from studies on closely related isomers to provide insights into the structure-activity relationship (SAR).
Table 1: Comparative Antimicrobial Activity of Halogenated Salicylanilides
The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial potency. The data below, derived from studies on halogenated salicylanilide derivatives (a related class of N-phenylbenzamides), compares the activity of bromo- and chloro-substituted analogues against Gram-positive bacteria.
| Compound | Halogen Substitution | Test Organism | MIC (mg/mL) |
| N-phenyl-2-hydroxybenzamide | None (Parent Compound) | Staphylococcus aureus | > 5.0 |
| N-(2-chlorophenyl)-2-hydroxybenzamide | 2-Chloro | Staphylococcus aureus | 0.125–0.5 |
| N-(2-bromo-phenyl)-2-hydroxybenzamide | 2-Bromo | Staphylococcus aureus | 2.5–5.0 |
Data synthesized from studies on halogenated salicylanilide derivatives.
Table 2: Comparative Antiviral Activity against Enterovirus 71 (EV71)
The 50% inhibitory concentration (IC₅₀) is used to quantify a compound's potency in inhibiting viral replication. This table compares the anti-EV71 activity of a bromo-substituted N-phenylbenzamide derivative with its non-halogenated parent analogue.
| Compound | Halogen Substitution | Virus Strain | IC₅₀ (µM) |
| 3-amino-4-methoxy-N-phenylbenzamide | None (Parent Analogue) | EV71 (SZ-98) | > 200 |
| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide | 4-Bromo | EV71 (SZ-98) | 12 ± 1.2 |
Data from a study on N-phenylbenzamide derivatives as EV71 inhibitors.
Structure-Activity Relationship (SAR) Insights
The available data suggests that the nature and position of the halogen substituent are critical determinants of biological activity.
-
Antimicrobial Activity : In the case of salicylanilides, the 2-chloro substitution resulted in significantly higher potency against Staphylococcus aureus compared to the 2-bromo analogue and the unsubstituted parent compound. This indicates that for this specific scaffold and target, a smaller, more electronegative halogen at the ortho position is favorable.
-
Antiviral Activity : The introduction of a bromine atom at the para-position of the N-phenyl ring dramatically increased the antiviral potency against Enterovirus 71 by at least an order of magnitude. This highlights the significant role that a bulky, lipophilic halogen can play in enhancing interactions with the viral target.
These findings underscore the principle that halogen substitution is a powerful tool in medicinal chemistry to modulate the efficacy of a pharmacophore. The differences in electronegativity, size, and lipophilicity between chlorine and bromine atoms can affect how a molecule interacts with its biological target, as well as its absorption, distribution, metabolism, and excretion (ADME) properties.
Experimental Methodologies
Detailed and reproducible experimental protocols are fundamental to scientific research. The following sections provide methodologies for the key assays cited in this guide.
Synthesis of Halogenated N-phenylbenzamides
A general and robust method for synthesizing N-phenylbenzamides is through the amidation of a substituted benzoyl chloride with a substituted aniline.
A Comparative Analysis of 3-Bromo-N-phenylbenzamide Derivatives and Standard Antiviral Agents
For Immediate Release
This publication provides a comprehensive comparison of the antiviral efficacy of 3-bromo-N-phenylbenzamide derivatives against standard antiviral drugs, targeting researchers, scientists, and drug development professionals. This guide synthesizes available experimental data to offer an objective performance analysis, detailed experimental methodologies, and visual representations of mechanisms and workflows.
While direct antiviral data for this compound is not extensively available in the public domain, this guide focuses on a closely related and well-studied derivative, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide , as a representative of this class of compounds. The comparative analysis is centered on its efficacy against Enterovirus 71 (EV71), a significant pathogen for which there are no approved antiviral therapies.
Quantitative Data Summary
The antiviral efficacy of 3-amino-N-(4-bromophenyl)-4-methoxybenzamide has been evaluated against multiple strains of Enterovirus 71 and compared with Pirodavir, a known picornavirus inhibitor. The 50% inhibitory concentration (IC50), 50% cytotoxic concentration (CC50), and the selectivity index (SI) are presented below. A higher SI value indicates a more favorable safety profile of the compound.
| Compound | Virus Strain (Genotype) | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide | EV71 (SZ-98, C4) | 5.7 ± 0.8 | 620 ± 0.0 | > 108.8 |
| EV71 (JS-52-3, C4) | 12 ± 1.2 | 620 ± 0.0 | > 51.7 | |
| EV71 (H, C2) | 8.3 ± 0.5 | 620 ± 0.0 | > 74.7 | |
| EV71 (BrCr, A) | 9.1 ± 0.7 | 620 ± 0.0 | > 68.1 | |
| Pirodavir (Standard Drug) | EV71 (Multiple strains) | 0.78 | 31 ± 2.2 | 39.7 |
Data synthesized from studies on N-phenylbenzamide derivatives against Enterovirus 71.[1][2][3]
Similarly, the efficacy of N-phenylbenzamide derivatives has been noted against Coxsackieviruses. The table below shows the efficacy of two N-phenyl benzamides, CL212 and CL213, against Coxsackievirus A9 (CVA9) and Coxsackievirus B3 (CVB3), compared to Pleconaril, a standard antiviral for enteroviruses.
| Compound | Virus Strain | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| CL213 (N-phenylbenzamide derivative) | CVA9 | 1 | 140 | 140 |
| Pleconaril (Standard Drug) | CVB3 | 0.046 - 0.164 | > 12.5 | > 76 - > 271 |
Data for N-phenylbenzamide derivatives and Pleconaril against Coxsackieviruses.[4][5]
Experimental Protocols
The primary method utilized to determine the antiviral activity and cytotoxicity of the N-phenylbenzamide derivatives is the Cytopathic Effect (CPE) Inhibition Assay .
Objective:
To determine the concentration of a compound that inhibits the virus-induced damage to host cells by 50% (IC50) and the concentration that causes a 50% reduction in the viability of uninfected cells (CC50).
Materials:
-
Cell Line: Vero cells (for EV71) or A549 cells (for Coxsackievirus).
-
Virus: Enterovirus 71 or Coxsackievirus strains.
-
Test Compounds: 3-amino-N-(4-bromophenyl)-4-methoxybenzamide, Pirodavir, etc.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS).
-
96-well microplates.
-
MTT or Crystal Violet stain for cell viability assessment.
Procedure:
-
Cell Seeding: Host cells are seeded into 96-well plates and incubated until a confluent monolayer is formed.
-
Compound Dilution: Test compounds are serially diluted in the culture medium to various concentrations.
-
Infection and Treatment: The culture medium is removed from the cells, and the diluted compounds are added. Subsequently, a predetermined amount of the virus suspension is added to the wells, with the exception of the cell control wells.
-
Incubation: The plates are incubated at 37°C in a 5% CO2 atmosphere for a period sufficient for the virus to cause a cytopathic effect in the virus control wells (typically 2-3 days).
-
Assessment of Cytopathic Effect and Cytotoxicity:
-
The extent of virus-induced CPE is observed and scored under a microscope.
-
Cell viability is quantified using a colorimetric assay such as MTT or Crystal Violet staining. The absorbance is measured using a microplate reader.
-
-
Data Analysis: The IC50 and CC50 values are calculated by regression analysis of the dose-response curves. The Selectivity Index (SI) is then calculated as the ratio of CC50 to IC50.
Mechanism of Action and Signaling Pathways
The primary antiviral mechanism of N-phenylbenzamide derivatives against enteroviruses is believed to be the inhibition of viral uncoating. These compounds act as capsid binders .
-
Binding to the Viral Capsid: N-phenylbenzamide derivatives are thought to insert into a hydrophobic pocket within the viral capsid protein VP1.
-
Stabilization of the Capsid: This binding stabilizes the viral capsid, preventing the conformational changes necessary for the release of the viral RNA into the cytoplasm of the host cell.
-
Inhibition of Replication: By preventing uncoating, the viral genome cannot be replicated, and the infection cycle is halted at an early stage.
This direct interaction with the viral particle suggests that the compound does not primarily act by modulating host cell signaling pathways.
Visualizations
Experimental Workflow: Cytopathic Effect (CPE) Inhibition Assay```dot
Caption: Proposed mechanism of N-phenylbenzamide derivatives.
References
- 1. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors [ouci.dntb.gov.ua]
- 2. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-enteroviral triple combination of viral replication inhibitors: activity against coxsackievirus B1 neuroinfection in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiviral Mechanisms of N-Phenyl Benzamides on Coxsackie Virus A9 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of anticonvulsant activity with known drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticonvulsant activity of four widely recognized antiepileptic drugs (AEDs): Phenytoin, Valproate, Carbamazepine, and Lamotrigine. The information presented is supported by experimental data from established preclinical models and is intended to assist researchers in drug discovery and development.
Comparative Anticonvulsant Activity
The efficacy of anticonvulsant drugs is often evaluated using animal models that mimic different types of epileptic seizures. The two most common models are the Maximal Electroshock Seizure (MES) test, which is a model for generalized tonic-clonic seizures, and the Pentylenetetrazol (PTZ)-induced seizure test, which is a model for absence and myoclonic seizures.[1] The potency of a drug in these models is typically expressed as the ED50, the dose required to produce a therapeutic effect in 50% of the population.
| Drug | MES Test ED50 (mg/kg, i.p. in mice) | PTZ Test ED50 (mg/kg, i.p. in mice) | Primary Mechanism of Action |
| Phenytoin | ~7.0[2] | Inactive | Blockade of voltage-gated sodium channels[3][4] |
| Valproate | ED50 is significantly increased with chronic caffeine exposure[5] | Effective | Enhances GABAergic transmission, blocks voltage-gated sodium channels[6][7][8] |
| Carbamazepine | Effective | Inactive against PTZ-induced clonus[9] | Blockade of voltage-gated sodium channels[10][11] |
| Lamotrigine | Potent and persistent action[9] | Inactive against PTZ-induced clonus[9] | Blockade of voltage-gated sodium channels[10][12] |
Note: ED50 values can vary based on animal strain, age, sex, and specific experimental conditions. The data presented here are representative values from preclinical studies.
A retrospective study on older adults with epilepsy found that lamotrigine had the highest 12-month retention rate (79%) and seizure-freedom rate (54%), followed by levetiracetam.[13] Oxcarbazepine was noted to be consistently less effective than most other AEDs in this population.[13] For partial onset seizures, lamotrigine, carbamazepine, and oxcarbazepine have shown a good balance of seizure control and treatment failure.[14] In contrast, for generalized epilepsies, valproate has demonstrated superior seizure control.[14]
Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed methodologies for the key experiments cited in this guide.
Maximal Electroshock Seizure (MES) Test
The MES test is a widely used preclinical model to assess the efficacy of potential anticonvulsant compounds against generalized tonic-clonic seizures.[2]
Apparatus:
-
An electroconvulsive shock generator.
-
Corneal or auricular electrodes.
Procedure:
-
Animal Preparation: Male ICR-CD-1 mice or Sprague-Dawley rats are commonly used.[2] Animals should be acclimated to the laboratory environment for at least 3-4 days prior to testing.[2]
-
Drug Administration: The test compound is administered, typically via intraperitoneal (i.p.) injection.
-
Anesthesia and Electrode Application: A drop of a local anesthetic, such as 0.5% tetracaine hydrochloride, is applied to the animal's corneas to minimize discomfort.[15] Saline (0.9%) is also applied to improve electrical conductivity.[15]
-
Stimulation: A 60 Hz alternating current (50 mA in mice, 150 mA in rats) is delivered for 0.2 seconds through the corneal electrodes.[15]
-
Observation: The animal is observed for the presence or absence of the tonic hindlimb extension phase of the seizure.[2] The abolition of this response is considered the primary endpoint, indicating protection.[2]
Pentylenetetrazol (PTZ)-Induced Seizure Model
The PTZ-induced seizure model is a cornerstone in epilepsy research for evaluating anticonvulsant therapies, particularly for absence and myoclonic seizures.[16] PTZ is a non-competitive antagonist of the GABA-A receptor.[16]
Materials:
-
Pentylenetetrazol (PTZ)
-
Sterile 0.9% saline
-
Syringes and needles (e.g., 27-gauge)[17]
Procedure:
-
PTZ Preparation: Dissolve PTZ in 0.9% saline to the desired concentration (e.g., 2 mg/mL).[18] The solution should be prepared fresh before each experiment.[16]
-
Animal Model: Adult male Wistar or Sprague-Dawley rats or various mouse strains can be used.[16]
-
Drug Administration: The test compound is administered prior to PTZ injection.
-
PTZ Injection: PTZ is administered intraperitoneally (i.p.).[17] A common protocol for inducing acute seizures in rats is a two-step regimen of 50 mg/kg followed by 30 mg/kg 30 minutes later.[19] For kindling models in mice, repeated subconvulsive doses (e.g., 30-35 mg/kg) are used.[17]
-
Observation and Scoring: Following PTZ injection, animals are observed for seizure activity. Seizure severity is scored using a revised Racine scale, which includes behaviors like facial clonus, head nodding, forelimb clonus, rearing, loss of posture, and generalized tonic-clonic seizures.[16]
Signaling Pathways and Mechanisms of Action
The therapeutic effects of anticonvulsant drugs are primarily achieved through the modulation of neuronal excitability. The two main mechanisms involve the enhancement of GABAergic inhibition and the blockade of voltage-gated sodium channels.[20]
GABAergic Pathway
Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the central nervous system.[21][22] Its role is to counterbalance neuronal excitation, and a disruption in this balance can lead to seizures.[21][22] GABAergic drugs enhance the function of the GABA system to increase inhibitory tone.[6]
Caption: The GABAergic pathway and targets of anticonvulsant drugs.
Voltage-Gated Sodium Channel Blockade
Voltage-gated sodium channels are crucial for the generation and propagation of action potentials in neurons.[23] During a seizure, neurons fire at an abnormally high frequency.[24] Sodium channel blockers work by prolonging the inactivated state of these channels, which inhibits this repetitive firing.[25]
Caption: Mechanism of action for sodium channel blocking anticonvulsants.
References
- 1. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 2. benchchem.com [benchchem.com]
- 3. pcbiochemres.com [pcbiochemres.com]
- 4. Phenytoin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Anticonvulsant activity of phenobarbital and valproate against maximal electroshock in mice during chronic treatment with caffeine and caffeine discontinuation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Video: Antiepileptic Drugs: GABAergic Pathway Potentiators [jove.com]
- 7. The anticonvulsant valproate increases the turnover rate of gamma-aminobutyric acid transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Valproic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Pharmacological studies on lamotrigine, a novel potential antiepileptic drug: I. Anticonvulsant profile in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 11. pnas.org [pnas.org]
- 12. Anticonvulsant and antioxidant effects of lamotrigine on pilocarpine-induced status epilepticus in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative effectiveness of 10 antiepileptic drugs in older adults with epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparing Drug Treatments in Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice [jove.com]
- 18. Video: Pentylenetetrazole-Induced Kindling Mouse Model [jove.com]
- 19. mdpi.com [mdpi.com]
- 20. Anticonvulsant - Wikipedia [en.wikipedia.org]
- 21. GABAergic mechanisms in epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Role of Sodium Channels in Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. epilepsydisease.com [epilepsydisease.com]
- 25. Video: Antiepileptic Drugs: Sodium Channel Blockers [jove.com]
Validating the Mechanism of Action of 3-bromo-N-phenylbenzamide and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of 3-bromo-N-phenylbenzamide and related N-phenylbenzamide derivatives. While the precise mechanism of action for this compound is not extensively documented in publicly available literature, this guide summarizes the known mechanisms for the broader class of N-phenylbenzamide compounds, presenting supporting experimental data and detailed protocols to facilitate further investigation. The guide compares the performance of these compounds against established alternatives in antimicrobial, antiprotozoal, and antiviral applications.
Data Presentation: A Comparative Overview of Biological Activities
The following tables summarize the quantitative data on the biological activities of N-phenylbenzamide derivatives and their alternatives.
Table 1: Antimicrobial Activity of N-phenylbenzamide Derivatives
| Compound/Alternative | Target Organism | Assay Type | Potency (MIC, µg/mL) |
| N-(2-bromo-phenyl)-2-hydroxy-benzamide | Gram-positive bacteria | Broth Microdilution | 2.5–5.0[1] |
| Streptomycin | Gram-positive & Gram-negative bacteria | Broth Microdilution | Varies by species |
Table 2: Antiprotozoal Activity of N-phenylbenzamide Derivatives
| Compound/Alternative | Target Organism | Assay Type | Potency (IC50, µM) |
| N-phenylbenzamide bisguanidines (e.g., 7b, 7c) | Trypanosoma brucei rhodesiense | In vitro culture | Low nanomolar[2] |
| Pentamidine | Trypanosoma brucei | In vitro culture | Varies by strain |
Table 3: Antiviral Activity of N-phenylbenzamide Derivatives against Enterovirus 71 (EV71)
| Compound/Alternative | Virus Strain | Assay Type | Potency (IC50, µM) |
| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide | EV71 | CPE Inhibition | 5.7 - 12.0 |
| Pirodavir | Rhinoviruses, Enteroviruses | CPE Inhibition | 0.0023 (IC90, nM)[3] |
| BTA39 | Enterovirus 71 | CPE Inhibition | 0.001 |
| BTA188 | Enterovirus 71 | CPE Inhibition | 0.082 |
Experimental Protocols: Methodologies for Mechanism of Action Studies
Detailed protocols for key experiments are provided below to enable researchers to validate the mechanism of action of this compound and its analogs.
Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4][5][6][7]
-
Materials:
-
Test compound (e.g., this compound)
-
Bacterial strain (e.g., Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
-
-
Procedure:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound in a suitable solvent. Perform serial two-fold dilutions in the growth medium to achieve a range of concentrations.
-
Preparation of Inoculum: Culture the bacterial strain overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute the adjusted suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate containing the different concentrations of the test compound. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity. This can be assessed visually or by measuring the optical density at 600 nm.
-
Antiviral Activity: Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to protect cells from the destructive effects of a virus.[8][9][10][11][12]
-
Materials:
-
Test compound
-
Host cell line (e.g., Vero cells for EV71)
-
Virus (e.g., Enterovirus 71)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
96-well cell culture plates
-
Crystal violet or Neutral Red stain
-
-
Procedure:
-
Cell Seeding: Seed the host cells into 96-well plates and allow them to form a confluent monolayer.
-
Compound Addition: Prepare serial dilutions of the test compound in the cell culture medium. Remove the old medium from the cells and add the compound dilutions.
-
Virus Infection: Infect the cells with a predetermined titer of the virus. Include a virus control (cells + virus, no compound) and a cell control (cells only, no virus or compound).
-
Incubation: Incubate the plates at the optimal temperature and CO₂ concentration for viral replication and CPE development (typically 2-4 days).
-
Quantification of CPE:
-
Visually inspect the cells under a microscope for signs of CPE (e.g., cell rounding, detachment).
-
For a quantitative measurement, stain the viable cells with crystal violet or Neutral Red. After washing away the excess dye, the dye retained by the viable cells is solubilized and the absorbance is measured using a microplate reader.
-
-
Data Analysis: The 50% inhibitory concentration (IC50) is calculated as the concentration of the compound that reduces the viral CPE by 50% compared to the virus control.
-
Western Blot Analysis of Viral Protein Expression
This technique is used to detect and quantify specific proteins in a sample, such as the viral protein VP1.[13][14][15][16][17]
-
Materials:
-
Virus-infected cell lysates (treated with and without the test compound)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibody specific for the target viral protein (e.g., anti-VP1 antibody)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Sample Preparation: Lyse the virus-infected cells to release the proteins. Determine the protein concentration of each lysate.
-
Gel Electrophoresis: Separate the proteins in the lysates by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody that specifically recognizes the viral protein of interest.
-
Wash the membrane and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
-
Detection: Add a chemiluminescent substrate that reacts with HRP to produce light.
-
Imaging: Capture the light signal using an imaging system to visualize the protein bands. The intensity of the bands corresponds to the amount of the target protein.
-
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the proposed mechanisms of action and experimental workflows.
References
- 1. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiprotozoal activity and DNA binding of N-substituted N-phenylbenzamide and 1,3-diphenylurea bisguanidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 5. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 7. protocols.io [protocols.io]
- 8. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. benchchem.com [benchchem.com]
- 10. pblassaysci.com [pblassaysci.com]
- 11. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Western blot protocol | Abcam [abcam.com]
- 15. bosterbio.com [bosterbio.com]
- 16. addgene.org [addgene.org]
- 17. Western Blot Protocols and Recipes | Thermo Fisher Scientific - AT [thermofisher.com]
Unveiling the Target Landscape of 3-Bromo-N-phenylbenzamide Derivatives: A Comparative Analysis
For Immediate Release: December 26, 2025
A comprehensive review of available data on 3-bromo-N-phenylbenzamide derivatives reveals a diverse range of biological activities, highlighting the potential for both therapeutic applications and off-target effects. This guide provides a comparative analysis of the cross-reactivity of these compounds, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The this compound scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological effects. Understanding the cross-reactivity of this class of compounds is crucial for advancing drug discovery programs, as it informs on their selectivity and potential for polypharmacology. This guide synthesizes findings from multiple studies to present a comparative overview of the bioactivities of various this compound derivatives.
Comparative Bioactivity: A Quantitative Overview
The biological activities of this compound derivatives are highly dependent on the substitution patterns on both the phenyl and benzamide rings. The following table summarizes the quantitative data from various studies, showcasing the diverse target landscape of this compound class.
| Compound Name | Derivative Type | Target Organism/Protein | Assay Type | Activity Metric | Value |
| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide | Antiviral | Enterovirus 71 (EV71) | CPE Inhibition | IC50 | 5.7 ± 0.8 µM |
| N-(2-bromo-phenyl)-2-hydroxy-benzamide | Antimicrobial | Staphylococcus aureus | Broth Microdilution | MIC | 2.5–5.0 mg/mL |
| 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivative (C9) | Anticancer | FGFR1 | Kinase Inhibition | IC50 | 1.25 - 2.31 µM (across various NSCLC cell lines) |
| N-phenylbenzamide analogue | Antiprotozoal | Trypanosoma brucei | Cell-based | EC50 | Micromolar range |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following protocols for key experiments cited in this guide are provided.
Determination of Antiviral Activity (CPE Inhibition Assay)
This protocol describes the cytopathic effect (CPE) inhibition assay used to evaluate the antiviral activity of compounds against Enterovirus 71.
Objective: To measure the ability of a compound to inhibit virus-induced damage to host cells.
Materials:
-
Test compounds
-
Vero cells (host cell line)
-
Enterovirus 71 (EV71)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 2% fetal bovine serum (FBS)
-
96-well plates
-
Microscope
Procedure:
-
Cell Seeding: Seed Vero cells into 96-well plates and incubate until a confluent monolayer is formed.
-
Compound Dilution: Prepare serial dilutions of the test compounds in DMEM.
-
Infection and Treatment: Remove the growth medium from the cells and add the diluted compounds, followed by the addition of the virus suspension (e.g., 100 CCID50).
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator.
-
CPE Observation: Observe the cells daily under a microscope for the appearance of virus-induced CPE.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of the CPE, is calculated.[1][2]
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method used to determine the antimicrobial efficacy of the N-phenylbenzamide derivatives.
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
Test compounds
-
Bacterial strain (e.g., Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Perform serial two-fold dilutions of the test compounds in MHB in the wells of a 96-well plate.
-
Inoculation: Inoculate each well with the bacterial suspension. Include positive (bacteria and MHB) and negative (MHB only) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound with no visible bacterial growth.[3]
Visualizing Experimental and Biological Processes
To further elucidate the concepts discussed, the following diagrams have been generated.
Caption: General experimental workflow for assessing the biological activity of chemical compounds.
Caption: Logical relationship of the diverse biological activities stemming from the core this compound scaffold.
References
- 1. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Benchmarking the synthesis of 3-bromo-N-phenylbenzamide against other methods
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of chemical intermediates is paramount. This guide provides a comprehensive comparison of common synthetic methodologies for 3-bromo-N-phenylbenzamide, a versatile building block in medicinal chemistry. We present a head-to-head analysis of three prevalent methods: the use of coupling reagents, the acid chloride route, and direct thermal condensation. This objective evaluation, supported by experimental data, aims to inform the selection of the most appropriate synthetic strategy based on factors such as yield, reaction conditions, and scalability.
At a Glance: Comparing Synthesis Methods
The synthesis of this compound can be approached through several distinct chemical pathways. Each method offers a unique profile of advantages and disadvantages in terms of efficiency, cost, and experimental complexity. The following table summarizes the key quantitative data for three primary methods, providing a clear overview for easy comparison.
| Method | Key Reagents | Reaction Time (h) | Temperature (°C) | Yield (%) | Key Advantages | Key Disadvantages |
| 1. Coupling Reagent | 3-Bromobenzoic acid, Aniline, EDC, HOBt | 12 | Room Temperature | ~90% | High yield, mild conditions, avoids hazardous reagents. | Cost of coupling reagents, potential for side reactions and racemization in chiral substrates.[1][2] |
| 2. Acid Chloride | 3-Bromobenzoyl chloride, Aniline, Triethylamine | 2-4 | 0 to Room Temp | ~95% | High reactivity, fast reaction times, high yields.[3][4] | Requires prior synthesis of the acid chloride, uses hazardous reagents like thionyl chloride, evolves toxic gases.[4] |
| 3. Direct Thermal Condensation | 3-Bromobenzoic acid, Aniline | >24 | >180 | Low to Moderate | Atom economical, avoids additional reagents. | Harsh reaction conditions, often low yields, potential for side product formation.[5][6] |
Visualizing the Synthetic Pathways
To further elucidate the different synthetic strategies, the following diagrams illustrate the chemical transformations and experimental workflows for each method.
Figure 1: General workflow for the synthesis using a coupling reagent.
Figure 2: Two-step synthesis proceeding through an acid chloride intermediate.
Figure 3: Simplified representation of direct thermal condensation.
Detailed Experimental Protocols
For the purpose of reproducibility and direct comparison, detailed experimental protocols for each of the benchmarked methods are provided below.
Method 1: Synthesis using EDC/HOBt Coupling Reagents
This method is favored for its mild reaction conditions and high yields, making it a common choice in medicinal chemistry.[2]
Materials:
-
3-Bromobenzoic acid (1.0 eq)
-
Aniline (1.0 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 3-bromobenzoic acid in DMF, add EDC and HOBt.
-
Stir the mixture at room temperature for 30 minutes.
-
Add aniline to the reaction mixture and continue stirring at room temperature for 12 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Method 2: Synthesis via the Acid Chloride Intermediate
This classical and often high-yielding approach involves the initial conversion of the carboxylic acid to a more reactive acid chloride.[3][4]
Part A: Synthesis of 3-Bromobenzoyl Chloride [4] Materials:
-
3-Bromobenzoic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (2.0 eq)
-
Anhydrous toluene (optional)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 3-bromobenzoic acid and thionyl chloride (and optionally, anhydrous toluene).
-
Heat the mixture to reflux (approximately 79 °C) for 2-4 hours, until the evolution of gas (HCl and SO₂) ceases.
-
Allow the mixture to cool to room temperature and remove the excess thionyl chloride by distillation.
-
Purify the crude 3-bromobenzoyl chloride by vacuum distillation.
Part B: Synthesis of this compound Materials:
-
3-Bromobenzoyl chloride (1.0 eq)
-
Aniline (1.0 eq)
-
Triethylamine (1.1 eq)
-
Dichloromethane (DCM)
-
1 M HCl solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve aniline and triethylamine in DCM and cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 3-bromobenzoyl chloride in DCM to the cooled aniline solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Wash the reaction mixture sequentially with 1 M HCl solution, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Method 3: Direct Thermal Condensation
This method is the most straightforward in terms of reagents but requires high temperatures and generally results in lower yields.[6]
Materials:
-
3-Bromobenzoic acid (1.0 eq)
-
Aniline (1.0 eq)
Procedure:
-
Combine 3-bromobenzoic acid and aniline in a reaction vessel equipped for high-temperature reactions and water removal (e.g., a Dean-Stark apparatus).
-
Heat the mixture to a temperature above 180 °C.
-
Maintain the high temperature and monitor the reaction for the formation of water. The reaction may require 24 hours or more.
-
Cool the reaction mixture and purify the crude product by recrystallization or column chromatography to isolate this compound.
Conclusion
The choice of synthetic method for this compound is a critical decision that impacts the overall efficiency and feasibility of a research or development project. For small-scale synthesis where high purity and yield are paramount, the use of coupling reagents offers a reliable and mild approach. For larger-scale production where cost and reaction time are major considerations, the acid chloride method , despite its use of hazardous reagents, provides a highly efficient and rapid route. Direct thermal condensation , while being the most atom-economical, is often impractical due to the harsh conditions and lower yields, making it the least favorable option for most applications. This guide provides the necessary data and protocols to make an informed decision based on the specific requirements of your project.
References
- 1. hepatochem.com [hepatochem.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
Safety Operating Guide
Navigating the Safe Disposal of 3-bromo-N-phenylbenzamide: A Procedural Guide
For researchers and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed protocol for the safe disposal of 3-bromo-N-phenylbenzamide, a halogenated organic compound. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on established principles for handling similar chemical structures. It is crucial to consult with your institution's Environmental Health and Safety (EHS) department for guidance and to ensure compliance with all relevant regulations.
Hazard Profile and Personal Protective Equipment (PPE)
Based on analogous compounds, this compound should be treated as a hazardous substance. Potential hazards include irritation to the skin and eyes, and it may be harmful if ingested or inhaled.[1] Adherence to proper PPE protocols is essential.
| Hazard Category | Recommended Personal Protective Equipment (PPE) |
| Contact Hazard | Gloves: Chemical-resistant gloves (e.g., nitrile).[1] Eye Protection: Safety glasses with side shields or chemical splash goggles.[1] Body Protection: Laboratory coat or other protective clothing.[1] |
| Inhalation Hazard | Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood.[1] A respirator may be necessary if there is a risk of generating significant amounts of dust or aerosols.[1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic approach of segregation, collection, storage, and professional hand-off.
-
Waste Segregation and Collection : This compound must be disposed of as hazardous chemical waste.[1] It should be collected in a designated container for halogenated organic waste to prevent mixing with non-halogenated waste, which can complicate and increase the cost of disposal.[1] The container must be non-reactive, in good condition, and have a secure, threaded cap.[1]
-
Labeling : The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name "this compound".[1] Do not use abbreviations or chemical formulas.[1]
-
Storage : The sealed waste container should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[1] This area should be cool, dry, and well-ventilated.[1] Secondary containment for the waste container is necessary to mitigate potential spills.[1]
-
Professional Disposal : The disposal of this chemical waste must be managed by a licensed hazardous waste disposal company or your institution's EHS department.[1] All required waste disposal forms must be completed as per institutional and regulatory guidelines.[1]
Spill Management
In the event of a spill, the following procedures should be followed:
-
Minor Spills : For small spills, use an inert absorbent material like vermiculite or sand to contain and collect the substance. The absorbed material should then be placed in a sealed and labeled container for hazardous waste disposal.[1]
-
Major Spills : In the case of a large spill, the area should be evacuated immediately. Contact your institution's emergency response team and EHS department for assistance.[1]
Disposal Workflow
The logical flow for the proper disposal of this compound is illustrated below.
Caption: Disposal workflow for this compound.
In all handling and disposal activities, it is imperative to avoid contact with skin and eyes and to prevent the formation of dust and aerosols.[2] Always wash hands thoroughly after handling the substance.[3][4][5] The ultimate directive for disposal is to "Dispose of contents/container to an approved waste disposal plant".[3][4][5]
References
Personal protective equipment for handling 3-bromo-N-phenylbenzamide
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds. This guide provides essential, immediate safety and logistical information for the handling and disposal of 3-bromo-N-phenylbenzamide, promoting a secure and efficient research environment.
Personal Protective Equipment (PPE)
When working with this compound, a comprehensive suite of personal protective equipment is mandatory to prevent exposure. The following table summarizes the required PPE, drawing on safety protocols for handling similar aromatic amides and brominated organic compounds.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles or Face Shield | Chemical splash goggles are required. A face shield should be worn in situations with a higher risk of splashes.[1][2][3][4] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[3][4][5][6] Inspect gloves for any signs of degradation or punctures before use. |
| Body Protection | Laboratory Coat or Chemical-Resistant Apron | A flame-retardant lab coat that fastens securely is essential. For larger quantities or splash risks, a chemical-resistant apron over the lab coat is advised.[5][6] |
| Respiratory Protection | Fume Hood or Respirator | All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[5][6][7] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used. |
| Foot Protection | Closed-Toe Shoes | Substantial, closed-toe shoes are mandatory in the laboratory to protect against spills.[2][8] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach is critical for the safe handling of this compound.
Preparation:
-
Ensure the chemical fume hood is functioning correctly before commencing any work.
-
Clear the workspace of any unnecessary items to avoid clutter.
-
Locate the nearest eyewash station and safety shower and confirm they are accessible.[5]
Weighing and Transfer:
-
Perform all weighing and transfer operations within the fume hood to minimize inhalation exposure.[5][6]
-
Use a disposable weighing boat to prevent cross-contamination of balances.
-
Handle the compound gently to minimize the generation of airborne dust.
Dissolution:
-
If preparing a solution, slowly add the solid this compound to the solvent to control the dissolution process.
-
Keep the container covered as much as possible during dissolution to prevent the escape of vapors.
Post-Handling:
-
Thoroughly clean the work area with an appropriate solvent upon completion of the task.
-
Decontaminate all equipment used during the procedure.
-
Wash hands and any exposed skin thoroughly after handling.[1][9]
References
- 1. fishersci.com [fishersci.com]
- 2. epa.gov [epa.gov]
- 3. velsafe.com [velsafe.com]
- 4. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. csub.edu [csub.edu]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
